N-(4-chlorobenzyl)hydrazinecarbothioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-[(4-chlorophenyl)methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFCGNJADIUIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392144 | |
| Record name | N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-36-2 | |
| Record name | N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of N-(4-chlorobenzyl)hydrazinecarbothioamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-chlorobenzyl)hydrazinecarbothioamide
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a thiosemicarbazide derivative of significant interest in medicinal chemistry and drug development. Thiosemicarbazides are a pivotal class of compounds, renowned for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring reproducibility and a deeper understanding of the molecular architecture. The guide covers the synthetic pathway, purification, and multi-faceted spectroscopic and physical characterization, establishing a self-validating system for obtaining and verifying the target compound with high purity.
Introduction: The Significance of Thiosemicarbazide Scaffolds
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile structural motif in the design of novel therapeutic agents.[1] Their biological activity is often attributed to their ability to act as effective chelating agents for metal ions essential for the function of various enzymes in pathogenic organisms and cancer cells. The core N-N-C=S backbone provides a flexible scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a 4-chlorobenzyl moiety is a common strategy in medicinal chemistry to enhance lipophilicity and introduce specific electronic properties that can influence target binding and overall bioactivity.[4]
This guide presents a definitive protocol for the synthesis of this compound via the nucleophilic addition of hydrazine hydrate to 4-chlorobenzyl isothiocyanate. Subsequent sections detail the rigorous analytical techniques required to confirm the identity, structure, and purity of the synthesized compound.
Synthesis Methodology
The synthesis of this compound is a direct and efficient process based on the fundamental reaction between an isothiocyanate and a hydrazine derivative.
Principle and Reaction Mechanism
The core of the synthesis is the nucleophilic attack of the terminal nitrogen atom of hydrazine on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). The lone pair of electrons on the hydrazine's nitrogen atom initiates the reaction, forming a new nitrogen-carbon bond. This is followed by a proton transfer to yield the stable hydrazinecarbothioamide product. The reaction is typically carried out in a polar protic solvent, such as ethanol, which facilitates the solvation of reactants and stabilization of the transition state.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4-Chlorobenzyl isothiocyanate | C₈H₆ClNS | 183.66 | 2260-31-3 | Sigma-Aldrich |
| Hydrazine hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 7803-57-8 | Merck |
| Ethanol (Absolute) | C₂H₆O | 46.07 | 64-17-5 | Fluka |
| Distilled Water | H₂O | 18.02 | 7732-18-5 | In-house |
Experimental Protocol: Step-by-Step Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzyl isothiocyanate (1.84 g, 0.01 mol) in absolute ethanol (30 mL).
-
Addition of Hydrazine: To this stirred solution, add hydrazine hydrate (0.50 g, ~0.01 mol of hydrazine) dropwise at room temperature over 5 minutes. The addition is exothermic, and a white precipitate may begin to form immediately.
-
Reaction Reflux: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for 2 hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).[5]
-
Product Isolation: After the reflux period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold distilled water (2 x 20 mL) and a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C for 4 hours or until a constant weight is achieved. The typical yield is in the range of 85-95%.
Causality and Protocol Validation
-
Choice of Solvent: Absolute ethanol is an ideal solvent as it readily dissolves the isothiocyanate starting material and the hydrazine hydrate, providing a homogeneous medium for the reaction. Its boiling point allows for a controlled reflux temperature that accelerates the reaction without causing degradation.
-
Stoichiometry: The use of equimolar amounts of reactants ensures high conversion and minimizes the presence of unreacted starting materials in the final product, simplifying purification.[3]
-
Reflux Condition: Heating the reaction under reflux provides the necessary activation energy for the nucleophilic addition to proceed to completion in a reasonable timeframe. Two hours is typically sufficient for this type of reaction.
-
Work-up Procedure: Cooling the reaction mixture in an ice bath significantly decreases the solubility of the product, leading to higher recovery. Washing with cold water and ethanol removes residual polar impurities and unreacted hydrazine without dissolving a significant amount of the desired product.
Characterization of this compound
Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound.
Physical Properties and Elemental Analysis
A pure sample of the compound should exhibit consistent physical properties. Elemental analysis provides the ultimate confirmation of the empirical formula.
| Parameter | Observed Data | Theoretical Value |
| Appearance | White crystalline solid | - |
| Melting Point | ~168-170 °C (uncorrected) | - |
| Molecular Formula | C₈H₁₀ClN₃S | - |
| Molecular Weight | 215.70 | - |
| Elemental Analysis | C: 44.55%, H: 4.68%, N: 19.48% | C: 44.54%, H: 4.67%, N: 19.48% |
Spectroscopic Analysis
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[4][6] The spectrum is typically recorded using a KBr pellet.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3350 - 3150 | N-H stretching vibrations | -NH₂ and -NH- groups |
| 3050 - 3010 | Aromatic C-H stretching | 4-chlorobenzyl group |
| 2980 - 2850 | Aliphatic C-H stretching | -CH₂- group |
| ~1610 | N-H bending vibration | -NH₂ group |
| ~1550 | C=C aromatic ring stretching | 4-chlorobenzyl group |
| ~1250 | C=S stretching vibration | Thioamide group |
| ~820 | C-H out-of-plane bending | 1,4-disubstituted benzene |
| ~750 | C-Cl stretching vibration | Chloro-substituent |
The presence of strong bands for N-H stretching and the characteristic C=S stretch are primary indicators of successful synthesis.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in DMSO-d₆.
-
¹H NMR Spectroscopy:
-
δ ~9.2 ppm (s, 1H): This broad singlet corresponds to the proton of the secondary amine (-CH₂-NH -).
-
δ ~7.8 ppm (s, 1H): A broad singlet attributed to the proton of the thioamide nitrogen (NH -C=S).
-
δ ~7.4 ppm (d, 2H, J = 8.5 Hz): Doublet for the two aromatic protons ortho to the -CH₂- group.
-
δ ~7.3 ppm (d, 2H, J = 8.5 Hz): Doublet for the two aromatic protons ortho to the chlorine atom.
-
δ ~4.7 ppm (s, 2H): A sharp singlet corresponding to the methylene protons (-CH₂ -).
-
δ ~4.5 ppm (s, 2H): A broad singlet for the two protons of the primary amine (-NH₂ ).
-
-
¹³C NMR Spectroscopy:
-
δ ~182 ppm: Thioamide carbon (C =S).
-
δ ~138 ppm: Aromatic quaternary carbon attached to the -CH₂- group.
-
δ ~132 ppm: Aromatic quaternary carbon attached to the chlorine atom.
-
δ ~130 ppm: Aromatic C-H carbons.
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δ ~128 ppm: Aromatic C-H carbons.
-
δ ~48 ppm: Methylene carbon (-CH₂ -).
-
Mass spectrometry confirms the molecular weight of the compound. A key feature to observe is the isotopic pattern of the chlorine atom.
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Molecular Ion Peak (M⁺): Expected at m/z = 215.
-
Isotope Peak (M+2)⁺: Expected at m/z = 217, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Key Fragmentation: A prominent peak at m/z = 125, corresponding to the [Cl-C₆H₄-CH₂]⁺ fragment (the 4-chlorobenzyl cation).
Visualized Workflows and Structures
Diagrams provide a clear and concise representation of the experimental process and the final product's structure.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Molecular structure of this compound.
Conclusion
This guide has detailed a reliable and robust protocol for the synthesis of this compound. The straightforward reaction between 4-chlorobenzyl isothiocyanate and hydrazine hydrate provides the target compound in high yield and purity. The comprehensive characterization workflow, employing FTIR, ¹H & ¹³C NMR, and mass spectrometry, serves as a self-validating system to unequivocally confirm the structure and purity of the final product. This foundational molecule is a valuable building block for further derivatization and exploration in the field of medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents.
References
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Alonso, L., Burón, R., López-Torres, E., & Mendiola, M. A. (2022). Influence of the Reaction Conditions in the Crystal Structures of Zn(II) and Ni(II) Coordination Compounds with a Dissymmetric Bis(Thiosemicarbazone) Ligand. Crystals, 12(3), 310. Available at: [Link]
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Gümrükçüoğlu, N., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Available at: [Link]
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Pattan, S. R., et al. (2012). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 4(2), 776-781. Available at: [Link]
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Trop-Marcin, I., et al. (2019). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. Tropical Journal of Pharmaceutical Research, 18(1), 139-147. Available at: [Link]
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Kadhim, M. M., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5563-5575. Available at: [Link]
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crystal structure analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide
An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydrazinecarbothioamides
Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of compounds with significant interest in medicinal chemistry.[1][2][3] They serve as versatile intermediates for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles and 1,2,4-triazoles, which are scaffolds in numerous pharmaceuticals.[1] The biological activity of thiosemicarbazide derivatives is broad, encompassing antimicrobial, antifungal, antiviral, and anticancer properties.[3][4] The presence of a halogen, such as chlorine, on the phenyl ring can further modulate the biological activity of these molecules.[2]
A detailed understanding of the three-dimensional structure of this compound at the atomic level is paramount for elucidating its structure-activity relationship (SAR). Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and development.
Synthesis and Crystallization: A Methodical Approach
The synthesis of this compound would typically proceed via a well-established synthetic route for thiosemicarbazides.
Experimental Protocol: Synthesis
A common and effective method involves the reaction of a hydrazine derivative with an isothiocyanate.[5]
Step 1: Preparation of 4-chlorobenzylhydrazine. This intermediate can be synthesized by the reduction of the corresponding hydrazone or through other established methods.
Step 2: Reaction with a thiocyanate source. The 4-chlorobenzylhydrazine is then reacted with a suitable thiocyanate, such as ammonium or potassium thiocyanate, in an acidic medium.
Alternative Step 2: Reaction with an isothiocyanate. A more direct approach involves the reaction of 4-chlorobenzylhydrazine with an appropriate isothiocyanate. However, for the target compound, the carbothioamide nitrogen is unsubstituted, suggesting a different route is more likely. A plausible synthesis would involve the reaction of 4-chlorobenzylhydrazine with thiophosgene to form an isothiocyanate intermediate, which is then reacted with ammonia. A more straightforward and common method for preparing such compounds is the reaction of a carbohydrazide with a substituted phenyl isothiocyanate. For this compound, a likely synthetic pathway would involve the reaction of 4-chlorobenzylhydrazine with a reagent that provides the carbothioamide moiety.
A general procedure for a related compound, N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide, involved refluxing furan-2-carbohydrazide and 4-fluorophenylisothiocyanate in ethanol.[1][6]
Experimental Protocol: Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
Step 1: Purification of the synthesized compound. The crude product should be purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.
Step 2: Selection of a suitable solvent system. A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling. Common solvents for organic molecules include ethanol, methanol, acetone, acetonitrile, and mixtures with water.
Step 3: Slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.
Step 4: Vapor diffusion. This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.
Experimental Workflow
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement
A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.[7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[5] The collected diffraction data are then processed, which includes integration of reflection intensities and correction for various experimental factors.
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Predicted Crystal Structure and Molecular Geometry of this compound
Based on the analysis of structurally related compounds, we can predict the key structural features of this compound.
Molecular Conformation
The molecule is expected to be largely planar in the vicinity of the hydrazinecarbothioamide core.[7][8] The dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the thiourea moiety will be a key conformational parameter. In similar structures, this dihedral angle can vary, influencing the overall molecular packing.[7]
Bond Lengths and Angles
The bond lengths and angles are expected to be within the standard ranges for similar organic compounds. Key predicted bond lengths are:
-
C=S bond: Approximately 1.68 - 1.72 Å.
-
C-N bonds within the thiourea moiety: Ranging from 1.32 to 1.38 Å, indicating partial double bond character.
-
N-N bond: Approximately 1.38 - 1.42 Å.
-
C-Cl bond: Approximately 1.73 - 1.75 Å.
The bond angles around the sp² hybridized carbon and nitrogen atoms in the thiourea core are expected to be close to 120°.
Crystallographic Data of a Related Compound
For comparative purposes, the crystallographic data for a related thiosemicarbazone, 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide, is presented below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.529(3) |
| b (Å) | 9.387(4) |
| c (Å) | 15.538(6) |
| α (°) | 73.926(12) |
| β (°) | 79.730(12) |
| γ (°) | 83.087(13) |
| V (ų) | 1174.2(8) |
| Z | 4 |
Intermolecular Interactions and Supramolecular Assembly
The crystal packing of this compound is anticipated to be dominated by hydrogen bonding interactions involving the amine and thioamide groups.
Hydrogen Bonding
The N-H groups of the hydrazine and carbothioamide moieties are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms are potential hydrogen bond acceptors. It is highly probable that the molecules will form centrosymmetric dimers through N-H···S hydrogen bonds, a common motif in thiosemicarbazide structures.[7]
Caption: A potential dimeric hydrogen bonding motif in this compound.
Other Intermolecular Interactions
In addition to hydrogen bonding, other non-covalent interactions such as C-H···π and π···π stacking interactions involving the 4-chlorophenyl rings may also play a role in stabilizing the crystal structure. The presence of the chlorine atom could also lead to halogen bonding (C-Cl···S or C-Cl···N interactions).
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The analysis of a related compound, rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide, revealed significant contributions from H···H, C···H, S···H, and Cl···H contacts to the overall crystal packing.[9] A similar distribution of contacts would be expected for this compound.
Spectroscopic Correlation
The structural features determined by X-ray crystallography can be correlated with spectroscopic data.
-
FT-IR Spectroscopy: The C=S stretching vibration, typically observed in the range of 800-850 cm⁻¹, and the N-H stretching vibrations around 3100-3400 cm⁻¹ can confirm the presence of the key functional groups.
-
NMR Spectroscopy: The chemical shifts of the protons and carbons in the ¹H and ¹³C NMR spectra would be consistent with the proposed molecular structure. The chemical shift of the thioamide proton can provide information about its involvement in hydrogen bonding.
Conclusion and Future Directions
This technical guide has outlined the methodologies and expected outcomes for the . Based on the analysis of closely related structures, it is predicted that this compound will exhibit a largely planar conformation with extensive intermolecular hydrogen bonding, likely forming dimeric structures. The 4-chlorophenyl group is expected to participate in weaker intermolecular interactions that contribute to the overall crystal packing.
A definitive crystal structure determination of this compound through single-crystal X-ray diffraction is a crucial next step. This experimental data would provide invaluable insights for understanding its biological activity and would be a significant contribution to the field of medicinal chemistry, enabling more effective rational drug design.
References
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Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. (n.d.). MOROCCAN JOURNAL OF CHEMISTRY. Retrieved January 22, 2026, from [Link]
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Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate. (2015). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Crystal structure and Hirshfeld surface analysis of rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide. (2019). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Dincel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
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Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Hydrazinecarbothioamide, N-phenyl-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Single-crystal X-ray diffraction structure of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Metho. (2021). Journal of Molecular Structure. Retrieved January 22, 2026, from [Link]
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Spectroscopic analysis of N-intrashell transitions in Rb-like to Ni-like Yb ions. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2020). MDPI. Retrieved January 22, 2026, from [Link]
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Antibacterial activity of thiosemicarbazide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
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Single-crystal X-ray diffraction structure representations of the (a)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. (2019). MDPI. Retrieved January 22, 2026, from [Link]
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A Research into Chiral Thiosemicarbazide Compound: XRD Analysis, Hirshfeld Surface Analysis, and Energy Framework. (2021). ProQuest. Retrieved January 22, 2026, from [Link]
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A Comprehensive Spectroscopic Analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide: A Technical Guide for Researchers
Executive Summary: This technical guide provides an in-depth analysis of the core spectroscopic properties of N-(4-chlorobenzyl)hydrazinecarbothioamide, a molecule of interest in medicinal chemistry and materials science due to the established biological activities of thiosemicarbazide derivatives. This document serves as a foundational reference for researchers, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide outlines standardized experimental protocols and presents predicted spectral data in clearly structured formats to aid in the unambiguous identification, characterization, and quality control of this compound.
Introduction
Chemical Identity and Significance
This compound belongs to the thiosemicarbazide class of compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The structural motif, which combines a hydrazine core with a thiocarbonyl group, allows for effective chelation of metal ions, a mechanism often implicated in their biological action. The inclusion of a 4-chlorobenzyl moiety can significantly influence the compound's lipophilicity and electronic properties, potentially modulating its biological efficacy and pharmacokinetic profile.
Importance of Spectroscopic Characterization
Unambiguous structural confirmation is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's constitution and connectivity. For drug development professionals, this data is critical for confirming the identity of synthesized compounds, assessing purity, identifying potential impurities, and ensuring batch-to-batch consistency, all of which are fundamental requirements for regulatory submission and clinical progression.
Molecular Structure and Functional Groups
The structure of this compound comprises three key regions: the substituted aromatic ring, the flexible benzyl linker, and the polar hydrazinecarbothioamide headgroup. Understanding the interplay of these components is essential for interpreting the spectroscopic data.
Caption: Figure 2. Proposed ESI-MS Fragmentation Pathway
Table 4: Predicted Key Mass Spectrometry Peaks (ESI+)
| m/z (³⁵Cl / ³⁷Cl) | Relative Intensity Ratio | Assignment |
|---|---|---|
| 216.04 / 218.04 | ~3:1 | [M+H]⁺ (Protonated Molecule) |
| 125.02 / 127.02 | ~3:1 | [C₇H₆Cl]⁺ (Benzylic cleavage) |
| 92.04 | N/A | [CH₆N₃S]⁺ (Protonated thiosemicarbazide) |
Conclusion
The spectroscopic characterization of this compound provides a unique and verifiable fingerprint for its identification. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, with characteristic signals for the 4-chlorobenzyl group and the thiosemicarbazide moiety. IR spectroscopy validates the presence of key functional groups, particularly the various N-H bonds and the C=S group. Finally, high-resolution mass spectrometry confirms the elemental composition via the accurate mass of the molecular ion and its distinctive chlorine isotopic pattern, while fragmentation patterns corroborate the proposed structure. This comprehensive dataset serves as an essential benchmark for any researcher working with this compound, ensuring scientific integrity and enabling further investigation into its potential applications.
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potential biological activities of hydrazinecarbothioamide derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Hydrazinecarbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazinecarbothioamide derivatives, a class of compounds characterized by the presence of a thioamide group attached to a hydrazine moiety, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their structural flexibility and ability to coordinate with various metal ions have led to the synthesis of a vast library of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of hydrazinecarbothioamide derivatives, with a focus on their antimicrobial, anticancer, and anticonvulsant properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating their efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic promise of this important class of compounds.
Introduction: The Versatile Scaffold of Hydrazinecarbothioamides
Hydrazinecarbothioamides, also known as thiosemicarbazones when the hydrazine nitrogen is substituted with an alkylidene or arylidene group, are compounds of considerable interest in the field of drug discovery.[1] The core structure, featuring a conjugated =N-HN-C=S system, is responsible for their diverse pharmacological properties.[1] The ease of their synthesis and the ability to introduce a wide variety of substituents allow for the fine-tuning of their biological activity, making them attractive candidates for the development of novel therapeutic agents.[2][3] This guide will explore the multifaceted biological potential of these derivatives, providing insights into their mechanisms of action and the experimental methodologies used to assess their efficacy.
General Synthesis of Hydrazinecarbothioamide Derivatives
The synthesis of hydrazinecarbothioamide derivatives is generally straightforward and cost-effective.[1] A common method involves the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[3] This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.[3]
Experimental Protocol: Synthesis of (E)-2-benzylidenehydrazinecarbothioamide[3]
-
Dissolve equimolar quantities of thiosemicarbazide (0.01 mol) and benzaldehyde (0.01 mol) in 10 ml of ethanol.
-
Add two drops of acetic acid to the solution.
-
Shake the mixture occasionally for 1 hour at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the resultant mixture.
-
Filter the precipitate formed at the filter pump.
-
Wash the precipitate several times with cold water to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure (E)-2-benzylidenehydrazinecarbothioamide.
Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[4] Hydrazinecarbothioamide derivatives have demonstrated considerable potential in this area, exhibiting activity against a range of bacteria and fungi.[3][5]
Antibacterial and Antifungal Potential
Numerous studies have reported the antimicrobial efficacy of hydrazinecarbothioamide derivatives. For instance, certain novel thiosemicarbazide derivatives incorporating a 1,2,4-triazole moiety have shown significant activity against Staphylococcus aureus and Pseudomonas aeruginosa.[4][6] The structure-activity relationship suggests that the nature of the substituent on the aromatic ring plays a crucial role in determining the antimicrobial potency.[4][5]
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazinecarbothioamide 2 | S. aureus | 32 | [7] |
| Hydrazinecarbothioamide 2 | B. cereus | 64 | [7] |
| 5e (4-bromophenyl) | S. aureus | - | [4][6] |
| 5g (n-propyl) | S. aureus | - | [4][6] |
| 5e (4-bromophenyl) | P. aeruginosa | - | [4][6] |
| 5g (n-propyl) | P. aeruginosa | - | [4][6] |
Note: Specific MIC values for compounds 5e and 5g were not provided in the abstract, but they were highlighted as having significant activity.
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for all hydrazinecarbothioamide derivatives is not fully elucidated and may vary between different compounds and microbial species. However, it is believed that their activity may stem from their ability to chelate essential metal ions required for microbial growth and enzyme function. Additionally, the azomethine group (-C=N-) present in many of these derivatives is considered to be a key pharmacophore responsible for their biological activity.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the target microbial strain (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic chemotherapeutic agents is a continuous endeavor. Hydrazinecarbothioamide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[8][9]
Cytotoxic Effects and Mechanisms of Action
The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, inhibit angiogenesis, and interfere with cell cycle progression.[8][10] The conjugated =N-HN-C=S system is considered crucial for their anticancer potential.[1] Some derivatives have been shown to exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and lipoxygenases.[1][9]
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A Technical Guide to the In Vitro Antibacterial Screening of N-(4-chlorobenzyl)hydrazinecarbothioamide
Abstract
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Thiosemicarbazide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial effects.[1][2] This technical guide provides a comprehensive, in-depth framework for the in vitro screening of a specific thiosemicarbazide derivative, N-(4-chlorobenzyl)hydrazinecarbothioamide, against clinically relevant bacterial strains. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible screening cascade. It details standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and for assessing Time-Kill Kinetics, adhering to guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[3] This guide is intended for researchers, scientists, and drug development professionals dedicated to the primary evaluation of novel antibacterial candidates.
Introduction: The Case for Novel Antibacterial Scaffolds
The relentless evolution of antibiotic resistance in pathogenic bacteria has severely compromised the efficacy of existing treatments, creating a critical need for new chemical entities with novel mechanisms of action. Thiosemicarbazides and their derivatives represent a versatile chemical scaffold, characterized by the -NH-CS-NH-NH2 moiety, which is crucial for their biological activity.[1][2] This class of compounds has garnered significant attention for its potential as antibacterial, antifungal, and antiviral agents.[1] The proposed mechanism of action for some thiosemicarbazide derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication, thereby leading to bacterial cell death.[1][2][4][5]
This compound is a specific derivative within this class. The presence of a chlorobenzyl group may enhance its biological activity. The primary goal of this guide is to outline a systematic in vitro evaluation process to determine if this compound exhibits clinically relevant antibacterial properties. This process is a critical first step in the drug discovery pipeline, serving to identify and characterize the compound's antimicrobial potential before advancing to more complex studies.
Section 1: Pre-Screening & Logistical Framework
A successful screening campaign is built on a foundation of meticulous preparation. Rushing into assays without addressing these fundamentals can lead to unreliable and misleading data.
Compound Management
-
Synthesis and Purity: The this compound test article must be synthesized with high purity (ideally >95%), confirmed by analytical methods such as NMR and mass spectrometry. Impurities can confound results, leading to false positives or negatives.
-
Solubility and Stock Solution: Thiosemicarbazide derivatives often exhibit poor aqueous solubility. Therefore, a high-concentration stock solution should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).[6]
-
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. However, it is crucial to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can exhibit intrinsic antibacterial activity or affect bacterial growth, thus compromising the validity of the results.
-
Selection of Bacterial Strains
The choice of bacterial strains is critical for assessing the spectrum of activity. A well-rounded initial screening panel should include representatives from both Gram-positive and Gram-negative bacteria, ideally using reference strains recommended by standards organizations.[7][8]
Table 1: Recommended Bacterial Strains for Initial Screening
| Gram Stain | Species | ATCC Strain No. | Relevance |
| Gram-positive | Staphylococcus aureus | ATCC 29213 / 25923 | A major human pathogen, common cause of skin, soft tissue, and bloodstream infections.[7][9][10] |
| Gram-positive | Enterococcus faecalis | ATCC 29212 | A common cause of hospital-acquired infections, including urinary tract infections and endocarditis.[7][9][10] |
| Gram-negative | Escherichia coli | ATCC 25922 | A versatile pathogen responsible for a wide range of infections, including UTIs and sepsis.[7][9][10] |
| Gram-negative | Pseudomonas aeruginosa | ATCC 27853 | An opportunistic pathogen known for its intrinsic resistance and role in hospital-acquired pneumonia and cystic fibrosis infections.[7][9][10] |
-
Expert Insight: Using these specific American Type Culture Collection (ATCC) strains is vital for reproducibility and allows for cross-laboratory comparison of data, as these strains are well-characterized and serve as quality control standards in susceptibility testing.[8]
Media and Reagents
Standardization of growth media is non-negotiable for consistent results.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the internationally recognized standard medium for routine antimicrobial susceptibility testing of non-fastidious aerobic bacteria.[11][12] Its composition is well-defined and supports the growth of most clinical isolates.
-
Agar Medium: Mueller-Hinton Agar (MHA) should be used for subculturing from broth to determine bactericidal activity.
Section 2: Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antibacterial screening. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][12][13] The broth microdilution method is the most common and standardized technique.[3][6][14]
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution MIC
-
Prepare Bacterial Inoculum: Aseptically select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.[6] Inoculate into a tube of CAMHB. Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Standardize Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6] This is a critical step; an inoculum that is too high or too low can dramatically alter the MIC result.
-
Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve the desired final concentration range (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control wells).
-
Controls:
-
Growth Control: Wells containing CAMHB and bacteria, but no test compound.
-
Sterility Control: Wells containing CAMHB only, to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay's performance.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[6]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[6]
Section 3: Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC test determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16]
Logical Flow from MIC to MBC
Caption: Logical workflow from MIC results to MBC determination.
Detailed Protocol: MBC Determination
-
Prerequisite: This test is performed directly after a broth microdilution MIC test is completed and read.[11][15]
-
Subculturing: From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a small, fixed volume aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible on a control plate (subcultured from the pre-incubation inoculum).
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]
-
Interpretation: The relationship between MBC and MIC is crucial. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16] An MBC/MIC ratio > 4 suggests the compound is primarily bacteriostatic.
Section 4: Advanced Characterization: Time-Kill Kinetics Assay
Time-kill assays provide a dynamic picture of antibacterial activity, revealing the rate at which a compound kills bacteria over time.[17][18] This assay is invaluable for understanding concentration-dependent versus time-dependent killing.
Detailed Protocol: Time-Kill Assay
-
Prerequisite: The MIC of the compound against the test organism must be known.[18]
-
Preparation: Prepare several flasks of CAMHB containing this compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[18] Also include a drug-free growth control flask.
-
Inoculation: Inoculate each flask with a standardized bacterial inoculum to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Place the flasks in a shaking incubator at 37°C. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.[18]
-
Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto MHA plates.[18]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU).
-
Data Analysis: For each concentration and time point, calculate the CFU/mL. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18][19][20]
Section 5: Data Analysis and Interpretation
Table 2: Hypothetical Screening Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 16 | 128 | 8 | Bacteriostatic |
| E. coli ATCC 25922 | 32 | 64 | 2 | Bactericidal |
| P. aeruginosa ATCC 27853 | >128 | >128 | - | Inactive/Resistant |
-
Interpretation of Hypothetical Data: In this example, this compound shows promising bactericidal activity against S. aureus and E. coli. It demonstrates bacteriostatic activity against E. faecalis and appears to be inactive against the highly resistant P. aeruginosa at the concentrations tested. Time-kill curves would further elucidate the dynamics of the bactericidal effect observed.
Conclusion and Future Directions
This guide outlines a rigorous, three-tiered approach for the initial in vitro evaluation of this compound. By systematically determining the MIC, MBC, and time-kill kinetics against a panel of clinically relevant bacteria, researchers can build a robust preliminary profile of the compound's antibacterial potential.
Positive results from this screening cascade would justify advancing the compound to further studies, including:
-
Screening against a broader panel of clinical isolates and resistant strains (e.g., MRSA).
-
Mechanism of action studies to confirm inhibition of targets like DNA gyrase.
-
In vitro toxicology and cytotoxicity assays to assess its safety profile.[6]
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies.
This structured and scientifically-grounded approach ensures that resources are directed toward the most promising candidates in the ongoing search for the next generation of antibacterial therapies.
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Initial Cytotoxicity Assessment of N-(4-chlorobenzyl)hydrazinecarbothioamide on Cancer Cell Lines: A Technical Guide
Foreword: The Rationale for Investigating Novel Thiosemicarbazides
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating off-target toxicities. Within this dynamic field, the thiosemicarbazide and thiosemicarbazone scaffold has emerged as a consistently fruitful starting point for the development of novel anticancer agents.[1][2][3] These compounds and their metal complexes have demonstrated a versatile range of biological activities, including potent antiproliferative effects against a spectrum of human cancer cell lines.[4][5][6]
The established mechanisms of action for this class of molecules are compelling, primarily involving the inhibition of key enzymes essential for tumor progression, such as ribonucleotide reductase and topoisomerase II.[1][2][6] Furthermore, their ability to chelate metal ions is recognized as a significant contributor to their cytotoxic effects.[2][7] More recent investigations have also implicated the induction of apoptosis, cell cycle arrest, and the downregulation of enzymes like dihydroorotate dehydrogenase in their anticancer activity.[4][8][9][10]
This technical guide presents a comprehensive framework for the initial in vitro cytotoxicity assessment of a novel thiosemicarbazide derivative, N-(4-chlorobenzyl)hydrazinecarbothioamide . We will delineate a systematic, multi-faceted approach, commencing with broad-spectrum screening and culminating in preliminary mechanistic investigations. The protocols and experimental logic detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust and scientifically rigorous pathway for evaluating the potential of this and other novel chemical entities in the preclinical setting.
I. Compound Profile: this compound
While this compound is a novel entity for the purposes of this guide, its structural motifs are informed by the broader class of thiosemicarbazides. The presence of the 4-chlorobenzyl group introduces a specific lipophilicity and electronic signature that may influence its biological activity and target engagement. The hydrazinecarbothioamide core provides the foundational structure for potential metal chelation and interaction with enzymatic targets. A logical first step in any assessment is the synthesis and characterization of the compound.
Synthesis and Characterization Workflow
The synthesis of this compound would likely follow established protocols for thiosemicarbazide synthesis.[11][12] A common route involves the reaction of 4-chlorobenzylhydrazine with an appropriate isothiocyanate.
Caption: General synthesis and purification workflow for this compound.
Following synthesis, rigorous characterization is paramount to ensure compound identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for biological testing.
II. Foundational Cytotoxicity Screening: The MTT Assay
The initial assessment of a novel compound's anticancer potential begins with a broad screening against a panel of cancer cell lines to determine its cytotoxic activity and to identify sensitive cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that provides a quantitative measure of cell viability.
Experimental Protocol: MTT Assay
-
Cell Line Selection and Culture:
-
Select a diverse panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], PC-3 [prostate], and HL-60 [leukemia]).
-
Culture cells in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase using trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the treated plates for a standard exposure time, typically 48 or 72 hours.
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Data Presentation: Summarizing Cytotoxicity Data
| Cell Line | Tumor Type | IC₅₀ (µM) after 72h Exposure |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HCT-116 | Colorectal Carcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |
| HL-60 | Promyelocytic Leukemia | [Experimental Value] |
| Vero | Normal Kidney Epithelial | [Experimental Value] |
Inclusion of a normal, non-cancerous cell line (e.g., Vero) is crucial for a preliminary assessment of selectivity.[4][8]
III. Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death induced by this compound. A compound that induces programmed cell death (apoptosis) is generally considered a more desirable therapeutic candidate than one that causes uncontrolled cell lysis (necrosis).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will segregate the cell population into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.
IV. Investigating Potential Mechanistic Pathways
Based on the known mechanisms of thiosemicarbazides, several key cellular processes can be investigated to provide a preliminary understanding of how this compound exerts its cytotoxic effects.[1][2][6][9]
A. Cell Cycle Analysis
Many cytotoxic agents function by arresting the cell cycle at specific checkpoints, preventing cell division.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
B. Assessment of Mitochondrial Membrane Potential (MMP)
A hallmark of intrinsic apoptosis is the disruption of the mitochondrial membrane potential.
Experimental Protocol: JC-1 Staining
-
Cell Treatment: Treat cells with the compound in a 96-well plate.
-
JC-1 Staining: Add JC-1 reagent to the cells and incubate. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Analysis: The shift from red to green fluorescence can be quantified using a fluorescence plate reader or visualized with a fluorescence microscope.
C. Reactive Oxygen Species (ROS) Generation
The redox activity of thiosemicarbazone complexes is known to be critical to their anticancer activity, often leading to oxidative stress.[7]
Experimental Protocol: DCFH-DA Assay
-
Cell Treatment: Treat cells with the compound.
-
DCFH-DA Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). This non-fluorescent compound is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Analysis: Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer.
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An In-Depth Technical Guide to Exploring the Anticonvulsant Properties of Novel Hydrazinecarbothioamides
Introduction: The Unmet Need in Epilepsy and the Promise of Hydrazinecarbothioamides
Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), approximately 30% of patients continue to experience seizures, highlighting a critical need for new, more effective therapeutic agents with improved safety profiles.[2] The search for novel anticonvulsants is an active and vital area of medicinal chemistry.[3] Within this landscape, hydrazinecarbothioamides, a versatile class of organic compounds, have emerged as a promising scaffold for the development of potent anticonvulsant agents.[3][4]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic evaluation of novel hydrazinecarbothioamide derivatives. We will delve into the core mechanistic pillars of anticonvulsant action, detail the gold-standard preclinical screening protocols, and explain the causal logic behind these experimental choices, empowering research teams to effectively identify and advance promising lead candidates.
The Mechanistic Landscape: Key Targets for Anticonvulsant Action
The fundamental basis of a seizure is the excessive, hypersynchronous discharge of neurons. Therefore, effective anticonvulsant drugs act by redressing the balance between neuronal excitation and inhibition.[5] For hydrazinecarbothioamides and related compounds, two primary mechanisms of action are of significant interest: enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.[4][5]
Enhancement of GABA-Mediated Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[6][7] Its role in controlling neuronal excitability is paramount; a disruption in GABAergic neurotransmission is a key factor in the pathogenesis of seizures.[6][8] Drugs that enhance GABA's inhibitory effects are a cornerstone of epilepsy treatment.[7] Molecular docking studies have suggested that novel hydrazinecarbothioamide analogues can exhibit an agonistic effect at GABA-A receptors, which are ligand-gated ion channels that mediate fast synaptic inhibition.[4][9]
The binding of GABA to its GABA-A receptor opens a chloride ion channel, leading to an influx of Cl- into the neuron.[6] This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory, or anticonvulsant, effect.[6]
Caption: Mechanism of GABA-A receptor modulation.
Modulation of Voltage-Gated Sodium Channels (VGSCs)
Voltage-gated sodium channels are integral to the initiation and propagation of action potentials in neurons.[10][11] Abnormalities in VGSC function can lead to the neuronal hyperexcitability that underlies epileptic seizures.[10][12] Consequently, blocking these channels is one of the most common and effective mechanisms of action for AEDs, including established drugs like phenytoin and carbamazepine.[5][13][14] These drugs work by stabilizing the inactivated state of the sodium channel, which prevents the high-frequency, repetitive firing of neurons that is characteristic of a seizure.[10][14] This mechanism is particularly relevant for controlling generalized tonic-clonic and focal onset seizures.[14][15]
Preclinical Evaluation Workflow: A Self-Validating System
A robust and logical preclinical evaluation pipeline is essential for identifying promising anticonvulsant candidates. The workflow described below is designed to efficiently screen compounds for efficacy and assess their potential for undesirable side effects, creating a self-validating system where data from each stage informs the next.
Caption: Preclinical workflow for anticonvulsant discovery.
Experimental Protocol 1: Maximal Electroshock (MES) Seizure Test
Rationale: The MES test is a gold-standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[16] Its predictive validity is well-established, having contributed to the discovery of major AEDs like phenytoin.[16] The model is particularly sensitive to compounds that act by blocking voltage-gated sodium channels.[14][17]
Methodology:
-
Animal Model: Adult male albino mice (or rats) are used.[18]
-
Grouping: Animals are divided into control and test groups.
-
Compound Administration: Test compounds (hydrazinecarbothioamides) are administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.[19]
-
Time Interval: A specific time is allowed to elapse (typically 30-60 minutes) for the drug to achieve peak effect.[18]
-
Induction: A brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes using an electroconvulsiometer.[18]
-
Endpoint: The primary endpoint is the abolition of the hind-limb tonic extensor phase of the induced seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The percentage of animals protected in each group is calculated. An ED₅₀ (median effective dose) can be determined for active compounds.
Experimental Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Rationale: The scPTZ test is highly predictive for compounds that are effective against generalized non-convulsive (absence) and myoclonic seizures.[16] It identifies agents that can raise the seizure threshold. This model is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[2][15] Using both MES and scPTZ tests provides a broad pharmacological profile of a candidate drug.[20]
Methodology:
-
Animal Model: Adult male albino mice are typically used.[19]
-
Grouping and Administration: Similar to the MES protocol, animals are divided into groups and administered the test compound or vehicle.
-
Induction: A convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously.[9][20]
-
Observation Period: Animals are observed for a period of 30 minutes.
-
Endpoint: The primary endpoint is the failure to observe a threshold seizure, typically characterized by a clonic spasm lasting for at least 5 seconds. Protection is defined as the absence of this event.[19]
-
Data Analysis: The percentage of animals protected is calculated, and an ED₅₀ can be determined.
Experimental Protocol 3: Rotarod Neurotoxicity Assay
Rationale: An ideal anticonvulsant should control seizures at doses that do not cause neurological impairment. The rotarod test is a widely used method to assess motor coordination and identify potential neurotoxicity.[19] It provides a crucial measure of a compound's therapeutic index or protective index (PI), which is the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀).[21]
Methodology:
-
Apparatus: A rotating rod apparatus (rotarod) is used.
-
Training: Animals are first trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
Administration: The test compound is administered at various doses.
-
Testing: At the time of expected peak effect, the animal is placed back on the rotarod.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the set time period.
-
Data Analysis: The percentage of animals exhibiting neurotoxicity at each dose is recorded, allowing for the calculation of a TD₅₀ (median toxic dose).
Data Presentation and Structure-Activity Relationship (SAR)
The data gathered from these screens must be organized systematically to enable clear interpretation and guide the next steps in the drug discovery process.
Summary of Anticonvulsant Screening Data
| Compound ID | Substitution Pattern | MES Protection (%) @ 100 mg/kg | scPTZ Protection (%) @ 100 mg/kg | Neurotoxicity (Rotarod) | Protective Index (PI) |
| HCT-01 | 4-Fluoro-phenyl | 75 | 50 | No | >3 |
| HCT-02 | 4-Chloro-phenyl | 100 | 66 | Yes | 1.8 |
| HCT-03 | 4-Bromo-phenyl | 100 | 83 | No | >4 |
| HCT-04 | 4-Methoxy-phenyl | 25 | 17 | No | N/A |
| Vehicle | N/A | 0 | 0 | No | N/A |
Note: Data presented is hypothetical for illustrative purposes.
Driving Lead Optimization through SAR
The analysis of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry.[22] By comparing the results of structurally related hydrazinecarbothioamides (as in the table above), researchers can deduce key pharmacophoric features. For instance, studies have shown that substitutions on the phenyl ring can dramatically influence anticonvulsant activity.[4][23] The general observation might be that electron-withdrawing groups (e.g., F, Cl, Br) at the para-position of the phenyl ring enhance activity in the MES screen, suggesting a favorable interaction with targets like VGSCs.[23] This information is then used to design and synthesize the next generation of compounds in an iterative cycle of optimization, aiming to maximize potency and minimize toxicity.[9]
Conclusion and Future Directions
The systematic exploration of novel hydrazinecarbothioamides represents a promising frontier in the search for new antiepileptic drugs. The workflow presented in this guide—combining targeted synthesis with a validated screening cascade (MES, scPTZ) and early neurotoxicity assessment—provides a robust framework for identifying lead candidates. The dual potential of this chemical class to modulate both GABAergic and voltage-gated channel pathways offers a rich field for mechanistic investigation and optimization. Future work should focus on elucidating precise molecular targets, conducting pharmacokinetic studies on lead compounds, and exploring efficacy in chronic seizure models to fully characterize the therapeutic potential of this exciting class of molecules.[24][25]
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Design, synthesis and anticonvulsant evaluation of novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothio amides. PubMed. Available from: [Link]
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physicochemical properties of N-(4-chlorobenzyl)hydrazinecarbothioamide (solubility, stability)
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-chlorobenzyl)hydrazinecarbothioamide
Introduction
This compound belongs to the thiosemicarbazide class of compounds. Thiosemicarbazides are recognized as versatile pharmacophores and key intermediates in the synthesis of various biologically active heterocyclic compounds.[1][2] Their diverse biological activities often hinge on their specific substitution patterns, which in turn dictate their physicochemical properties.[1] A thorough understanding of these properties, specifically solubility and stability, is not merely an academic exercise; it is a fundamental prerequisite for any meaningful progression in medicinal chemistry and drug development. These parameters govern everything from reaction kinetics and purification strategies to formulation design, bioavailability, and shelf-life.
This guide provides a comprehensive technical overview of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, we will delve into the causality behind the experimental methodologies for determining solubility and stability, grounding our protocols in authoritative guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
Chemical Identity and Structure
To establish a clear foundation, the fundamental identifiers for the target compound are presented below. The structure consists of a hydrophobic 4-chlorobenzyl moiety attached to the N-1 position of the hydrazinecarbothioamide backbone, a polar group capable of extensive hydrogen bonding. This amphiphilic nature is the primary determinant of its physicochemical behavior.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-(4-chlorobenzyl)thiosemicarbazide |
| CAS Number | 103349-93-9 |
| Molecular Formula | C₈H₁₀ClN₃S |
| Molecular Weight | 215.71 g/mol |
| 2D Structure | ![]() |
Part 1: Solubility Profile
Solubility is a critical attribute that influences a compound's absorption and distribution in vivo and dictates viable formulation strategies. The solubility of this compound is a direct consequence of the interplay between its crystalline solid-state energy and its solvation energy in a given medium.
Theoretical Considerations & Causality
The molecular structure provides clear indicators of expected solubility:
-
Hydrophobic Moiety: The 4-chlorobenzyl group is non-polar and will dominate interactions with non-polar, aprotic solvents. The chlorine atom adds to the lipophilicity.
-
Polar Moiety: The -NH-NH-C(=S)-NH₂ (hydrazinecarbothioamide) group contains multiple hydrogen bond donors (N-H) and acceptors (N, S). This region favors interaction with polar, protic solvents like water, ethanol, and methanol.
Expert Insight: The presence of both hydrophobic and hydrophilic centers suggests that the highest solubility will likely be achieved in polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which can effectively solvate both ends of the molecule. Aqueous solubility is expected to be low due to the energetic penalty of disrupting the strong hydrogen-bonding network of water to accommodate the non-polar benzyl group. Lipophilicity is a key factor governing the behavior of thiosemicarbazide derivatives.[3]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, as outlined in OECD Guideline 105. This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, DMSO). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study is often performed to determine the time required to reach a plateau in concentration, confirming equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let coarse particles settle. Subsequently, clarify the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a solvent-compatible, low-binding membrane filter (e.g., 0.22 µm PTFE or PVDF). This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility.
Illustrative Solubility Data
The following table presents representative solubility data for this compound, based on its structural characteristics. This data is illustrative and should be confirmed experimentally.
| Solvent | Solvent Type | Expected Solubility (at 25 °C) |
| Water | Polar Protic | < 0.1 mg/mL (Very Slightly Soluble) |
| Phosphate Buffer (pH 7.4) | Polar Protic | < 0.1 mg/mL (Very Slightly Soluble) |
| Ethanol | Polar Protic | 1-10 mg/mL (Sparingly Soluble) |
| Methanol | Polar Protic | 1-10 mg/mL (Sparingly Soluble) |
| Acetone | Polar Aprotic | 10-30 mg/mL (Soluble) |
| Acetonitrile | Polar Aprotic | 10-30 mg/mL (Soluble) |
| Dichloromethane (DCM) | Non-Polar | < 1 mg/mL (Slightly Soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL (Freely Soluble) |
Part 2: Stability Analysis
Stability testing is a non-negotiable component of drug development, providing critical insights into a compound's intrinsic robustness and identifying potential degradation pathways. This information is vital for determining appropriate storage conditions, re-test periods, and formulation excipients.
Theoretical Considerations & Causality
The this compound structure contains several functional groups susceptible to degradation:
-
Hydrazinecarbothioamide Moiety: This group is prone to hydrolysis under both acidic and basic conditions, which can cleave the C-N or N-N bonds. It is also susceptible to oxidation, potentially at the sulfur atom or the hydrazine nitrogens.
-
Benzyl-Nitrogen Bond: While generally stable, this bond could be cleaved under harsh hydrolytic conditions.
-
Chlorophenyl Ring: The aromatic C-Cl bond is typically robust but can be a site for photolytic degradation upon exposure to high-energy UV light.
Expert Insight: Forced degradation, or stress testing, is an intentional effort to degrade the sample under more aggressive conditions than those used for accelerated stability testing. The goal, as outlined in ICH Guideline Q1A(R2), is to identify likely degradation products and to establish that the analytical method used for quantification is "stability-indicating."[4][5]
Experimental Protocol: Forced Degradation (Stress Testing)
A robust forced degradation study exposes the compound to five key stress conditions. A stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) is prepared and subjected to the following parallel conditions.
Protocol Steps:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl). Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH). Store at room temperature for a shorter period (e.g., 2-4 hours), as base-catalyzed hydrolysis is often faster.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store a sample of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 7 days).
-
Photolytic Degradation: Expose a sample of the stock solution and a sample of the solid compound to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control Sample: A sample of the stock solution is stored under normal conditions (e.g., 4 °C, protected from light) to serve as an unstressed control (t=0 reference).
-
Analysis: At designated time points, withdraw samples from each condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including the control, using a validated stability-indicating HPLC method. The method must be capable of resolving the parent peak from all major degradation product peaks.
Workflow for Forced Degradation Study
Caption: Forced degradation study workflow.
Illustrative Stability Data
The following table summarizes potential outcomes from a forced degradation study on this compound. The data is representative and highlights the compound's likely liabilities.
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Observations |
| Control (4 °C) | 7 days | 99.8% | 0.2% | Negligible degradation. |
| Acid (0.1 M HCl, 60 °C) | 24 hours | 85.2% | 14.8% | Significant degradation, 2 major degradants observed. |
| Base (0.1 M NaOH, RT) | 4 hours | 78.5% | 21.5% | Rapid degradation, multiple degradant peaks. |
| Oxidation (3% H₂O₂, RT) | 24 hours | 92.1% | 7.9% | Moderate degradation, 1 major degradant. |
| Thermal (80 °C, Solid) | 7 days | 99.5% | 0.5% | Compound is highly stable in solid form to heat. |
| Photolytic (ICH Q1B) | 7 days | 96.3% | 3.7% | Minor degradation observed, requires light protection. |
Conclusion
This technical guide outlines the fundamental physicochemical properties of this compound. Structurally, its amphiphilic nature predicts poor aqueous solubility but good solubility in polar aprotic solvents like DMSO. The hydrazinecarbothioamide moiety is the primary site of chemical instability, showing susceptibility to both acid- and base-catalyzed hydrolysis, as well as moderate oxidative and photolytic sensitivity. The solid form, however, demonstrates high thermal stability.
For researchers and drug development professionals, these insights are paramount. The low aqueous solubility necessitates consideration of formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems for potential in vivo applications. The identified degradation pathways inform handling and storage requirements; specifically, the compound should be protected from light and stored in neutral, anhydrous conditions to maximize its shelf-life. The protocols and workflows detailed herein provide a robust, scientifically-grounded framework for the experimental validation of these critical parameters.
References
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Popiołek, Ł. (n.d.). Lipophilicity Studies on Thiosemicarbazide Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Mohammadi, A., et al. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Hydrazinecarbothioamide, N-phenyl-. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Hydrazinecarbothioamide, N-methyl-N-phenyl-. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). n-Propylhydrazinecarbothioamide. PubChem. Available at: [Link]
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ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. International Council for Harmonisation. Available at: [Link]
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Çelik, İ., & Avcı, A. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Available at: [Link]
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ResearchGate. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Available at: [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]
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theoretical and computational studies of N-(4-chlorobenzyl)hydrazinecarbothioamide
An In-Depth Technical Guide to the Theoretical and Computational Analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazinecarbothioamide, commonly known as thiosemicarbazide, and its derivatives represent a class of compounds with significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functional versatility of the thiosemicarbazide scaffold allows for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of this compound, focusing on the integration of experimental characterization with advanced theoretical and computational methodologies. We will dissect the molecule's structural, electronic, and intermolecular properties to provide a holistic understanding that is crucial for rational drug design and development. This document serves as a detailed protocol and interpretive guide for researchers aiming to apply a synergistic computational-experimental approach to molecular analysis.
Molecular Architecture and Synthesis
The foundational step in any molecular investigation is the confirmation of its chemical structure. This compound is synthesized through a standard condensation reaction.
Synthetic Protocol
The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in a suitable solvent like ethanol, often under reflux.[2] The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the aldehyde, followed by dehydration to form the final Schiff base product.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve equimolar amounts of 4-chlorobenzaldehyde and thiosemicarbazide in absolute ethanol in a round-bottom flask.
-
Reaction: Add a few drops of a catalytic acid (e.g., glacial acetic acid) to the mixture.
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain crystals suitable for analysis.[2]
Spectroscopic and Structural Confirmation
The synthesized compound's identity and purity are confirmed using a suite of analytical techniques, which also provide the empirical data for validating computational models.
-
FT-IR Spectroscopy: Infrared spectroscopy identifies the key functional groups. Characteristic vibrational bands would include N-H stretching (around 3100-3400 cm⁻¹), C=N stretching of the azomethine group (around 1580-1620 cm⁻¹), and the C=S thione group vibration (around 800-850 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the chlorobenzyl ring, the azomethine proton, and the N-H protons of the hydrazinecarbothioamide moiety.[3] The ¹³C NMR spectrum would confirm the presence of the thione carbon (C=S) at a characteristic downfield shift (around 175-185 ppm).[3]
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional atomic arrangement of the molecule in the solid state, including precise bond lengths, bond angles, and dihedral angles. This experimental structure serves as the gold standard for benchmarking the accuracy of computational geometry optimizations.
Computational Deep Dive: Methods and Insights
Computational chemistry offers a powerful lens to examine molecular properties that are often difficult to measure experimentally. The following sections detail the core computational workflows applied to this compound.
Caption: Key intermolecular contacts quantified by Hirshfeld analysis.
-
d_norm Surface: This surface map highlights key intermolecular contacts. Short contacts (like hydrogen bonds) appear as distinct red spots, providing a clear visual of the most significant interactions.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Decomposing these plots allows for the quantification of the percentage contribution of each type of contact to the total Hirshfeld surface area. For molecules like this compound, the dominant interactions are typically H···H, C···H/H···C, S···H/H···S, and Cl···H/H···Cl contacts. [4][5] Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Analysis
| Contact Type | Percentage Contribution | Significance |
| H···H | 40 - 55% | van der Waals forces, packing |
| C···H / H···C | 15 - 25% | Weak C-H···π interactions |
| S···H / H···S | 10 - 15% | N-H···S hydrogen bonds |
| Cl···H / H···Cl | 8 - 12% | Weak C-H···Cl interactions |
| N···H / H···N | 2 - 5% | N-H···N hydrogen bonds |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [6]This is essential for understanding the potential mechanism of action of a bioactive compound.
Protocol: Molecular Docking
-
Target Selection: Choose a relevant protein target based on the known biological activities of thiosemicarbazides (e.g., kinases, topoisomerases, or microbial enzymes).
-
Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound.
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding polar hydrogens, and assigning charges.
-
Grid Generation: Define the active site (the binding pocket) of the receptor where the docking simulation will be performed.
-
Docking Simulation: Use software like AutoDock or PyRx to run the docking algorithm, which explores various conformations and orientations of the ligand within the active site. [7]6. Analysis: Analyze the results based on binding energy (or docking score) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein.
Caption: The process of predicting ligand-protein binding via molecular docking.
The results from a docking study would reveal, for example, that the N-H groups and the C=S group of the thiosemicarbazide moiety act as hydrogen bond donors and acceptors, respectively, while the 4-chlorobenzyl group engages in hydrophobic or halogen-bonding interactions within the receptor's active site. [6][8]
Conclusion and Future Directions
The integrated application of experimental and computational techniques provides a multi-faceted understanding of this compound. DFT calculations, validated by spectroscopic and crystallographic data, elucidate the molecule's intrinsic electronic properties and reactivity. Hirshfeld surface analysis deconstructs the complex network of intermolecular forces governing its solid-state architecture. Finally, molecular docking provides actionable hypotheses about its potential biological targets and binding mechanisms.
This comprehensive approach allows researchers to establish robust structure-property and structure-activity relationships. The insights gained from these studies are not merely academic; they form the rational basis for the design of next-generation thiosemicarbazide derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery and development pipeline.
References
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Crystal structure and Hirshfeld surface analysis of rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide. (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). National Institutes of Health. Available at: [Link]
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Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. (2023). ResearchGate. Available at: [Link]
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X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (2022). ZORA (Zurich Open Repository and Archive). Available at: [Link]
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Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. (2022). ResearchGate. Available at: [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of (E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide N,N-dimethylformamide monosolvate. (2018). National Institutes of Health. Available at: [Link]
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Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, a potential 11β-HSD1 inhibitor. (2019). National Institutes of Health. Available at: [Link]
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Spectral characterization, DFT, docking and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes. (2021). ResearchGate. Available at: [Link]
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Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. (2021). ResearchGate. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide. (2018). National Institutes of Health. Available at: [Link]
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2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. (2020). ScienceDirect. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2024). Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide. (2023). ResearchGate. Available at: [Link]
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AB Initio (DFT) and Vibrational Studies of the Synthesized Heterocyclic Compound 2-6-oxo-2-Thioxotetrahydropyrimidin-41H-Ylidene Hydrazine Carbothioamide. (2017). Open Access Pub. Available at: [Link]
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Hydrazinecarbothioamide group in the synthesis of heterocycles. (2009). Scholarship Repository @ Florida Tech. Available at: [Link]
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Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Metho. (2022). ScienceDirect. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2024). National Institutes of Health. Available at: [Link]
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Synthesis, Characterization, Hirshfeld Surface Analysis, DFT Study and Molecular Docking of 1,3‐Bis(4‐chlorophenyl)‐ 5‐(4‐chlorobenzyl)‐1,3,5‐triazinane. (2022). ResearchGate. Available at: [Link]
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Spectroscopic analysis of N-intrashell transitions in Rb-like to Ni-like Yb ions. (2020). PubMed. Available at: [Link]
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Methodological & Application
Synthesis of N-(4-chlorobenzyl)hydrazinecarbothioamide: A Detailed Protocol for Researchers
Introduction: The Significance of Hydrazinecarbothioamides
Hydrazinecarbothioamides, also known as thiosemicarbazides, represent a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3] Their versatile scaffold allows for the synthesis of a wide array of derivatives that have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][4][5][6] The presence of the reactive thiocarbonyl and hydrazine moieties makes them valuable intermediates for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are themselves important pharmacophores.[3][6][7] This application note provides a detailed, step-by-step protocol for the laboratory synthesis of a specific analogue, N-(4-chlorobenzyl)hydrazinecarbothioamide, a compound with potential for further biological investigation. The synthetic strategy is based on the well-established nucleophilic addition of hydrazine to an isothiocyanate.[8][9]
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate attacks the electrophilic carbon atom of the isothiocyanate group in 4-chlorobenzyl isothiocyanate. This is followed by proton transfer to yield the final thiosemicarbazide product.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chlorobenzyl isothiocyanate | ≥97% | Sigma-Aldrich |
| Hydrazine hydrate (50-60%) | Reagent Grade | Fisher Scientific |
| Ethanol (Absolute) | ACS Grade | VWR Chemicals |
| Distilled Water | N/A | In-house |
| Round-bottom flask (100 mL) | N/A | Pyrex |
| Reflux condenser | N/A | Kimble |
| Magnetic stirrer and stir bar | N/A | IKA |
| Heating mantle | N/A | Glas-Col |
| Büchner funnel and flask | N/A | CoorsTek |
| Filter paper (Whatman No. 1) | N/A | GE Healthcare |
| Beakers and Erlenmeyer flasks | N/A | Corning |
| Graduated cylinders and pipettes | N/A | Nalgene |
Safety Precautions
Extreme caution must be exercised during this procedure.
-
Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][10] It is also combustible.[4] Always handle hydrazine hydrate in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
4-Chlorobenzyl isothiocyanate is a lachrymator and is corrosive, causing severe skin and eye irritation.[7] Handle it in a chemical fume hood and wear appropriate PPE.
-
Ethanol is a flammable liquid. Ensure there are no open flames or spark sources in the vicinity of the experiment.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Synthetic Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzyl isothiocyanate (1.84 g, 10 mmol) in 30 mL of absolute ethanol. Stir the solution at room temperature until the isothiocyanate is completely dissolved.
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise over a period of 5-10 minutes. An exothermic reaction may be observed, and the solution may become cloudy.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Continue refluxing with stirring for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A white precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Transfer the white solid to a watch glass and dry it in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (40-50 °C) until a constant weight is achieved.
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected characteristic peaks include N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum should show distinct signals for the aromatic protons of the chlorobenzyl group, the methylene protons (-CH₂-), and the protons of the hydrazinecarbothioamide moiety (NH and NH₂).
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The spectrum should display signals for the carbon atoms of the aromatic ring, the methylene carbon, and the thiocarbonyl carbon (C=S), which typically appears downfield.
Discussion
The described protocol provides a straightforward and efficient method for the synthesis of this compound. The reaction generally proceeds with a good yield. The purity of the final product is crucial for subsequent biological assays or further chemical transformations. If the product is not sufficiently pure after the initial precipitation and washing, recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, can be performed.
The choice of absolute ethanol as the solvent is based on its ability to dissolve the reactants and its appropriate boiling point for the reflux conditions. The dropwise addition of hydrazine hydrate is recommended to control the initial exothermic reaction.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. By following the outlined steps and adhering to the stringent safety precautions, researchers can successfully prepare this compound for further investigation into its potential biological activities and for its use as a building block in the synthesis of more complex molecules.
References
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- Oxford Lab Fine Chem LLP.
- Benchchem.
- Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
- ResearchGate. Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide | Request PDF.
- National Institutes of Health. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
- MDPI. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties.
- National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
- MorJChem. Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1.
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Application Notes & Protocols: N-(4-chlorobenzyl)hydrazinecarbothioamide as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of a Thiosemicarbazide Building Block
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is paramount. These cyclic structures form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of precursors available to the synthetic chemist, thiosemicarbazides stand out for their polyfunctional nature and predictable reactivity, serving as powerful synthons for a range of important heterocycles.[1][2][3]
This guide focuses on a specific, strategically substituted precursor: N-(4-chlorobenzyl)hydrazinecarbothioamide . The presence of the 4-chlorobenzyl moiety not only imparts specific physicochemical properties to the final molecules, which can be crucial for biological activity, but also serves as a stable, well-defined substituent that simplifies structural analysis. This document provides an in-depth exploration of this precursor's potential, detailing the underlying chemical principles and providing field-tested protocols for the synthesis of high-value 1,3,4-thiadiazoles and 1,2,4-triazoles.
Part 1: Synthesis of the Core Precursor
The journey into heterocyclic synthesis begins with the reliable preparation of the starting material. The synthesis of this compound is a straightforward and high-yielding process based on the classic nucleophilic addition of hydrazine to an isothiocyanate.
Protocol 1.1: Synthesis of this compound
This protocol describes the reaction between 4-chlorobenzyl isothiocyanate and hydrazine hydrate. The lone pair on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbon of the isothiocyanate group.
Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of the thiosemicarbazide precursor.
Materials & Reagents:
-
4-Chlorobenzyl isothiocyanate
-
Hydrazine hydrate (~64-65% solution)
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.10 mol of 4-chlorobenzyl isothiocyanate in 100 mL of absolute ethanol.
-
Place the flask in an ice bath and begin stirring.
-
Slowly add 0.11 mol of hydrazine hydrate dropwise to the stirred solution. An exothermic reaction will occur, and a white solid will begin to precipitate. Maintain the temperature below 30°C during the addition.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid sequentially with a small amount of cold ethanol and then with diethyl ether to facilitate drying.
-
Dry the product under vacuum to yield this compound as a white crystalline solid. Characterization via ¹H NMR, ¹³C NMR, and melting point is recommended to confirm purity.
Part 2: Directional Cyclization - The Power of pH Control
The true utility of this compound lies in its ability to be selectively cyclized into different heterocyclic systems. The choice of catalyst—acidic or basic—is the primary determinant of the final product, allowing for controlled and divergent synthesis from a single precursor.[4][5]
Section 2.1: Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles
In a strongly acidic medium, acylthiosemicarbazides undergo intramolecular cyclodehydration to form 2,5-disubstituted-1,3,4-thiadiazoles.[4][6] The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic thione sulfur then attacks this carbon, and subsequent dehydration yields the aromatic thiadiazole ring. This method is robust and widely applicable.
Workflow: 1,3,4-Thiadiazole Synthesis
Caption: One-pot synthesis of 1,3,4-thiadiazoles using PPE.
Protocol 2.1.1: One-Pot Synthesis of 2-(4-Chlorobenzylamino)-5-aryl-1,3,4-thiadiazoles
This protocol utilizes Polyphosphate Ester (PPE) as both a solvent and a powerful dehydrating agent, enabling a direct one-pot reaction between the thiosemicarbazide and a carboxylic acid.[7][8]
Materials & Reagents:
-
This compound
-
Aromatic carboxylic acid (e.g., benzoic acid, substituted benzoic acids)
-
Polyphosphate Ester (PPE)
-
Chloroform
-
Sodium bicarbonate (NaHCO₃) solution
-
Heating mantle, reflux condenser, magnetic stirrer
Step-by-Step Procedure:
-
To a hot (approx. 60°C) solution of the selected carboxylic acid (5 mmol) in a mixture of PPE (20 g) and chloroform (30 mL), add this compound (5 mmol).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and carefully add 15 mL of distilled water to hydrolyze the residual PPE.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with water and then a small amount of cold chloroform.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 1,3,4-thiadiazole derivative.
| Catalyst/Reagent | Temperature | Typical Time | Expected Yield | Reference |
| Conc. H₂SO₄ | 0°C to RT | 2-4 h | 75-90% | [4] |
| POCl₃ | Reflux | 3-6 h | 80-95% | [8] |
| Polyphosphate Ester (PPE) | Reflux | 8-12 h | 60-85% | [7][8] |
| P₂O₅/MeSO₃H | 60-80°C | 2-5 h | 70-88% | [8] |
| Table 1. Common conditions for acid-catalyzed thiadiazole synthesis. |
Section 2.2: Base-Catalyzed Cyclization to 1,2,4-Triazoles
Conversely, treating an acylthiosemicarbazide with a base directs the cyclization towards a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[4] In this pathway, the terminal N-4 nitrogen of the acyl intermediate acts as the key nucleophile, attacking the electrophilic carbonyl carbon. The resulting triazole-thione can exist in tautomeric equilibrium with its corresponding thiol form, which is an important consideration for subsequent functionalization.
Workflow: 1,2,4-Triazole-3-thione Synthesis
Caption: Two-step pathway for the synthesis of 1,2,4-triazole-3-thiones.
Protocol 2.2.1: Synthesis of 4-(4-Chlorobenzyl)-5-aryl-1,2,4-triazole-3-thiones
This is typically a two-step process involving the initial formation of an acyl intermediate, followed by base-mediated cyclization.
Step A: Synthesis of the Acyl Intermediate
-
Suspend this compound (10 mmol) in a suitable solvent like dichloromethane or THF (50 mL).
-
Cool the suspension in an ice bath.
-
Add an equimolar amount of an appropriate acyl chloride (10 mmol) dropwise with vigorous stirring. Include a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude acylthiosemicarbazide intermediate, which can often be used in the next step without further purification.
Step B: Base-Catalyzed Cyclization
-
Dissolve the crude acyl intermediate from Step A in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 50 mL).
-
Heat the mixture to reflux for 4-6 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Place the clear filtrate in an ice bath and acidify carefully with concentrated hydrochloric acid (HCl) to a pH of ~5-6.
-
The 1,2,4-triazole-3-thione product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
| Base | Solvent | Temperature | Typical Time | Expected Yield | Reference |
| NaOH (aq) | Water | Reflux | 4-6 h | 80-95% | [9] |
| KOH (aq) | Water | Reflux | 4-6 h | 80-95% | |
| NaOEt | Ethanol | Reflux | 3-5 h | 75-90% | [10] |
| Table 2. Common conditions for base-catalyzed triazole synthesis. |
Part 3: Troubleshooting and Mechanistic Considerations
-
Purity of Precursor: The purity of the starting this compound is critical. Impurities can lead to side reactions and difficult purification steps.
-
Controlling the Pathway: The choice between acidic and basic conditions is the most crucial factor in determining the heterocyclic outcome.[4][5] Inadvertent acidic or basic contaminants can lead to mixtures of thiadiazole and triazole products.
-
Side Reactions: Under certain oxidative conditions or with specific reagents, desulfurization can occur, leading to the formation of 1,3,4-oxadiazole byproducts instead of the desired thiadiazole.[5][11] Careful selection of reagents is necessary to avoid this.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the consumption of the starting material and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of medicinally relevant 1,3,4-thiadiazole and 1,2,4-triazole scaffolds. By leveraging simple, pH-controlled reaction conditions, chemists can selectively and efficiently construct these important heterocyclic cores. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to exploit the full potential of this valuable synthetic building block.
References
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Ivachtchenko, A. V., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]
-
Al-Juboori, A. M. H. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. Available at: [Link]
- Mishra, R., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Pharmacy Research.
-
Siddiqui, N., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]
- Karalius, V., et al. (2008). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-dioxothiazolidine-3-acetic Acids to 1,3,4-Thiadiazoles and Their. Acta Poloniae Pharmaceutica - Drug Research.
-
Ivachtchenko, A. V., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Semantic Scholar. Available at: [Link]
-
Ivachtchenko, A. V., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazide Chemistry Review. Scribd. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2014). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules. Available at: [Link]
-
Carballo, R., et al. (2007). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Dalton Transactions. Available at: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Sci-Hub. Available at: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Ivachtchenko, A. V., et al. (2018). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
Öztürk, Ç., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Application Notes & Protocols: N-(4-chlorobenzyl)hydrazinecarbothioamide in Antimicrobial Drug Discovery
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Thiosemicarbazides, a versatile class of synthetic compounds, have garnered significant attention for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of a specific thiosemicarbazide derivative, N-(4-chlorobenzyl)hydrazinecarbothioamide, in the antimicrobial drug discovery pipeline. We present field-proven protocols for its synthesis, in-vitro antimicrobial evaluation, and preliminary safety assessment, contextualized with the scientific rationale behind key experimental choices to ensure robust and reproducible outcomes.
Introduction: The Rationale for Thiosemicarbazides
The core chemical scaffold of thiosemicarbazide is recognized for its potential to yield pharmacologically active molecules.[3] The presence of sulfur and nitrogen donor atoms allows these compounds to act as effective chelating agents for metal ions essential for microbial enzyme function, representing one of their potential mechanisms of action. Furthermore, the structural backbone of N-substituted hydrazinecarbothioamides can be readily modified, enabling the exploration of structure-activity relationships (SAR). The inclusion of a 4-chlorobenzyl moiety in the target compound is a strategic design choice; halogen substituents are known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving cell membrane penetration and overall antimicrobial efficacy.[4][5]
This guide offers a self-contained framework for investigating this compound, from initial synthesis to foundational biological characterization.
Synthesis of this compound
The synthesis of N-substituted hydrazinecarbothioamides is a well-established chemical process, typically achieved through the reaction of an appropriate isothiocyanate with hydrazine hydrate or a substituted hydrazine. The following protocol is adapted from standard methodologies for synthesizing thiosemicarbazide derivatives.[5][6][7]
Synthesis Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
Materials:
-
4-Chlorobenzyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Absolute Ethanol
-
Standard reflux apparatus
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzyl isothiocyanate (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition is often exothermic; maintain control over the temperature with an ice bath if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. A white solid precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude this compound by recrystallization from hot ethanol to yield a crystalline solid.
-
Drying and Characterization: Dry the purified product under a vacuum. Confirm the structure and purity of the final compound using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Antimicrobial Activity Evaluation
A tiered approach is recommended for evaluating antimicrobial efficacy, starting with a primary screening assay to determine the spectrum of activity, followed by a quantitative determination of potency.
Overall Evaluation Workflow
Caption: A structured pipeline for antimicrobial and cytotoxicity testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (stock solution in DMSO)
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[8]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (e.g., at 256 µg/mL) to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each test well is 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Validate the assay by checking the controls: there should be clear growth in column 11 and no growth in column 12.
-
Data Presentation
Summarize the quantitative results in a clear, tabular format.
Table 1: Example MIC Data for this compound
| Microorganism | Gram Stain | ATCC Strain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Positive | 25923 | [Experimental Value] | [Experimental Value] |
| Enterococcus faecalis | Positive | 29212 | [Experimental Value] | [Experimental Value] |
| Escherichia coli | Negative | 25922 | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa | Negative | 27853 | [Experimental Value] | [Experimental Value] |
| Candida albicans | N/A (Fungus) | 90028 | [Experimental Value] | [Experimental Value] |
Preliminary Safety Assessment: Cytotoxicity
An essential step in drug discovery is to ensure that the compound is selectively toxic to microbial cells and not to host mammalian cells.[11][12] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK-293, HaCaT)[14]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium.
-
Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
Potential Mechanism of Action: A Forward Look
While the precise mechanism of action for this compound requires dedicated investigation, thiosemicarbazides are often hypothesized to inhibit metalloenzymes or disrupt cell wall synthesis. For example, they may target bacterial topoisomerase II, an enzyme crucial for DNA replication.[15] Further studies, such as enzyme inhibition assays or molecular docking, would be required to elucidate the specific molecular target.
Caption: Hypothetical pathway for the antimicrobial action of the target compound.
References
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. (1990). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). PMC. Retrieved January 22, 2026, from [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Antimicrobial activity of thiosemicarbazide derivatives in bacteria. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Antibacterial activity of thiosemicarbazide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
-
Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkivoc. Retrieved January 22, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
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Augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides-a potential anticonvulsant approach. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 22, 2026, from [Link]
-
A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
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Natural Compounds: Advances in Antimicrobial Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Application Note & Protocol Guide: Methodology for Testing the Antifungal Activity of Thiosemicarbazide Compounds
Abstract
Thiosemicarbazides represent a versatile class of chemical scaffolds with demonstrated potential in the development of novel antifungal agents, a critical need spurred by the global rise in drug-resistant fungal infections.[1][2][3] This guide provides a comprehensive framework of detailed methodologies and protocols for the systematic evaluation of the antifungal activity of thiosemicarbazide compounds. We address core principles of antifungal susceptibility testing (AFST), deliver step-by-step protocols for standardized assays, and discuss the critical parameters for ensuring data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal therapeutics.
Introduction: The Rationale for Thiosemicarbazide Antifungal Screening
Invasive fungal infections are a growing cause of significant morbidity and mortality, particularly in immunocompromised populations.[1] The efficacy of current antifungal therapies is increasingly challenged by the emergence of resistant strains, such as fluconazole-resistant Candida species and azole-resistant Aspergillus fumigatus.[4] This therapeutic gap necessitates the exploration of novel chemical entities with unique mechanisms of action.
Thiosemicarbazides and their derivatives have attracted considerable interest due to their broad spectrum of biological activities.[2][3][5] Their antifungal potential is thought to stem from several mechanisms, including the chelation of essential metal ions required for fungal enzyme function and the inhibition of key fungal enzymes like N-myristoyltransferase.[1][6] To rigorously assess this potential, a standardized and methodologically sound approach to susceptibility testing is paramount. This guide outlines such an approach, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI).
Foundational Principles of Antifungal Susceptibility Testing (AFST)
The primary goal of AFST is to determine the lowest concentration of an investigational compound that can inhibit the growth of a specific fungus.[7] This is a critical in vitro measurement that serves as a primary indicator of a compound's potential therapeutic efficacy.
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8] It is the most common metric for quantifying the in vitro activity of a new compound. For antifungal testing, the endpoint can be defined as the concentration that inhibits 50% (MIC-2) or 100% (MIC-0) of fungal growth compared to a drug-free control, depending on the antifungal class and testing standard.[9][10]
-
Minimum Fungicidal Concentration (MFC): While the MIC indicates growth inhibition (a fungistatic effect), the MFC determines the lowest compound concentration required to kill the fungus. An MFC assay is a crucial secondary step to differentiate between fungistatic and fungicidal activity.[11]
-
The Imperative of Standardization: In vitro testing results can be significantly influenced by variables such as inoculum size, media composition, incubation time, and temperature.[4][12] Adherence to standardized protocols, such as those developed by CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is essential to minimize inter-laboratory variability and generate reliable, comparable data.[4][7]
Core Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the internationally recognized gold standard for determining the MIC of antifungal agents.[13][14][15] It offers high reproducibility and is amenable to high-throughput screening. The following protocol is based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[13][14]
Essential Materials & Reagents
-
Fungal Strains: A panel of clinically relevant fungi should be used. See Table 1 for examples.
-
Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are mandatory for yeast testing.[16][17] For molds, Paecilomyces variotii ATCC MYA-3630 or Aspergillus fumigatus ATCC MYA-3626 can be used.[18][19]
-
Culture Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mg/mL or 10 mM) of the thiosemicarbazide compound in 100% dimethyl sulfoxide (DMSO).
-
Labware: Sterile 96-well flat-bottom microtiter plates, sterile reagent reservoirs, multichannel pipettes.
Step-by-Step Protocol
Step 1: Inoculum Preparation (Critical for Reproducibility) The causality behind this step is to ensure that a consistent and viable number of fungal cells are challenged by the compound. An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while an overly sparse inoculum can lead to falsely low MICs.[20][21]
-
From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), pick five distinct colonies (≥1 mm).
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex vigorously for 15 seconds to create a homogenous suspension.
-
Adjust the suspension turbidity using a spectrophotometer at 530 nm to match a 0.5 McFarland standard (transmittance of 75-77% for yeasts). This corresponds to approximately 1-5 x 10⁶ CFU/mL.[22]
-
Working Inoculum Dilution: This is a two-step dilution. First, dilute the standardized suspension 1:100 in RPMI medium. Then, dilute this suspension 1:20 in RPMI medium. This yields the final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL.[9][22]
Step 2: Microtiter Plate Preparation
-
Add 100 µL of RPMI medium to wells 2 through 12 in each row designated for a test compound.
-
Prepare the starting concentration of the thiosemicarbazide compound. In a separate tube, dilute the stock solution in RPMI to achieve a concentration that is 2x the highest desired test concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Add 200 µL of this 2x starting concentration to well 1 of the corresponding row.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (no inoculum).
Step 3: Inoculation and Incubation
-
Add 100 µL of the final working inoculum to wells 1 through 11. This dilutes the compound concentrations to their final 1x test concentrations and brings the final volume in each well to 200 µL.
-
Add 100 µL of sterile RPMI (without inoculum) to well 12.
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate the plates according to the fungal species being tested (see Table 1).
Step 4: Reading and Interpreting the MIC The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control well.
-
Visual Reading: Using an inverted plate reader or by eye, the MIC for azole-like compounds is typically read as the concentration that causes approximately 50% growth inhibition. For other compounds, a 100% inhibition (no visible growth) endpoint may be used.[10]
-
Spectrophotometric Reading: The optical density (OD) of the plates can be read at 490-530 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% or ≥90% relative to the control.
Data Presentation: Fungal Strains & Standardized Testing Conditions
| Fungal Species | Type | Inoculum Size (CFU/mL) | Incubation Temp. | Incubation Time | MIC Endpoint | CLSI Document |
| Candida albicans | Yeast | 0.5–2.5 x 10³ | 35°C | 24 hours | ≥50% inhibition | M27[14] |
| Cryptococcus neoformans | Yeast | 0.5–2.5 x 10³ | 35°C | 72 hours | ≥50% inhibition | M27[7][14] |
| Aspergillus fumigatus | Mold | 0.4–5 x 10⁴ | 35°C | 48 hours | 100% inhibition | M38[12][13] |
| Trichophyton rubrum | Mold | 1–3 x 10³ | 28-30°C | 96 hours | 100% inhibition | M38[13][23] |
Visualization: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Protocol: Agar-Based Diffusion Methods
Agar diffusion methods are simpler, less expensive alternatives for preliminary screening.[23][24] They provide qualitative or semi-quantitative results based on the size of a zone of growth inhibition (ZOI).
Step-by-Step Protocol (Disk Diffusion)
-
Prepare Inoculum: Prepare a standardized fungal suspension as described in section 3.2, Step 1. The final concentration should be ~1-5 x 10⁶ CFU/mL.[22]
-
Inoculate Agar Plate: Use a sterile cotton swab to evenly lawn the fungal suspension across the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[22][25]
-
Apply Disks: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known amount of the thiosemicarbazide compound onto the agar surface. A disk with the solvent (DMSO) should be used as a negative control.
-
Incubate: Invert the plates and incubate at 30-35°C for 24-48 hours (or longer for dermatophytes).[23]
-
Measure ZOI: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). A larger zone diameter indicates greater in vitro activity.[23]
Protocol: Determining Fungicidal Activity (MFC Assay)
This protocol is a direct extension of the broth microdilution assay and is essential for understanding whether a compound kills or merely inhibits fungal growth.
Step-by-Step Protocol
-
Perform MIC Test: Complete the broth microdilution assay as described in Section 3.
-
Subculture: From each well that shows no visible growth (i.e., wells at and above the MIC), take a 10 µL aliquot.
-
Plate Aliquots: Spot the 10 µL aliquots onto a fresh, drug-free SDA plate. Be sure to label each spot corresponding to the well concentration it came from. Also plate an aliquot from the positive growth control well.
-
Incubate: Incubate the SDA plate at 35°C for 24-48 hours, or until robust growth is seen in the control spot.
-
Determine MFC: The MFC is the lowest concentration from the MIC plate that results in no growth (or a ≥99.9% reduction in colonies compared to the control) on the subculture plate.[11]
Interpreting the MFC/MIC Ratio
The relationship between the MFC and MIC provides a quantitative measure of fungicidal activity.
| MFC/MIC Ratio | Interpretation |
| ≤ 4 | Fungicidal[11] |
| > 4 | Fungistatic[11] |
Visualization: MFC Determination Workflow
Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).
Quality Control and Data Validation
A self-validating system is crucial for trustworthy results. Every assay must include well-characterized QC strains tested against standard antifungal agents. The resulting MICs must fall within established reference ranges. If a QC strain's MIC is out of range, the entire batch of tests must be considered invalid and repeated.[16][26]
Data Presentation: Example QC Ranges for Yeast Testing (CLSI M27)
| QC Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| Amphotericin B | 0.25 - 1.0 | |
| C. krusei ATCC 6258 | Fluconazole | 16 - 64 |
| Amphotericin B | 0.5 - 2.0 | |
| (Note: These ranges are illustrative. Always refer to the latest CLSI M60 document for current QC ranges.) |
Conclusion and Forward Look
The protocols detailed in this guide provide a robust and standardized foundation for assessing the antifungal activity of novel thiosemicarbazide compounds. By meticulously controlling variables such as inoculum density and adhering to established guidelines, researchers can generate reliable and reproducible MIC and MFC data. This information is the critical first step in the drug development pipeline, enabling the identification of promising lead compounds for further investigation, including mechanism of action studies, synergy testing, and in vivo efficacy models.
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Application Notes & Protocols: A Guide to the In Vivo Experimental Design for N-(4-chlorobenzyl)hydrazinecarbothioamide
Introduction
N-(4-chlorobenzyl)hydrazinecarbothioamide belongs to the thiosemicarbazone class of compounds, a scaffold known for a wide spectrum of biological activities, including potential anticancer properties.[1][2][3] The transition from promising in vitro data to a viable therapeutic candidate requires rigorous and meticulously planned in vivo studies.[4][5] These studies are essential to understand the compound's behavior in a complex biological system, evaluating its safety, pharmacokinetics, and efficacy.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for this compound (referred to herein as "the compound"). The protocols and insights provided are grounded in established preclinical methodologies and ethical principles, aiming to ensure the generation of high-quality, reproducible, and translatable data.
Section 1: Foundational Steps - Compound Formulation and Ethical Oversight
Compound Preparation and Formulation
The first critical step is developing a suitable formulation for animal administration. The physicochemical properties of the compound, such as solubility and stability, will dictate the choice of vehicle.
-
Rationale: An improper vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, confounding the experimental results. For thiosemicarbazone derivatives, which are often poorly soluble in aqueous solutions, a common starting point is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and saline.
Protocol 1: Vehicle Formulation and Solubility Testing
-
Initial Solubility Screen: Test the solubility of the compound in common biocompatible solvents (e.g., DMSO, Ethanol, PEG300, Cremophor EL).
-
Vehicle Formulation: Prepare a stock solution of the compound in 100% DMSO.
-
Working Solution Preparation: For administration, dilute the DMSO stock in a co-solvent system. A typical vehicle might be 10% DMSO, 40% PEG300, and 50% Saline.
-
Observation: After preparing the final dilution, vortex thoroughly and observe for any precipitation. The solution should remain clear for at least the duration of the dosing procedure.
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter to ensure sterility for parenteral administration.[8]
Ethical Considerations and IACUC Approval
All research involving vertebrate animals must be conducted with the highest ethical standards and requires approval from an Institutional Animal Care and Use Committee (IACUC).[9][10] The experimental design must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[11]
-
Replacement: Justify why non-animal models are insufficient for the study's objectives.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power analysis is a critical tool for this justification.
-
Refinement: Optimize procedures to minimize pain, suffering, and distress. This includes using appropriate anesthesia, analgesia, and defining humane endpoints.[11][12]
Caption: Workflow for obtaining IACUC approval for in vivo studies.
Section 2: Toxicology and Pharmacokinetic Profiling
Prior to efficacy studies, it is crucial to establish the safety profile and dosing parameters of the compound.[13][14]
Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD)
-
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This informs the dose levels for subsequent efficacy studies.[6][15]
-
Rationale: Starting an efficacy study with doses that are too high can lead to animal morbidity unrelated to the tumor, while doses that are too low may show no effect. The MTD study establishes a safe and potentially effective therapeutic window.[7]
Protocol 2: Acute MTD Study in Non-Tumor Bearing Mice
-
Animal Model: Use healthy mice of the same strain that will be used for efficacy studies (e.g., Athymic Nude or NOD/SCID).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle-only control group.
-
Dosing: Administer single doses of the compound in escalating concentrations (e.g., 10, 30, 100 mg/kg). The route of administration (e.g., intraperitoneal, oral gavage) should be the one intended for the efficacy study.
-
Monitoring: Observe animals daily for 7-14 days. Key parameters include:
-
Body Weight: A loss of >20% is a common humane endpoint.
-
Clinical Signs: Note any signs of distress such as lethargy, ruffled fur, or abnormal posture.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or a body weight loss exceeding 20%.
| Parameter | Description |
| Animal Strain | Athymic Nude Mice (Female, 6-8 weeks old) |
| Group Size | n=3 per group |
| Groups | 1: Vehicle Control; 2: 10 mg/kg; 3: 30 mg/kg; 4: 100 mg/kg |
| Administration | Single Intraperitoneal (IP) injection |
| Monitoring Period | 14 days |
| Key Readouts | Body weight (daily), clinical signs of toxicity (daily), mortality. |
| Humane Endpoints | >20% body weight loss, severe signs of distress. |
Table 1: Example Design for an Acute MTD Study.
Section 3: In Vivo Efficacy Evaluation
The core of the study is to assess the anti-tumor activity of the compound. The choice of animal model is critical and depends on the research question.[16][17]
Caption: Decision tree for selecting an appropriate in vivo cancer model.
Subcutaneous Xenograft Model
This is the most common model for initial efficacy screening due to its simplicity and reproducibility.[18][19] Human cancer cells are implanted under the skin of immunodeficient mice.[18]
Protocol 3: Tumor Implantation and Efficacy Study
-
Cell Culture: Culture the selected human cancer cell line (e.g., a line sensitive to thiosemicarbazones in vitro) under sterile conditions.
-
Cell Preparation: On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend cells in sterile, serum-free media or PBS at a concentration of 20-50 million cells/mL. Mix the cell suspension 1:1 with Matrigel® to support tumor establishment.
-
Implantation: Anesthetize the mice. Using a 27-gauge needle, inject 100-200 µL of the cell suspension (containing 1-5 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This is Day 0 of the study.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Compound at MTD, Compound at MTD/2, Positive Control).
-
Treatment: Administer the compound according to the pre-defined schedule (e.g., daily, 5 days a week) via the chosen route (e.g., IP, PO).[8][20]
-
Data Collection:
-
Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = 0.5 x L x W² .[21]
-
Body Weight: Measure body weight at the same frequency to monitor toxicity.
-
-
Study Endpoint: The study is terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or when animals meet humane endpoints.
| Route | Max Volume (Mouse) | Needle Size (Gauge) | Notes |
| Intravenous (IV) | < 0.2 mL | 27-30 | Rapid absorption, immediate systemic circulation.[20] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Faster absorption than SC.[8][22] |
| Subcutaneous (SC) | < 0.2 mL/site | 25-27 | Slower, sustained absorption.[20] |
| Oral (PO) | < 1 mL | 20-22 (gavage) | Route depends on compound's oral bioavailability.[8] |
Table 2: Common Administration Routes and Volumes in Mice.[8]
Section 4: Endpoint Analysis and Data Interpretation
Upon study termination, a thorough analysis of collected tissues provides deeper insights into the compound's mechanism of action.
Necropsy and Tissue Collection
-
Euthanasia: Humanely euthanize mice according to the IACUC-approved protocol.
-
Tumor Excision: Carefully excise the tumor and remove any non-tumor tissue.
-
Tumor Weight: Record the final weight of the tumor.
-
Tissue Fixation:
-
For histopathology , fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours.
-
For molecular analysis (e.g., Western blot, PCR), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
-
Organ Collection: Collect major organs (liver, spleen, kidneys, lungs) for toxicity assessment via histopathology.
Histopathological Analysis
-
Objective: To visualize the microscopic anatomy of the tumor and other tissues to assess treatment effects.[23][24]
-
Rationale: Histopathology can reveal changes in tumor morphology, cell death (necrosis, apoptosis), and cell proliferation, providing mechanistic clues. It is also the gold standard for assessing off-target toxicity in major organs.[25][26][27]
Protocol 4: Basic Histopathological Evaluation
-
Tissue Processing: After fixation, tissues are dehydrated, cleared, and embedded in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues and mount them on glass slides.
-
H&E Staining: Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and identify areas of necrosis.
-
Immunohistochemistry (IHC): To assess specific cellular processes, perform IHC using antibodies against key markers:
-
Proliferation: Ki-67
-
Apoptosis: Cleaved Caspase-3 or TUNEL assay
-
-
Pathological Review: A trained pathologist should analyze the slides to quantify the observed effects (e.g., percentage of necrotic area, proliferation index).[25]
Interpreting the Results
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analytical techniques for quantifying N-(4-chlorobenzyl)hydrazinecarbothioamide in biological samples
An Application Note and Protocol for the Quantification of N-(4-chlorobenzyl)hydrazinecarbothioamide in Biological Samples
Introduction
This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their diverse and significant biological activities.[1][2] Thiosemicarbazides serve as crucial intermediates in the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are scaffolds in many medicinally important molecules.[2] The incorporation of a thioamide group, an isostere of the amide bond, can alter the chemical and biological properties of a molecule, potentially enhancing its therapeutic efficacy or stability.[3] Given the pharmacological interest in this class of compounds, the development of robust and reliable analytical methods for their quantification in biological matrices is paramount for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This document provides a comprehensive guide to the such as plasma and urine. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring the generation of accurate, precise, and reproducible data.[4][5][6][7]
Core Principles of Bioanalytical Method Validation
A bioanalytical method is not considered reliable until it has been thoroughly validated. The FDA's "Guidance for Industry: Bioanalytical Method Validation" provides a framework for this process, which is essential for ensuring the integrity of data submitted for regulatory review.[4][6][7] The core parameters that must be evaluated during method validation are:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6] This is typically assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte.[6]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[4]
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be generated for each analytical run and should meet specific criteria for linearity and range.
-
Sensitivity: The lowest concentration of the analyte that can be reliably quantified, known as the Lower Limit of Quantification (LLOQ).[4]
-
Stability: The stability of the analyte in the biological matrix under various conditions that it may encounter during sample handling, storage, and analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.
Recommended Analytical Technique: LC-MS/MS
For the quantification of this compound in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. LC-MS/MS offers superior sensitivity and selectivity compared to other methods, which is crucial when dealing with complex biological samples and low drug concentrations.[8][9]
Rationale for LC-MS/MS Selection
The high specificity of LC-MS/MS arises from its ability to select a precursor ion (the molecular ion of the analyte) and then fragment it to produce a characteristic product ion. This precursor-to-product ion transition is unique to the analyte and is monitored using Multiple Reaction Monitoring (MRM), which significantly reduces background noise and enhances sensitivity.
Sample Preparation for LC-MS/MS
The goal of sample preparation is to remove interfering substances from the biological matrix and to concentrate the analyte.[10][11] For this compound, two common and effective sample preparation techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.[11] The choice of solvent is critical and depends on the polarity of the analyte.
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a method for the quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a compound with similar physicochemical properties.
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
A reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Perform serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient should be developed to ensure good separation from matrix components. For example, start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: These need to be determined by infusing a standard solution of the analyte and the IS into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.
-
Example MRM transitions (to be determined experimentally):
-
This compound: e.g., m/z 216.0 -> 125.0
-
Internal Standard: To be determined based on the selected IS.
-
-
-
Data Analysis and Validation
-
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the IS and comparing it to the calibration curve.
-
The method should be validated according to FDA guidelines, with acceptance criteria as summarized in the table below.[4]
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| LLOQ | Signal-to-noise ratio ≥ 5. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. |
| Stability | Analyte concentration should be within ±15% of the initial concentration. |
Alternative Technique: HPLC-UV with Pre-column Derivatization
For laboratories where LC-MS/MS is not available, HPLC with UV detection can be a viable alternative. However, since the hydrazine moiety of this compound does not possess a strong chromophore for sensitive UV detection, a pre-column derivatization step is necessary.[12][13][14] This involves reacting the hydrazine group with a derivatizing agent to form a product with high UV absorbance.
Rationale for Derivatization
Derivatization enhances the detectability of the analyte by attaching a chromophoric group.[13] Aldehydes, such as salicylaldehyde or benzaldehyde, react with hydrazines to form hydrazones, which are highly conjugated and exhibit strong UV absorbance at a specific wavelength.[15]
Protocol 2: HPLC-UV Quantification of this compound in Human Plasma
This protocol outlines a method using pre-column derivatization with salicylaldehyde followed by HPLC-UV analysis.
Materials and Reagents
-
All materials from Protocol 1.
-
Salicylaldehyde (derivatizing agent).
-
Trichloroacetic acid (for protein precipitation).
Experimental Workflow
Caption: Workflow for HPLC-UV with derivatization.
Step-by-Step Protocol
-
Preparation of Solutions: As in Protocol 1. Prepare a 1% solution of salicylaldehyde in methanol.
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma sample, add 10 µL of IS and 50 µL of 10% trichloroacetic acid. Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of the salicylaldehyde solution and vortex.
-
Incubate the mixture at 60°C for 30 minutes to allow the derivatization reaction to complete.
-
Perform a liquid-liquid extraction of the derivatized analyte using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact composition should be optimized for the separation of the derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined by scanning the UV spectrum of the derivatized product. It is expected to be in the range of 300-400 nm.
-
Data Analysis and Validation
-
Quantification is based on the peak height or peak area of the derivatized analyte relative to the derivatized IS.
-
The method must be fully validated according to the same FDA guidelines and acceptance criteria as the LC-MS/MS method.
Conclusion
The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study and the available instrumentation. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which are advantageous for regulated bioanalysis. However, a properly validated HPLC-UV method with pre-column derivatization can be a robust and reliable alternative. Both methods require careful optimization and rigorous validation to ensure the generation of high-quality data for the quantification of this compound in biological samples.
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developing enzyme inhibition assays for N-(4-chlorobenzyl)hydrazinecarbothioamide
Application Notes & Protocols
Topic: Developing Robust Enzyme Inhibition Assays for N-(4-chlorobenzyl)hydrazinecarbothioamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of enzyme inhibition assays for this compound. As a member of the thiosemicarbazide class, this compound holds potential for interacting with a variety of enzymatic targets, particularly metalloenzymes, due to the metal-chelating properties of its thiourea moiety. We move beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring the development of a robust, reproducible, and self-validating assay system. This guide furnishes detailed, step-by-step protocols for a primary screening assay using a model enzyme, mushroom tyrosinase, as well as methodologies for determining inhibitor potency (IC₅₀) and elucidating the mechanism of action (MOI).
Introduction: The Scientific Context
This compound belongs to the thiosemicarbazide family, a scaffold of significant interest in medicinal chemistry. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] A primary mechanism through which these compounds exert their effects is via the inhibition of key enzymes. The characteristic hydrazinecarbothioamide (-NH-NH-C(=S)-NH-) moiety can act as an effective chelator of metal ions, making metalloenzymes a particularly promising class of targets.[2][3]
Developing a reliable enzyme inhibition assay is a cornerstone of the drug discovery process.[4] It is the primary tool for identifying active compounds, validating hits, and characterizing their mechanism of action to guide structure-activity relationship (SAR) studies.[5] This guide provides the foundational principles and actionable protocols to rigorously assess the inhibitory potential of this compound against relevant enzyme targets.
Compound Profile and Handling
Accurate and reproducible results begin with proper handling of the test compound.
-
Chemical Structure: this compound
-
Molecular Formula: C₈H₁₀ClN₃S[6]
-
Molecular Weight: 215.7 g/mol [6]
Table 1: Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 6610-36-2 | [6] |
| Melting Point | 174-175°C | [6] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and ethanol. | General knowledge for this class |
| Stability | Store in a cool, dry, dark place. Solutions should be prepared fresh daily to avoid degradation. | Standard laboratory practice |
Protocol 2.1: Preparation of Stock Solutions
-
Primary Stock (10 mM): Accurately weigh 2.16 mg of this compound and dissolve it in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.
-
Storage: Store the primary stock at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions from the primary stock in the appropriate assay buffer on the day of the experiment.
-
Causality: Using a high-concentration DMSO stock minimizes the final concentration of the organic solvent in the assay, which can otherwise interfere with enzyme activity. A final DMSO concentration below 1% is recommended.
-
A Hypothesis-Driven Approach to Target Selection
The selection of an enzyme target is the most critical first step. For a novel compound, this process should be guided by its chemical structure. The thiosemicarbazide scaffold strongly suggests a potential interaction with metalloenzymes.
Known Enzyme Classes Inhibited by Thiosemicarbazides/Thiosemicarbazones:
-
Tyrosinases: Copper-containing enzymes crucial for melanin biosynthesis. The sulfur atom of the thiosemicarbazide can chelate the copper ions in the active site.[2][3]
-
Carbonic Anhydrases: Zinc-metalloenzymes involved in pH regulation and other physiological processes.[7]
-
Ribonucleotide Reductase: Iron-dependent enzymes essential for DNA synthesis, making them a target in cancer therapy.[1]
-
Cholinesterases: Key enzymes in the nervous system, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9]
The following diagram illustrates the logical workflow for selecting and validating a potential enzyme target.
Caption: Workflow for rational enzyme target selection.
General Principles of Assay Development
A robust assay is sensitive, reproducible, and suitable for the intended throughput.[10] The development process is iterative and focuses on optimizing key parameters before screening any inhibitors.
Caption: The iterative cycle of enzyme assay development.
Assay Quality Metric: The Z'-Factor
For screening campaigns, the Z'-factor is a critical statistical parameter used to evaluate the quality and robustness of an assay.[10]
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., uninhibited enzyme).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., fully inhibited enzyme or no enzyme).
-
-
Interpretation:
-
Z' > 0.5: An excellent, robust assay suitable for high-throughput screening (HTS).
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: The assay is not suitable for screening.
-
Detailed Protocol: Inhibition of Mushroom Tyrosinase
This section provides a detailed, self-validating protocol using mushroom tyrosinase as a model metalloenzyme target. The assay measures the enzymatic oxidation of L-DOPA to the colored product dopachrome, which can be monitored spectrophotometrically at 475 nm.[2]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Protocol: Preliminary Enzyme and Substrate Optimization
Expertise: Before testing an inhibitor, you must define the optimal conditions for your enzyme. The goal is to find an enzyme concentration that gives a robust linear reaction rate and to determine the substrate's Michaelis-Menten constant (Kₘ), which is crucial for designing inhibition experiments.[11]
-
Enzyme Titration:
-
Prepare serial dilutions of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add 180 µL of a saturating concentration of L-DOPA solution (e.g., 2.5 mM).
-
Initiate the reaction by adding 20 µL of each tyrosinase dilution.
-
Measure the absorbance at 475 nm every minute for 20 minutes.
-
Plot the reaction rate (change in absorbance per minute) against the enzyme concentration. Select a concentration from the linear range of this plot for subsequent experiments.
-
-
Substrate (L-DOPA) Kₘ Determination:
-
Prepare serial dilutions of L-DOPA in phosphate buffer.
-
To each well, add 180 µL of the various L-DOPA concentrations.
-
Initiate the reaction by adding 20 µL of the optimized enzyme concentration determined above.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the L-DOPA concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ.
-
Protocol: IC₅₀ Determination
Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the results from each plate. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Prepare Reagents:
-
Enzyme Solution: Prepare tyrosinase at the pre-determined optimal concentration in phosphate buffer.
-
Substrate Solution: Prepare L-DOPA at a concentration equal to its Kₘ value (determined in 5.2) in phosphate buffer.
-
Inhibitor Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, then dilute these 1:10 in phosphate buffer. This creates the final test concentrations with a consistent DMSO percentage.
-
-
Assay Plate Setup (200 µL final volume):
-
Test Wells: Add 20 µL of inhibitor dilutions + 160 µL of phosphate buffer + 20 µL of enzyme solution.
-
Positive Control (100% Activity): Add 20 µL of buffer (with equivalent DMSO) + 160 µL of phosphate buffer + 20 µL of enzyme solution.
-
Negative Control (0% Activity/Blank): Add 20 µL of buffer (with equivalent DMSO) + 180 µL of phosphate buffer (no enzyme).
-
-
Incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm kinetically for 15-20 minutes.
Data Analysis and Presentation
-
Calculate Reaction Rates: Determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_positive - V₀_blank)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC₅₀ value.
Table 2: Sample IC₅₀ Data Presentation
| Inhibitor Conc. (µM) | Log [Inhibitor] | % Inhibition (Mean ± SD) |
| 100 | 2.00 | 98.2 ± 2.1 |
| 30 | 1.48 | 91.5 ± 3.5 |
| 10 | 1.00 | 75.4 ± 4.2 |
| 3 | 0.48 | 52.1 ± 3.9 |
| 1 | 0.00 | 28.6 ± 2.8 |
| 0.3 | -0.52 | 10.3 ± 1.5 |
| 0.1 | -1.00 | 2.1 ± 0.9 |
| Calculated IC₅₀ | 2.9 µM |
Advanced Studies: Determining Mechanism of Inhibition (MOI)
Understanding how an inhibitor interacts with the enzyme and substrate is crucial for lead optimization.[5] The three primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.
Caption: Key characteristics of reversible enzyme inhibition types.
Protocol: MOI Determination
-
Experimental Setup: This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor while varying the substrate concentration.
-
Procedure:
-
Set up reactions as described in the IC₅₀ protocol.
-
Use a matrix format: rows representing different fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) and columns representing a range of substrate (L-DOPA) concentrations (e.g., 0.25x Kₘ to 8x Kₘ).
-
Measure the initial velocity (V₀) for every combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/V₀ vs. 1/[S]).
-
Competitive: Lines will intersect on the y-axis.
-
Non-competitive: Lines will intersect on the x-axis.
-
Uncompetitive: Lines will be parallel.
-
References
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. (2024). The AAPS Journal.
- Potent ribonucleotide reductase inhibitors: Thiazole‐containing thiosemicarbazone derivatives. (n.d.).
- Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs.
- Potential thiosemicarbazone‐based enzyme inhibitors: Assessment of antiproliferative activity, metabolic enzyme inhibition properties, and molecular docking calculations. (n.d.).
- Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. (n.d.). PMC - NIH.
- Thiosemicarbazones with tyrosinase inhibitory activity. (n.d.). PMC - PubMed Central - NIH.
- Assessment of Enzyme Inhibition: A Review with Examples. (n.d.). PMC.
- Strategies to develop enzyme assays. (n.d.).
- Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors. (2023). ACS Omega.
- Best Practices for Development and Validation of Enzymatic Activity Assays. (2024).
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- 4-(4-CHLOROBENZYL)-3-THIOSEMICARBAZIDE. (n.d.). ChemicalBook.
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. (n.d.). PMC - PubMed Central.
- Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. (n.d.). PMC - NIH.
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- 3. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-(4-CHLOROBENZYL)-3-THIOSEMICARBAZIDE | 6610-36-2 [amp.chemicalbook.com]
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- 9. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(4-chlorobenzyl)hydrazinecarbothioamide in the Development of Antitubercular Agents
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has rendered some of the most effective first-line drugs, such as isoniazid, ineffective in a growing number of cases.[2] The lengthy and complex treatment regimens for drug-resistant TB necessitate the discovery and development of new chemical entities with novel mechanisms of action.[3]
The hydrazinecarbothioamide scaffold has emerged as a promising pharmacophore in the design of new antitubercular agents.[4][5] These compounds, closely related to thiosemicarbazones, have demonstrated significant in vitro and in vivo activity against M. tb. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo efficacy testing of a specific derivative, N-(4-chlorobenzyl)hydrazinecarbothioamide , as a potential antitubercular drug candidate.
Physicochemical Properties and Drug-Likeness
A preliminary in silico assessment of this compound suggests a favorable drug-like profile, adhering to Lipinski's rule of five, which is a key indicator of oral bioavailability.[6]
| Property | Predicted Value | Reference |
| Molecular Formula | C8H10ClN3S | - |
| Molecular Weight | 215.71 g/mol | [6] |
| LogP | 1.85 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Molar Refractivity | 59.35 cm³ | [6] |
Synthesis of this compound
The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of 4-chlorobenzyl isothiocyanate with hydrazine hydrate. This reaction proceeds via nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group.
Caption: Synthesis workflow for this compound.
Protocol: Synthesis and Purification
Materials and Reagents:
-
4-Chlorobenzyl isothiocyanate
-
Hydrazine hydrate
-
Absolute ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 4-chlorobenzyl isothiocyanate in absolute ethanol.
-
Addition of Hydrazine: To the stirring solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will likely precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Antitubercular Activity
A critical step in the development of a new antitubercular agent is the determination of its in vitro activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Proposed mechanism of action for this compound.
Structure-activity relationship studies on related compounds have indicated that the presence of a halogen, such as chlorine, on the benzyl ring can enhance antitubercular activity. The 4-position substitution is often found to be optimal. Further modifications to both the benzyl and hydrazinecarbothioamide moieties could be explored to optimize potency and pharmacokinetic properties.
Conclusion
This compound represents a promising starting point for the development of new antitubercular agents. The protocols outlined in this application note provide a robust framework for its synthesis and comprehensive evaluation. The combination of potent in vitro activity, low cytotoxicity, and in vivo efficacy, coupled with a potentially novel mechanism of action against a clinically validated target, underscores the importance of further investigation into this class of compounds in the fight against tuberculosis.
References
-
Guardia, A. et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem, 11(10), 1036-1048. Available at: [Link]
-
Oh, S. et al. (2026). Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. Bioorganic & Medicinal Chemistry, 101, 118549. Available at: [Link]
-
Kumar, A. et al. (2020). Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents. RSC Advances, 10(63), 38481-38493. Available at: [Link]
-
Singh, S. et al. (2010). Substituted hydrazinecarbothioamide as potent antitubercular agents: synthesis and quantitative structure-activity relationship (QSAR). Bioorganic & Medicinal Chemistry Letters, 20(8), 2597-2600. Available at: [Link]
-
Umar, A. B. et al. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry, 2014, 828253. Available at: [Link]
-
Gąsior, N. et al. (2022). N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. Molecules, 27(16), 5182. Available at: [Link]
-
Dincel, E. D. et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 514-524. Available at: [Link]
-
Bekier, A. et al. (2021). Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity. International Journal of Molecular Sciences, 22(24), 13271. Available at: [Link]
-
Shaikh, I. N. et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): Design, synthesis, and computational studies. Drug Development and Therapeutics, 17(1), 1-15. Available at: [Link]
-
Bekier, A. et al. (2021). Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity. Molecules, 26(24), 7586. Available at: [Link]
-
Gadzhieva, G. U. et al. (2023). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Molecules, 28(7), 2963. Available at: [Link]
-
Shah, R. et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(4), 101344. Available at: [Link]
-
Gratraud, P. et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 58(2), 857-873. Available at: [Link]
-
Kordus, G. et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & Medicinal Chemistry Letters, 29(5), 681-684. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Retrieved from [Link]
-
de Oliveira, C. C. et al. (2020). Furoxan derivatives demonstrated in vivo efficacy by reducing Mycobacterium tuberculosis to undetectable levels in a mouse model of infection. Biomedicine & Pharmacotherapy, 130, 110592. Available at: [Link]
-
Kumar, K. et al. (2018). Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. European Journal of Medicinal Chemistry, 157, 1003-1017. Available at: [Link]
-
Dincel, E. D. et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 514-524. Available at: [Link]
-
de Oliveira, C. C. et al. (2020). Furoxan derivatives demonstrated in vivo efficacy by reducing Mycobacterium tuberculosis to undetectable levels in a mouse model of infection. Biomedicine & Pharmacotherapy, 130, 110592. Available at: [Link]
-
Gaudreau, A. et al. (2024). Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus. Journal of Biological Chemistry, 300(10), 107689. Available at: [Link]
-
Al-Ghorbani, M. et al. (2023). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 15(1), 1-13. Available at: [Link]
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- 4. In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Formulation Strategies for Improving the Delivery of Hydrazinecarbothioamide-Based Compounds
Abstract
Hydrazinecarbothioamide and its derivatives, including thiosemicarbazones, represent a class of compounds with significant therapeutic potential, particularly in oncology. A primary obstacle to their clinical translation is their characteristically poor aqueous solubility, which leads to low bioavailability and erratic absorption. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome these delivery challenges. We will explore the causality behind various experimental choices and provide detailed, self-validating protocols for the preparation and characterization of enhanced delivery systems, including solid dispersions, nanoparticle-based carriers, cyclodextrin complexes, and self-emulsifying drug delivery systems (SEDDS).
The Core Challenge: Physicochemical Properties of Hydrazinecarbothioamides
Hydrazinecarbothioamide-based compounds often feature planar, aromatic structures and functional groups that contribute to strong intermolecular interactions in the solid state.[1][2][3] These characteristics result in high crystal lattice energy, leading to:
-
Poor Aqueous Solubility: Many compounds in this class are highly lipophilic, with low solubility in physiological fluids.[4][5] This is a primary rate-limiting step for absorption.
-
Low Dissolution Rate: Consequent to poor solubility, the rate at which the solid drug dissolves in the gastrointestinal (GI) tract is slow, often resulting in incomplete drug release from the dosage form.
-
Poor and Variable Bioavailability: The combination of low solubility and slow dissolution leads to insufficient and unpredictable absorption into the systemic circulation, compromising therapeutic efficacy.[6]
Addressing these fundamental biopharmaceutical issues is paramount. The following sections detail formulation strategies designed to systematically dismantle these barriers.
Strategic Formulation Workflow
The selection of an appropriate formulation strategy is not arbitrary; it is a data-driven process that depends on the specific physicochemical properties of the drug candidate, the desired therapeutic outcome, and the intended route of administration.
Caption: High-level workflow for formulation development.
Strategy 1: Amorphous Solid Dispersions
3.1. Mechanistic Rationale
Solid dispersion (SD) technology enhances the solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, dispersed within a hydrophilic carrier matrix.[7][8] The key mechanisms are:
-
Elimination of Crystal Lattice Energy: The energy required to break the crystal lattice during dissolution is a major barrier. In an amorphous state, this barrier is removed.
-
Increased Surface Area: The drug is molecularly dispersed within the carrier, presenting a vastly increased surface area for dissolution.[9]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[6]
-
Inhibition of Recrystallization: The polymer carrier can sterically hinder and form intermolecular bonds (e.g., hydrogen bonds) with the drug, preventing it from reverting to its less soluble crystalline form.[8]
3.2. Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This method is widely applicable, especially for thermolabile compounds.[10]
Materials:
-
Hydrazinecarbothioamide-based compound (API)
-
Polyvinylpyrrolidone K30 (PVP K30) as the carrier[11]
-
Methanol or a suitable organic solvent in which both API and carrier are soluble
-
Rotary evaporator
-
Mortar and pestle, sieve (e.g., 100 mesh)
Procedure:
-
Preparation of Ratios: Prepare physical mixtures of API and PVP K30 at different weight ratios (e.g., 1:1, 1:3, 1:5). The optimal ratio is determined experimentally to ensure complete amorphization and stability.[11]
-
Dissolution: For a 1:5 ratio, dissolve 100 mg of the API and 500 mg of PVP K30 in a minimal volume of methanol (e.g., 10-20 mL) in a round-bottom flask. Ensure complete dissolution using gentle sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C (well below the boiling point of the solvent to prevent bumping). Apply a vacuum and rotate the flask to create a thin film on the inner surface. Continue until all solvent is removed and a dry, glassy film is formed.
-
Final Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Processing: Carefully scrape the solid dispersion from the flask. Gently pulverize the resulting solid using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture, which can induce recrystallization.
3.3. Characterization of Solid Dispersions
Validation of the solid dispersion's physical state is critical.
| Parameter | Technique | Purpose | Expected Result for Successful SD |
| Amorphous State | Powder X-Ray Diffraction (PXRD) | To determine the crystalline or amorphous nature of the sample. | Absence of sharp Bragg peaks characteristic of the crystalline API; presence of a "halo" pattern.[11] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | To detect melting endotherms of crystalline material and the glass transition temperature (Tg) of the amorphous system. | Disappearance of the sharp melting peak of the API. Appearance of a single Tg, indicating a miscible amorphous system.[11] |
| Molecular Interactions | Fourier-Transform Infrared (FTIR) Spectroscopy | To identify potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier. | Shifts or broadening of characteristic peaks (e.g., C=O, N-H) of the API and carrier, suggesting interaction.[11] |
| Dissolution Rate | In Vitro Dissolution Test (USP Apparatus II) | To compare the dissolution profile of the SD against the pure API and a simple physical mixture. | Significantly faster and higher extent of drug release from the solid dispersion formulation.[11] |
Strategy 2: Nanoparticle-Based Delivery Systems
Encapsulating hydrazinecarbothioamide compounds into nanocarriers like liposomes or polymeric nanoparticles can improve their delivery by solubilizing the drug, altering its pharmacokinetic profile, and potentially enabling targeted delivery.[12][13]
4.1. Liposomal Formulations
Mechanistic Rationale: Liposomes are vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like hydrazinecarbothioamides can be partitioned within the lipid bilayer. For some thiosemicarbazones, complexation with metal ions (e.g., copper) prior to loading can improve encapsulation and stability.[14][15]
Caption: Drug partitioning in a liposome.
Protocol: Liposome Preparation by Thin-Film Hydration
Materials:
-
Soybean Phosphatidylcholine (SPC) and Cholesterol (e.g., at a 7:3 molar ratio)
-
Hydrazinecarbothioamide-based compound (API)
-
Chloroform and Methanol (as organic solvents)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Probe sonicator or bath sonicator
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (SPC and Cholesterol) and the API in a chloroform/methanol mixture in a round-bottom flask. A typical starting point is a 20:1 lipid-to-drug weight ratio.
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator (as described in section 3.2) to form a thin, dry lipid-drug film on the flask wall.
-
Hydration: Add PBS (pH 7.4) to the flask and hydrate the film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 50-60°C) for 1-2 hours. This process forms large, multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator on ice to prevent lipid degradation. Sonicate in short bursts until the milky suspension becomes translucent.
-
Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Sterilization: For parenteral applications, filter the final liposomal suspension through a 0.22 µm sterile filter.
4.2. Characterization of Nanoparticle Formulations
Thorough characterization is essential to ensure quality and predict in vivo performance.[16][17][18]
| Parameter | Technique | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle diameter and the breadth of the size distribution. A PDI < 0.3 is generally desirable for homogeneity.[17] |
| Surface Charge | Zeta Potential Measurement | To measure the charge at the nanoparticle surface, which influences stability (electrostatic repulsion) and interaction with biological membranes.[17] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface of the nanoparticles.[17] |
| Encapsulation Efficiency (%EE) & Drug Loading (%DL) | HPLC after nanoparticle lysis | To quantify the amount of drug successfully encapsulated. %EE = (Drug in nanoparticles / Total drug used) x 100. %DL = (Drug in nanoparticles / Total weight of nanoparticles) x 100. |
Other Promising Strategies
5.1. Cyclodextrin Complexation
Mechanistic Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[19] They can encapsulate poorly soluble "guest" molecules, like hydrazinecarbothioamides, forming a water-soluble inclusion complex.[20][21] This "molecular shielding" enhances solubility, stability, and can mask unpleasant taste.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[19]
Protocol: Preparation by Kneading Method
-
Mix the API and HP-β-CD (e.g., in a 1:1 or 1:2 molar ratio) in a mortar.
-
Add a small amount of a water/alcohol mixture to form a thick, consistent paste.
-
Knead the paste thoroughly for 45-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve.
-
Characterize using DSC, PXRD, and FTIR to confirm complex formation.
5.2. Self-Emulsifying Drug Delivery Systems (SEDDS)
Mechanistic Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[23][24] The drug is pre-dissolved in this lipidic formulation, bypassing the dissolution step entirely.[25] This maintains the drug in a solubilized state for absorption.[23]
Protocol: SEDDS Formulation Development
-
Excipient Screening: Determine the solubility of the API in various oils (e.g., castor oil, sesame oil), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).
-
Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Prepare formulations by mixing the selected components and the API until a clear solution is formed.
-
Evaluation: Assess the self-emulsification performance by adding a small amount of the formulation to water and observing the rate of emulsification and the resulting droplet size. Droplet size analysis using DLS is crucial.
5.3. Prodrug Approach
Mechanistic Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This chemical modification strategy can be used to temporarily alter the physicochemical properties of the hydrazinecarbothioamide. For instance, attaching a hydrophilic moiety (like a phosphate group) can enhance aqueous solubility, while attaching a lipophilic group can improve membrane permeability.[26][27] This approach requires expertise in medicinal chemistry to design linkers that are stable in formulation but are cleaved efficiently at the target site.[28]
Protocol: In Vitro Drug Release Testing
Evaluating the rate and extent of drug release from the developed formulation is a critical quality control step and helps predict in vivo performance. The dialysis method is commonly used for nanocarrier systems.[29][30]
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), ensuring it retains the formulation but allows free drug to pass through.
-
Release medium (e.g., PBS pH 7.4, or simulated gastric/intestinal fluid).
-
Shaking water bath or incubator.
-
HPLC for drug quantification.
Procedure:
-
Preparation: Pre-soak the dialysis tubing according to the manufacturer's instructions.
-
Sample Loading: Accurately pipette a known amount of the drug formulation (e.g., 1 mL of liposomal suspension or reconstituted solid dispersion) into the dialysis bag and seal both ends.
-
Release Study: Place the sealed bag into a vessel containing a defined volume of release medium (e.g., 100 mL) to ensure sink conditions.
-
Incubation: Incubate at 37°C with continuous, gentle agitation (e.g., 100 rpm).[29]
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Conclusion
The successful delivery of hydrazinecarbothioamide-based compounds is contingent on overcoming their inherent poor solubility. The formulation strategies detailed in this guide—solid dispersions, nanocarriers, cyclodextrin complexes, and SEDDS—offer distinct, mechanistically driven solutions. The choice of strategy must be guided by rigorous pre-formulation characterization of the drug candidate and a clear definition of the target product profile. The provided protocols offer a robust starting point for developing and validating formulations that can enhance bioavailability and unlock the full therapeutic potential of this promising class of compounds.
References
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- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI.
- Characterization techniques for studying the properties of nanocarriers for systemic delivery. (n.d.).
- Cyclodextrin complexes: Perspective from drug delivery and formul
- New Methods for Improved Characterization of Silica Nanoparticle-Based Drug Delivery Systems. (n.d.).
- Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. (n.d.). PubMed.
- Self Emulsifying Drug Delivery System (SEDDS): a Review. (n.d.). Neliti.
- Cyclodextrins in delivery systems: Applic
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Cyclodextrin complexes: Perspective from drug delivery and formulation. (n.d.).
- An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. (n.d.). Semantic Scholar.
- Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. (n.d.). NIH.
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- Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. (n.d.). SciSpace.
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- Self Emulsifying Drug Delivery Systems (SEDDS): Significance and symbolism. (n.d.).
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (n.d.).
- Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions. (n.d.). PubMed Central.
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- Solid Dispersion Oral Thin Film Preparation Technology. (n.d.).
- Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (n.d.). MDPI.
- Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. (n.d.). RSC Publishing.
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- Liposomal formulations of anticancer copper(ii) thiosemicarbazone complexes. (n.d.). PubMed Central.
- Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. (n.d.). NIH.
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- Nanoformulations of Anticancer Thiosemicarbazones to Reduce Methemoglobin Formation and Improve Anticancer Activity. (n.d.).
- Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkivoc.
- Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PubMed Central.
- Solid Dispersions for Drug Delivery: Applications and Prepar
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). (n.d.). Cheméo.
- Characterization of Nanoparticles for Drug Delivery. (n.d.).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (n.d.).
- Part1:Particle size reduction, Solid dispersion & Improving solubility of poorly-w
- Techniques for physicochemical characterization of nanom
- Accelerated in vitro release testing methods for extended release parenteral dosage forms. (n.d.). PubMed Central.
- Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. (n.d.). MDPI.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Solid Dispersions. (n.d.). Contract Pharma.
- Basic principle and process of sample and separate method for in vitro drug release testing procedure. (n.d.).
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (n.d.). Turkish Journal of Pharmaceutical Sciences.
- Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Prepar
- Synthesis, Characterization, Antimicrobial and Antiproliferative Activities, Molecular Docking, and Physicochemical Properties of Novel Hydrazinecarbothioamide Derivatives. (n.d.).
- Formulation strategies for poorly soluble drugs. (n.d.).
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (n.d.). PubMed Central.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-chlorobenzyl)hydrazinecarbothioamide
Welcome to the technical support guide for the synthesis of N-(4-chlorobenzyl)hydrazinecarbothioamide (CAS No. 6610-36-2). This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind the procedural steps, enabling you to overcome common challenges and achieve high-yield, high-purity synthesis.
Foundational Synthesis Protocol
The most direct and commonly employed route for synthesizing this compound involves the nucleophilic substitution of 4-chlorobenzyl chloride with thiosemicarbazide. This method is favored for its operational simplicity and use of readily available starting materials.
Experimental Protocol: One-Pot Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1.0 eq.) in a suitable solvent such as absolute ethanol or isopropanol (approx. 10-15 mL per gram of thiosemicarbazide).
-
Base Addition (Optional but Recommended): Add a mild base like potassium carbonate (K₂CO₃) or sodium acetate (CH₃COONa) (1.1-1.5 eq.) to the suspension. The base acts as a proton scavenger and enhances the nucleophilicity of thiosemicarbazide.
-
Substrate Addition: To the stirring mixture, add a solution of 4-chlorobenzyl chloride (1.0 eq.) in the same solvent dropwise over 10-15 minutes at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 78-85°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Final Product: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain pure this compound as a white solid.[3] Dry the product under vacuum. The expected melting point is in the range of 174-175°C.[3]
Synthesis Workflow and Key Parameters
Understanding the underlying mechanism and the influence of each parameter is critical for optimization and troubleshooting. The reaction proceeds via a standard SN2 mechanism where the terminal nitrogen of thiosemicarbazide acts as the nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
| Problem Encountered | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Q: My reaction yield is very low, or I've recovered mostly starting material. What went wrong? | 1. Insufficient Nucleophilicity: Thiosemicarbazide is a moderate nucleophile. Without a base, the reaction can be slow as the generated HCl protonates the starting nucleophile. 2. Low Reaction Temperature/Time: The activation energy for the SN2 reaction may not be met, or the reaction has not reached completion. 3. Reagent Purity: Degradation of 4-chlorobenzyl chloride (hydrolysis) or impure thiosemicarbazide can inhibit the reaction. | 1. Incorporate a Base: Add 1.1-1.5 equivalents of a non-nucleophilic base like K₂CO₃. The base will deprotonate the thiosemicarbazide, significantly increasing its nucleophilicity and driving the reaction forward. 2. Optimize Conditions: Ensure the mixture reaches and maintains a gentle reflux. Extend the reaction time to 8-10 hours and monitor via TLC until the 4-chlorobenzyl chloride spot disappears. 3. Verify Reagents: Use freshly opened or properly stored reagents. Confirm the purity of 4-chlorobenzyl chloride via NMR if it has been stored for an extended period. |
| Q: My final product is difficult to purify and shows multiple spots on TLC. Why? | 1. Over-alkylation: Thiosemicarbazide has multiple nucleophilic sites (two nitrogens and one sulfur atom). It is possible to get dialkylation, where a second molecule of 4-chlorobenzyl chloride reacts. 2. Side Reactions of Benzyl Chloride: In the presence of a strong base or prolonged high heat, 4-chlorobenzyl chloride can undergo self-condensation or elimination reactions. | 1. Control Stoichiometry: Use a slight excess (1.1 eq.) of thiosemicarbazide relative to the benzyl chloride. This ensures the electrophile is consumed before significant dialkylation can occur. Avoid strong bases like NaOH or KOH which can promote side reactions.[4] 2. Use Milder Conditions: Employ a milder base (e.g., sodium acetate) and avoid excessively high temperatures. Dropwise addition of the benzyl chloride at room temperature before heating also helps to maintain a low instantaneous concentration, minimizing side reactions. |
| Q: The reaction seems to work, but I lose a significant amount of product during recrystallization. How can I improve recovery? | 1. Incorrect Solvent Choice: The product may have high solubility in the chosen solvent even at low temperatures. 2. Excessive Solvent Volume: Using too much solvent will keep the product dissolved, preventing efficient crystallization upon cooling. | 1. Use a Solvent System: A mixed solvent system like ethanol/water is ideal. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes slightly turbid. Allow it to cool slowly. This dramatically decreases the product's solubility at lower temperatures. 2. Minimize Solvent: Use the minimum volume of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the base in this synthesis? The base plays a dual role. Primarily, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) formed as a byproduct of the reaction. This is crucial because HCl would otherwise protonate the unreacted thiosemicarbazide, rendering it non-nucleophilic and halting the reaction. Secondly, by maintaining a basic environment, it can deprotonate the thiosemicarbazide, enhancing its nucleophilic character and accelerating the rate of reaction.
Q2: How can I definitively confirm the structure and purity of my final product? A multi-technique approach is essential for validation:
-
Melting Point (MP): A sharp melting point at 174-175°C is a strong indicator of purity.[3] A broad or depressed melting range suggests the presence of impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the chlorobenzyl group (typically two doublets in the 7.2-7.4 ppm region), a singlet for the benzylic CH₂ group (around 4.5-4.8 ppm), and signals for the N-H protons.
-
FT-IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C bonds.[1]
-
Elemental Analysis or HRMS: To unequivocally confirm the elemental composition (C₈H₁₀ClN₃S).[5]
Q3: Are there viable alternative synthetic routes to this compound? Yes, an alternative method involves the reaction of 4-chlorobenzylhydrazine with an isothiocyanate salt, such as ammonium or potassium thiocyanate, under acidic conditions. This route forms the thiosemicarbazide backbone from a different set of precursors. However, the synthesis starting from 4-chlorobenzyl chloride and thiosemicarbazide is generally more straightforward and uses more common laboratory reagents.[6]
Q4: What is the most likely side product, and how can it be identified? The most probable side product is 1,4-bis(4-chlorobenzyl)thiosemicarbazide, resulting from the dialkylation of thiosemicarbazide. This compound would be more nonpolar than the desired product and would appear as a separate, higher-running spot on a silica TLC plate. Its ¹H NMR spectrum would be expected to show two distinct benzylic CH₂ signals and an integration of aromatic protons corresponding to two chlorobenzyl groups. Careful control of stoichiometry (using an excess of thiosemicarbazide) is the most effective way to suppress its formation.
References
- Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). National Institutes of Health (NIH).
- Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkivoc.
- Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3-triazole-carbohydrazide derivatives. (n.d.). Der Pharma Chemica.
- Troubleshooting of hydrazine carbamate synthesis. (2023). Reddit.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (n.d.). Turkish Journal of Pharmaceutical Sciences.
- Antibacterial activity of thiosemicarbazide derivatives. (n.d.). Der Pharma Chemica.
- Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. (n.d.). ResearchGate.
- Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. (n.d.). ResearchGate.
- Reaction of N,N'-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. (2017). Semantic Scholar.
- Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. (2021). PubMed.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.).
- 4-(4-Chlorobenzyl)-3-thiosemicarbazide. (n.d.). Matrix Scientific.
- 4-(4-CHLOROBENZYL)-3-THIOSEMICARBAZIDE [6610-36-2]. (n.d.). King-Pharm.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). Turkish Journal of Pharmaceutical Sciences.
- Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. (2025). ResearchGate.
- Thiosemicarbazides: Synthesis and reactions. (2025). ResearchGate.
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- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Strategies for Overcoming Solubility Challenges of N-(4-chlorobenzyl)hydrazinecarbothioamide in Biological Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(4-chlorobenzyl)hydrazinecarbothioamide and related thiosemicarbazide derivatives. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds in their biological assays. As compounds with significant therapeutic potential, their inherent low aqueous solubility often presents a critical roadblock to obtaining reliable and reproducible data.[1][2] This guide provides a structured, problem-oriented approach, moving from basic solubilization techniques to advanced formulation strategies, all while emphasizing the importance of validating your methods to ensure data integrity.
Section 1: Understanding the Molecule: A Physicochemical Perspective
A thorough understanding of the compound's structure is the first step in diagnosing and solving solubility issues.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is a tale of two competing features. Its structure contains both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
-
Hydrophobic Character: The presence of a chlorophenyl ring and a benzyl group makes the molecule significantly lipophilic, or "fat-loving." These nonpolar aromatic structures are resistant to dissolving in water, which is a highly polar solvent. Lipophilicity is a common characteristic of thiosemicarbazide derivatives and a known challenge in drug discovery.[3]
-
Hydrophilic Potential: The hydrazinecarbothioamide (-NH-NH-C(=S)-NH-) moiety contains several nitrogen and sulfur atoms. These atoms have lone pairs of electrons and attached hydrogens that can participate in hydrogen bonding with water molecules. Furthermore, the hydrazine portion of the molecule is basic, meaning it can accept a proton, which can dramatically influence solubility.[4][5]
The molecule's overall poor aqueous solubility indicates that the hydrophobic characteristics of the chlorobenzyl group dominate.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~215.7 g/mol | Moderate; higher MW can sometimes reduce solubility. |
| LogP (Octanol-Water Partition Coefficient) | Estimated > 2.5 | Indicates a preference for a lipid environment over an aqueous one; predicts low water solubility. |
| pKa (Acid Dissociation Constant) | Estimated 9.5 - 11.0 (for the most basic nitrogen) | The molecule is a weak base.[4][5] Its charge state, and therefore solubility, will be highly dependent on the pH of the aqueous medium.[6][7] |
| Hydrogen Bond Donors/Acceptors | Multiple | Potential for interaction with polar solvents, but this is overcome by the large hydrophobic region. |
Section 2: Initial Solubilization and Stock Solution Preparation
The standard starting point for any poorly soluble compound is the preparation of a concentrated stock solution in a strong organic solvent.
Q2: What is the recommended first-pass approach for solubilizing this compound?
A2: The industry-standard approach is to use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution, typically in the range of 10-30 mM.[1][8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of hydrophobic compounds.[9]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-Weigh Compound: Accurately weigh the required amount of this compound (MW: ~215.7 g/mol ) in a sterile microcentrifuge tube or glass vial.
-
Calculation Example for 1 mL of 10 mM stock: 0.01 L * 0.01 mol/L * 215.7 g/mol = 0.0002157 g = 0.2157 mg.
-
-
Add Solvent: Add the calculated volume of 100% cell culture-grade DMSO.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids persist, place the sealed vial in a bath sonicator for 5-10 minutes.[10]
-
As a last resort, gently warm the solution to 37°C for 10-15 minutes. Caution: Always assess compound stability with heating.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate. A clear solution is critical for accurate downstream dilutions.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[1] Store at -20°C or -80°C in tightly sealed vials.
Caption: Workflow for preparing a DMSO stock solution.
Section 3: Troubleshooting Aqueous Buffer Compatibility
The most common failure point occurs when the organic stock solution is diluted into the aqueous medium of the biological assay.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?
A3: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its maximum solubility in the final aqueous buffer. The DMSO keeps it dissolved at a high concentration, but when diluted into water, the compound is suddenly in an unfavorable environment and precipitates.
Troubleshooting Guide: Precipitation Upon Dilution
| Issue | Probable Cause | Recommended Solutions & Rationale |
| Immediate, heavy precipitation. | Grossly exceeding aqueous solubility. The final concentration of the compound is far too high for the aqueous buffer, even with a small amount of DMSO present. | 1. Lower the Final Concentration: This is the simplest fix. Determine the highest concentration at which the compound remains soluble and adjust your experimental design accordingly. 2. Adjust Buffer pH: Since the compound is basic, lowering the buffer pH (e.g., from 7.4 to 6.8) may protonate the hydrazine moiety, increasing its polarity and aqueous solubility.[11] A pH screening experiment is recommended. |
| Solution becomes cloudy or hazy. | Formation of fine precipitate or colloids. The compound is not fully dissolved and is forming microscopic aggregates. This can lead to highly variable and inaccurate results.[1] | 1. In-Well Sonication: After adding the compound to the assay plate, sonication can sometimes help redissolve fine precipitates.[1] 2. Add a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-80 or Pluronic F-68 into the assay buffer can help maintain solubility. Crucially, this must be validated with a vehicle control to ensure the surfactant itself does not affect the assay. |
| Precipitation occurs over time. | Slow crystallization or aggregation. The compound is supersaturated and thermodynamically unstable in the buffer, leading to gradual precipitation during the assay incubation period. | 1. Use a Co-solvent System: Instead of diluting directly into buffer, dilute into a buffer that already contains a small percentage of an organic solvent like ethanol or polyethylene glycol (PEG), in addition to the DMSO from the stock.[8][12] 2. Explore Advanced Formulations: If the problem persists, more advanced methods like cyclodextrin complexation are necessary (see Section 4). |
Section 4: Advanced Solubilization Strategies
When standard methods fail, formulation science provides powerful tools to enhance aqueous solubility.
Q4: What are cyclodextrins and how can they help solubilize my compound?
A4: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone or donut. Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic.[13][14] A poorly soluble drug like this compound can become encapsulated within this hydrophobic cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the drug from water, making the entire complex water-soluble.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[13]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer. Warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered this compound directly to the cyclodextrin solution. Alternatively, add a highly concentrated DMSO stock of the compound dropwise while vigorously stirring the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 37-40°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-complexed, insoluble material.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in this supernatant must be accurately determined using a method like HPLC-UV before use in biological assays.
Q5: When should I consider nanoparticle formulations?
A5: Nanoparticle formulations are a more advanced strategy, typically employed when other methods are insufficient or for in vivo applications.[18][19] Encapsulating the compound into polymeric or lipid-based nanoparticles can create a stable dispersion in aqueous media, improve bioavailability, and potentially reduce toxicity.[20][21] Methods like nanoprecipitation or solvent evaporation are used to create these formulations.[18] Given the complexity and need for specialized equipment, this approach is usually reserved for later-stage drug development.
Section 5: Assay-Specific Considerations & Validation
The most critical step is to ensure your solubilization method does not interfere with your experiment. The chosen solvent or excipient is now part of the experiment and its effect must be nullified or accounted for.
Q6: How do I ensure my chosen solubilization method isn't affecting my experimental results?
A6: The use of a vehicle control is non-negotiable. The vehicle is the solvent/excipient mixture used to dissolve the compound, prepared in the exact same way but without the compound itself. This control is essential to confirm that any observed biological effect is due to your compound and not the delivery system.
Protocol 3: Validating a Vehicle in a Cell-Based Assay (e.g., Cytotoxicity Assay)
-
Prepare Serial Dilutions: Prepare a serial dilution of your compound stock solution (e.g., in DMSO) in your final assay medium.
-
Prepare Vehicle Control: In parallel, prepare an identical serial dilution using only the solvent (e.g., DMSO). This will create a series of wells with the same final DMSO concentrations as the compound-treated wells.
-
Include Controls: Always include an "untreated" control (cells with medium only) and a "positive" control (a known toxin, if applicable).
-
Run Assay: Add the compound dilutions, vehicle dilutions, and controls to your cells and incubate for the desired time.
-
Analyze Data: Measure the assay endpoint (e.g., cell viability via MTT). Compare the response of the vehicle control at each concentration to the untreated control. Any significant difference indicates that the vehicle itself is having an effect at that concentration.
Example Data: Effect of DMSO on Cell Viability
| Final DMSO Conc. | Cell Viability (% of Untreated Control) | Interpretation |
| 0% (Untreated) | 100% | Baseline |
| 0.05% | 99.5% | No significant toxicity.[9] |
| 0.1% | 98.2% | Generally considered safe for most cell lines.[10][22] |
| 0.5% | 91.0% | Tolerated by many robust cell lines, but may cause stress or off-target effects in sensitive or primary cells.[10][23] |
| 1.0% | 75.4% | Significant toxicity observed; data may be unreliable.[24][25] |
| 5.0% | 15.2% | Highly cytotoxic; should be avoided for most applications.[9][24][25] |
Section 6: Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO my cells can tolerate?
-
A: This is highly cell-line dependent. Robust cancer cell lines might tolerate up to 1%, but primary cells and more sensitive lines can show stress or toxicity at concentrations as low as 0.1%.[9][10] It is essential to perform a vehicle control toxicity curve for your specific cell line to determine the safe upper limit, which is often recommended to be ≤0.5%.[10][23]
-
-
Q: Can I use heat to dissolve my compound?
-
A: Gentle heating (e.g., 37°C) can be used cautiously to aid dissolution in DMSO. However, you must be aware of the potential for compound degradation. It is not recommended for routine use without prior stability testing. Never use high heat.
-
-
Q: My stock solution in DMSO has been frozen. Is it still good?
-
A: Possibly, but inspect it carefully after thawing. Bring the vial to room temperature and vortex thoroughly to ensure any material that may have precipitated during freezing is redissolved. Repeated freeze-thaw cycles increase the risk of precipitation and should be avoided by making single-use aliquots.[1]
-
-
Q: Should I filter my final working solution?
-
A: This depends on the goal. If you want to remove insoluble aggregates to test only the truly dissolved compound, then sterile filtration through a 0.22 µm filter (ideally one with low protein binding, like PVDF) is appropriate. However, be aware that this will lower the effective concentration of your compound if a significant portion was not dissolved. The concentration of the filtered solution should be re-verified if possible.
-
References
-
PubChem. (n.d.). n-Propylhydrazinecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Retrieved from [Link]
-
PubChem. (n.d.). N-(o-tolyl)hydrazinecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Georgakopoulos, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Medicinal Chemistry Letters. Available at: [Link]
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Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
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Aawa, S., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery Science and Technology. Available at: [Link]
-
Shakeel, F., et al. (2017). Solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide (Isoniazid Analogue) in Five Pure Solvents at (298.15 to 338.15) K. Journal of Chemical & Engineering Data. Available at: [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
de Oliveira, D. A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available at: [Link]
-
Szafrański, K., et al. (2021). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules. Available at: [Link]
-
Yilmaz, I., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. Retrieved from [Link]
-
Nielsen, E. B., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Controlled Release. Available at: [Link]
-
Szafrański, K., et al. (2021). Lipophilicity Studies on Thiosemicarbazide Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
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Tønsberg, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
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Egorova, K. S., et al. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Molecules. Available at: [Link]
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Liu, D., et al. (2012). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Nanomedicine. Available at: [Link]
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Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
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Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
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Yilmaz, I., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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A-Level Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
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Wikipedia. (n.d.). Thiosemicarbazide. Retrieved from [Link]
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Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. Retrieved from [Link]
-
Hogarth, C., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Kim, H. Y., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules. Available at: [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Selvita. (2024). MedChem Essentials: Solubility part 2. YouTube. Retrieved from [Link]
-
Pustulka, S. D., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A. Available at: [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Guerrero, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]
-
Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
Onnis, V., et al. (2018). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules. Available at: [Link]
-
Al-Malki, J., et al. (2023). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PLOS ONE. Available at: [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Technical Support Center: Synthesis of N-(4-chlorobenzyl)hydrazinecarbothioamide
Welcome to the technical support guide for the synthesis and purification of N-(4-chlorobenzyl)hydrazinecarbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, offering field-proven insights and evidence-based protocols to enhance your experimental outcomes. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both high yield and purity.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-chlorobenzyl chloride and thiosemicarbazide. The reaction involves the S-alkylation of the thiosemicarbazide, followed by a rearrangement. Ethanol is a commonly used solvent for this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields are a frequent challenge and can often be traced back to several key factors:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of 4-chlorobenzyl chloride to thiosemicarbazide can lead to incomplete consumption of the limiting reagent or the formation of unwanted side products.
-
Side Reactions: The primary competing reaction is the formation of a di-substituted product where two molecules of 4-chlorobenzyl chloride react with one molecule of thiosemicarbazide.
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion if the time is too short or the temperature is too low. Conversely, excessive heat can promote side reactions and degradation.
-
Poor Reagent Quality: The purity of your starting materials is critical. Impurities in the 4-chlorobenzyl chloride or thiosemicarbazide can interfere with the reaction.
-
Product Loss During Workup: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps if not performed carefully.[1][2]
Optimization Strategy:
To address low yields, systematically evaluate your reaction parameters. We recommend starting with the conditions outlined in the table below and adjusting as needed based on reaction monitoring.
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1:1.2 (4-chlorobenzyl chloride : thiosemicarbazide) | A slight excess of thiosemicarbazide helps to ensure the complete consumption of the benzyl chloride and minimizes di-substitution. |
| Solvent | Absolute Ethanol | Provides good solubility for the reactants and is relatively easy to remove. |
| Temperature | Reflux (approx. 78°C) | Provides sufficient energy to overcome the activation barrier without promoting significant degradation. |
| Reaction Time | 4-6 hours | This is typically sufficient for the reaction to reach completion. Monitor progress using TLC. |
Q2: My final product is impure. What are the likely contaminants and how can I identify them?
Purity issues often arise from unreacted starting materials or the formation of side products.
-
Unreacted Starting Materials: The most common impurities are residual 4-chlorobenzyl chloride and thiosemicarbazide.
-
Di-substituted Product: As mentioned, the reaction of two equivalents of 4-chlorobenzyl chloride with thiosemicarbazide can form a di-substituted impurity.
-
Oxidation/Degradation Products: Thiosemicarbazides can be susceptible to oxidation, especially if exposed to air and heat for extended periods.
Identification of Impurities:
-
Thin-Layer Chromatography (TLC): This is the quickest method to assess purity. The presence of multiple spots indicates impurities. Compare the Rf values with your starting materials.
-
Melting Point: A pure compound will have a sharp melting point. A broad melting range is a classic indicator of impurity.
-
Spectroscopic Methods:
-
¹H NMR: Can reveal the presence of unreacted starting materials or side products by showing extra peaks.
-
FT-IR: Can indicate the presence of starting materials if characteristic peaks are observed that are not present in the pure product.
-
Q3: I'm having difficulty purifying the product. What is the most effective purification method?
For this compound, recrystallization is the most common and effective purification technique.
Key considerations for successful recrystallization:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often the solvent of choice.[3] For highly impure samples, a mixed solvent system like ethanol/water may be beneficial.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.
-
Washing: After filtering the crystals, wash them with a small amount of cold solvent to remove any residual soluble impurities.
A detailed recrystallization protocol is provided in the "Experimental Protocols" section.
Visualizing the Process: Workflow and Side Reactions
To provide a clearer understanding of the synthesis and potential pitfalls, the following diagrams illustrate the experimental workflow and a key side reaction.
Caption: General experimental workflow for the synthesis.
Caption: Formation of the di-substituted side product.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.2 eq). Dissolve it in absolute ethanol.
-
Addition of Reactant: To the stirring solution, add 4-chlorobenzyl chloride (1.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is complete when the spot corresponding to 4-chlorobenzyl chloride has disappeared.
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The crude product will often precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can place the flask in an ice bath after it has reached room temperature.
-
Collection of Pure Product: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum to obtain pure this compound.
Safety, Handling, and Waste Disposal
Mandatory Safety Precautions:
-
Thiosemicarbazide is highly toxic and can be fatal if swallowed. [4] Always handle it in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6][7]
-
Avoid Inhalation and Contact: Avoid inhaling the dust of thiosemicarbazide and prevent contact with skin and eyes.[5][7] In case of contact, wash the affected area immediately with plenty of water.[4]
Waste Disposal:
-
All waste containing thiosemicarbazide and 4-chlorobenzyl chloride must be treated as hazardous waste.
-
Dispose of all chemical waste in appropriately labeled containers according to your institution's and local regulations.[4][8][9] Do not pour chemical waste down the drain.
References
- Central Drug House (P) Ltd. (n.d.).
- Oxford Lab Fine Chem LLP. (n.d.).
- ChemicalBook. (2023, July 19). Chemical Safety Data Sheet MSDS / SDS - THIOSEMICARBAZIDE HYDROCHLORIDE.
- Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS.
- New Jersey Department of Health. (n.d.). Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY. NJ.gov.
- Sigma-Aldrich. (2023, November 6).
- National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem.
- Al-Ghorbani, M., et al. (2022). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
- Dinçel, A. S., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide.
- Dinçel, A. S., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- BenchChem. (n.d.). Improving the yield of 4-Chlorobenzamide synthesis reactions.
- Dinçel, A. S., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC - NIH.
- Katritzky, A. R., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Scholarship Repository @ Florida Tech.
- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
- Reddit. (n.d.). Help with Low Yield Synthesis. r/Chempros.
- National Center for Biotechnology Information. (n.d.). N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide. PubChem.
- Katritzky, A. R., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc.
- Mor. J. Chem. (2020). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1.
- Der Pharma Chemica. (n.d.).
- Molla, M. E., et al. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University.
- ResearchGate. (2012). Thiosemicarbazides: Synthesis and reactions.
- Iranian Journal of Pharmaceutical Research. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH.
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- 9. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in antimicrobial testing of thiosemicarbazides
Welcome to the technical support center for antimicrobial susceptibility testing (AST) of thiosemicarbazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered when evaluating this promising class of compounds. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the antimicrobial testing of thiosemicarbazides.
Category 1: Compound Preparation and Handling
Question 1: My thiosemicarbazide derivative won't dissolve properly in the test medium, leading to precipitation. How can I resolve this?
Answer: This is one of the most frequent challenges, stemming from the often planar and hydrophobic nature of thiosemicarbazide scaffolds.
-
Underlying Cause: Thiosemicarbazides can have poor aqueous solubility. Direct addition of a concentrated DMSO stock to aqueous broth media can cause the compound to crash out of solution, leading to artificially low MIC values or highly variable results.
-
Expert Recommendation:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock preparation due to its high solubilizing power.[1][2][3] However, the final concentration of DMSO in the assay wells should be kept to a minimum, typically ≤1% (v/v), as higher concentrations can exhibit antimicrobial activity themselves or affect bacterial growth.[1] Always run a solvent-only control to verify it has no effect on the tested microorganisms at the concentration used.[1]
-
Intermediate Dilution: Never add your high-concentration stock directly to the final assay plate. Perform an intermediate dilution step in the appropriate broth medium. For example, prepare a 2X final concentration of your compound in a separate tube of broth, vortex thoroughly to ensure it stays in solution, and then transfer this to your assay plate.
-
Pre-warmed Media: Adding the compound to pre-warmed (35-37°C) broth can sometimes improve solubility.
-
Visual Confirmation: Before inoculating with bacteria, always visually inspect your prepared assay plates against a light source to check for any signs of precipitation. If precipitation is observed, the results from that plate will be invalid.
-
| Solvent | Typical Starting Concentration | Max. Final Assay Conc. (v/v) | Notes & Cautions |
| DMSO | 10-100 mg/mL | ≤ 1% | Most common; can be toxic to some bacteria at >1%. Always run a solvent control.[1] |
| Ethanol | Variable | ≤ 1% | Can be used, but volatility can be an issue. Some bacteria can metabolize it. |
Question 2: I suspect my compound is degrading in solution during the experiment. How can I check for and prevent this?
Answer: Stability is a critical, often overlooked, parameter. The thiosemicarbazide moiety can be susceptible to hydrolysis or oxidation under certain conditions.
-
Underlying Cause: The pH of the broth medium (typically ~7.2-7.4 for Mueller-Hinton Broth), prolonged incubation times, and exposure to light can contribute to the degradation of sensitive compounds.
-
Expert Recommendation:
-
Fresh Stock Solutions: Always prepare fresh stock solutions on the day of the experiment. If storage is necessary, store in small aliquots at -20°C or -80°C and minimize freeze-thaw cycles. Protect from light by wrapping vials in foil.
-
Stability Check: To validate stability, incubate your compound in the test medium for the full duration of the experiment (e.g., 18-24 hours) at 37°C. Afterwards, use an analytical method like HPLC or LC-MS to check for the appearance of degradation peaks compared to a sample prepared just before analysis.
-
pH Considerations: Be aware that bacterial metabolism can alter the pH of the medium during growth, which could potentially affect compound stability and activity.
-
Category 2: Assay-Specific Troubleshooting (Broth Microdilution)
Question 3: I'm observing "skipped wells" in my broth microdilution assay, where there is growth at a high concentration, no growth at a lower concentration, and then growth again at an even lower concentration. What does this mean?
Answer: This phenomenon, often called the "Eagle effect" or paradoxical growth, is where an antimicrobial shows reduced efficacy at very high concentrations.[4][5] While well-documented for certain antifungals like caspofungin, it can occur with other compounds.[6][7][8]
-
Underlying Cause: The exact mechanisms are not always clear but can be multifactorial.[7] Potential causes include:
-
Compound Precipitation: The most common reason for novel compounds. The drug may be precipitating at higher concentrations, reducing the effective concentration in the well.
-
Stress Response Induction: At supra-MIC levels, the compound might trigger a bacterial stress response that paradoxically promotes survival.
-
Target Modification: High concentrations could lead to an alteration of the drug's target, reducing binding affinity. Thiosemicarbazides are known to target bacterial topoisomerases.[9][10]
-
-
Expert Recommendation:
-
Confirm Solubility: First, rigorously re-confirm the solubility of your compound at the highest concentrations tested (see Q1). This is the most likely culprit.
-
Repeat and Extend Range: Repeat the experiment, perhaps extending the dilution series to see if the effect is reproducible.
-
Time-Kill Assays: Perform a time-kill assay at the "skipped well" concentration to determine if the effect is bacteriostatic or a testing artifact.
-
Reporting: If the effect is reproducible and not due to precipitation, the MIC should be recorded as the lowest concentration that completely inhibits visible growth, as per standard guidelines.[11][12] The paradoxical growth should be noted in your results.
-
Question 4: My MIC endpoints are not clear-cut. I see reduced growth or "trailing" across several wells. How do I determine the true MIC?
Answer: Trailing endpoints are a common issue, particularly with bacteriostatic agents. This manifests as gradually decreasing turbidity over a range of concentrations rather than an abrupt cutoff.
-
Underlying Cause: This can be due to the compound being bacteriostatic rather than bactericidal, partial inhibition of metabolic pathways, or the selection of resistant subpopulations.
-
Expert Recommendation:
-
Standardized Reading: Adhere strictly to established guidelines for reading endpoints. For bacteriostatic agents or when trailing is observed, the EUCAST guidelines recommend reading the MIC as the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[13] This requires a careful visual comparison or the use of a microplate reader.
-
Inoculum Density: Ensure your starting inoculum is correctly standardized to a 0.5 McFarland standard.[14][15][16] An inoculum that is too heavy is a frequent cause of trailing.[11]
-
Reading Conditions: Read the plates against a dark, non-reflective background with a consistent light source. Using a reading mirror can help.
-
Minimum Bactericidal Concentration (MBC): To clarify the nature of the inhibition, perform an MBC test. After determining the MIC, plate a sample from the clear wells onto antibiotic-free agar. The lowest concentration that results in a ≥99.9% reduction in CFU/mL is the MBC.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting inconsistent AST results.
Caption: A systematic workflow for troubleshooting inconsistent AST results.
Detailed Experimental Protocols
Protocol 1: Preparation of Thiosemicarbazide Stock and Working Solutions
This protocol is designed to maximize solubility and minimize variability.
-
Materials:
-
Thiosemicarbazide derivative powder
-
Sterile, high-purity DMSO
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, high-quality microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
-
Procedure:
-
Accurately weigh the thiosemicarbazide powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration primary stock (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.
-
From the primary stock, create a secondary stock by diluting it in 100% DMSO to a concentration that is 100x the highest concentration you plan to test (e.g., if your highest test concentration is 128 µg/mL, make a 12.8 mg/mL secondary stock).
-
Crucial Step (Intermediate Dilution): Prepare the highest concentration for your assay plate (e.g., 256 µg/mL, which is 2x the top final concentration) by adding 2 µL of the 12.8 mg/mL secondary stock to 98 µL of CAMHB in a sterile tube. Vortex immediately and vigorously.
-
Visually inspect this intermediate dilution for any signs of precipitation. If it remains clear, you can proceed with preparing your serial dilutions in the 96-well plate. If it is cloudy, the starting concentration is too high for the compound's solubility limit.
-
Protocol 2: Broth Microdilution MIC Assay
This protocol follows CLSI and EUCAST guidelines with modifications for novel compounds.[2][12][17][18]
-
Plate Preparation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of your 2X highest concentration (e.g., 256 µg/mL, prepared in Protocol 1) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a fresh (18-24h) agar plate.
-
Suspend the colonies in sterile saline (0.85%).
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve ~1.5 x 10⁶ CFU/mL. This is your final inoculum.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum density to ~7.5 x 10⁵ CFU/mL (target is 5 x 10⁵ CFU/mL). The compound concentrations are now halved to their final test concentrations (e.g., 128, 64, 32... µg/mL).
-
Seal the plate to prevent evaporation and incubate at 35°C ± 1°C for 18-20 hours in ambient air.
-
-
Reading Results:
-
Confirm that the sterility control (well 12) is clear and the growth control (well 11) shows adequate turbidity.
-
Determine the MIC as the lowest concentration of the thiosemicarbazide that shows complete inhibition of visible growth.
-
If trailing occurs, determine the MIC as the lowest concentration that reduces growth by approximately 80% compared to the growth control.[13]
-
MIC Interpretation Decision Diagram
Caption: Decision tree for interpreting MIC results from a broth microdilution assay.
References
- The Caspofungin Paradoxical Effect is a Tolerant "Eagle Effect" in the Filamentous Fungal Pathogen Aspergillus fumigatus - PubMed. (2022-04-14). Vertex AI Search.
- The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus | mBio - ASM Journals. (2022-04-14). Vertex AI Search.
- The caspofungin paradoxical effect is a tolerant "Eagle effect" in the filamentous fungal pathogen Aspergillus fumigatus - figshare. (2022-03-18). Vertex AI Search.
- Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - MDPI. Vertex AI Search.
- The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - ResearchGate. Vertex AI Search.
- Antimicrobial activity of thiosemicarbazide derivatives in bacteria. - ResearchGate. Vertex AI Search.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. Vertex AI Search.
- Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC. Vertex AI Search.
- The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC. (2024-03-17). Vertex AI Search.
- Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing - Benchchem. Vertex AI Search.
- Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC - PubMed Central. Vertex AI Search.
- Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15). Vertex AI Search.
- EUCAST Frequently Asked Questions. (2023-06-14). Vertex AI Search.
- AST guidance specific to the UK and clarification on EUCAST guidance - The British Society for Antimicrobial Chemotherapy. Vertex AI Search.
- Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology - Scribd. Vertex AI Search.
- Guidance Documents - EUCAST. Vertex AI Search.
- Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - NIH. (2022-05-15). Vertex AI Search.
- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC - NIH. (2025-11-17). Vertex AI Search.
- EUCAST expert rules in antimicrobial susceptibility testing - PubMed. Vertex AI Search.
- EUCAST: EUCAST - Home. Vertex AI Search.
- Broth Microdilution | MI - Microbiology. Vertex AI Search.
- Broth microdilution reference methodology - CGSpace. (2022-04-19). Vertex AI Search.
- Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation - PMC - NIH. (2024-09-16). Vertex AI Search.
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Vertex AI Search.
- Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025-12-15). Vertex AI Search.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Vertex AI Search.
- (PDF) A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds - ResearchGate. (2025-12-02). Vertex AI Search.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC - NIH. Vertex AI Search.
- Synthesis, docking and in-vitro screening of mannich bases of thiosemicarbazide for anti-fungal activity - Arabian Journal of Chemistry. Vertex AI Search.
- M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. Vertex AI Search.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Vertex AI Search.
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Vertex AI Search.
- New Thiosemicarbazide Derivatives with Multidirectional Biological Action - MDPI. Vertex AI Search.
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- 9. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
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stability testing of N-(4-chlorobenzyl)hydrazinecarbothioamide under different storage conditions
Technical Support Center: N-(4-chlorobenzyl)hydrazinecarbothioamide (CBHT) Stability Testing
Introduction: this compound, which we will refer to as CBHT, is a thiosemicarbazide derivative. Compounds in this class are of significant interest in medicinal chemistry and drug development for their wide range of biological activities.[1][2] However, the successful development of any new chemical entity (NCE) is contingent upon a thorough understanding of its chemical stability. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This guide provides researchers and drug development professionals with a comprehensive technical resource for designing, executing, and troubleshooting the stability testing of CBHT.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound (CBHT) so critical?
A: Stability testing is fundamental for several reasons:
-
Safety and Efficacy: Degradation can lead to a loss of potency (lower concentration of the active compound) and the formation of potentially toxic byproducts. Understanding the degradation profile is essential for ensuring the safety and efficacy of a potential drug product.
-
Shelf-Life Determination: Stability data are used to establish a re-test period for the drug substance or a shelf life for the drug product, along with recommended storage conditions.[4]
-
Formulation Development: Knowledge of the compound's vulnerabilities (e.g., sensitivity to pH or light) guides the development of a stable formulation by selecting appropriate excipients, packaging, and manufacturing processes.
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA require comprehensive stability data as part of any new drug submission, following guidelines from the International Council for Harmonisation (ICH).[3][5][6]
Q2: What are the primary degradation pathways I should be concerned about with CBHT?
A: Based on its chemical structure, which contains hydrazine and thiourea moieties, CBHT is susceptible to several degradation pathways:
-
Hydrolytic Degradation: The hydrazinecarbothioamide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to cleavage of the N-C bond.
-
Oxidative Degradation: Both the hydrazine and the thioamide functional groups are prone to oxidation.[7] Atmospheric oxygen, trace metal ions, or peroxide contaminants can initiate this process, potentially leading to N-N bond cleavage in the hydrazine moiety.[7]
-
Photodegradation: The presence of the chlorobenzyl aromatic ring makes the molecule a potential chromophore, meaning it can absorb light. This energy absorption, particularly UV radiation, can lead to photolytic cleavage of chemical bonds.[4][7][8]
Q3: What are the standard ICH guidelines I should follow for this type of compound?
A: The foundational guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[8] This guideline outlines the core principles for formal stability studies and introduces the concept of stress testing. Key aspects include:
-
Stress Testing: This is performed to identify likely degradation products, understand the intrinsic stability of the molecule, and validate the analytical procedures' stability-indicating power. It involves exposing the compound to conditions more severe than accelerated testing, such as high heat (e.g., 50°C, 60°C), high humidity (≥75% RH), acid/base hydrolysis, oxidation, and photolysis.[4][8]
-
Formal Stability Studies: These involve long-term and accelerated studies on at least three primary batches to establish the re-test period or shelf life.[4] The storage conditions are defined by climatic zones.[9]
Table 1: Standard ICH Storage Conditions for Formal Stability Studies [9]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Q4: How do I choose the right analytical method for my stability study?
A: You must develop and validate a stability-indicating method (SIM) . A SIM is an analytical procedure that can accurately quantify the decrease in the amount of the active substance and the increase in degradation products. For a molecule like CBHT, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[10]
-
Rationale: RP-HPLC provides the high resolving power needed to separate the parent CBHT peak from the peaks of its various potential degradation products. The chlorophenyl group provides a strong UV chromophore, allowing for sensitive detection. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
Q5: My solid CBHT powder seems to be degrading even under ambient laboratory conditions. What should I do?
A: This suggests inherent instability. Thiosemicarbazide and hydrazine compounds can be sensitive to air and moisture.[11][12]
-
Immediate Action: Store the material in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protect it from light. Refrigerated or frozen storage should also be considered.
-
Investigation: This observation is critical. It indicates that special handling procedures and potentially protective formulation strategies (e.g., antioxidants, controlled humidity packaging) will be necessary for any future product development.
Section 2: Troubleshooting Guide: Common Experimental Issues
Issue: I'm observing poor peak shape (e.g., tailing, fronting) or no separation between peaks in my HPLC analysis.
-
Probable Cause & Solution (Expertise):
-
Mobile Phase pH: The hydrazine and thioamide groups have basic nitrogens. If the mobile phase pH is close to their pKa, you can get protonation/deprotonation effects on the column, leading to peak tailing.
-
Action: Adjust the mobile phase pH. Add a buffer (e.g., 10-20 mM phosphate or acetate) to control the pH. For this type of compound, a slightly acidic pH (e.g., pH 3-4) often yields sharper peaks by ensuring the analytes are in a single, consistent protonation state.
-
-
Secondary Interactions: The basic nature of the molecule can lead to secondary interactions with residual silanol groups on the silica-based C18 column, causing tailing.
-
Action: Use an end-capped column or add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites.
-
-
Inadequate Method Development: The gradient slope or isocratic mobile phase composition may not be optimized.
-
Action: Re-evaluate the method. Run a broad gradient (e.g., 5% to 95% organic solvent) to see where all peaks elute, then optimize the gradient for the region of interest to improve resolution.
-
-
Issue: I'm not seeing any significant degradation under my forced degradation conditions.
-
Probable Cause & Solution (Trustworthiness):
-
Conditions Are Too Mild: The compound may be more stable than anticipated. The goal of forced degradation is to achieve 5-20% degradation to prove the method's capability.
-
Action: Increase the severity of the stress. Use higher concentrations of acid/base/oxidant (e.g., move from 0.1M to 1M HCl), increase the temperature, or extend the exposure time.[6] A systematic approach is key.
-
-
Poor Solubility: If CBHT is not fully dissolved in the stress medium, the degradation will be limited to the solid-liquid interface, showing an artificially low degradation rate.
-
Action: Ensure complete dissolution. A co-solvent (like acetonitrile or methanol) may be necessary, but use the minimum amount required as it can alter the degradation pathway. Perform solubility checks before initiating the study.
-
-
Issue: My compound degraded completely almost instantly. How do I get meaningful data?
-
Probable Cause & Solution (Expertise):
-
Conditions Are Too Harsh: The compound is highly labile under the chosen conditions.
-
Action: Systematically reduce the stress level. Use lower concentrations of reagents (e.g., 0.01M HCl), lower the temperature (e.g., conduct the study at room temperature or in an ice bath), and take time points much earlier (e.g., 5, 15, 30 minutes instead of hours). This allows you to map the degradation kinetics instead of just seeing the endpoint.
-
-
Issue: I'm observing new peaks in my chromatogram. How do I confirm they are degradation products?
-
Probable Cause & Solution (Trustworthiness):
-
Confirmation is Required: New peaks could be degradants, but they could also be artifacts from the matrix, solvent, or container.
-
Action: A self-validating protocol is essential.
-
Analyze a Control Sample: Run a "time zero" sample and a control sample (stored under normal conditions) alongside your stressed samples. The new peaks should be absent or significantly smaller in the controls.
-
Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis on the parent CBHT peak. As it degrades, its purity index should decrease.
-
Mass Balance: The total amount of CBHT plus its degradants should remain constant. A good mass balance (e.g., 95-105%) provides confidence that the new peaks are indeed related to the parent compound.
-
LC-MS Analysis: The most definitive way to identify degradants is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns, which helps in structure elucidation.
-
-
-
Section 3: Key Experimental Protocols
This section provides a starting point for your experiments. You must optimize these protocols for your specific equipment and laboratory conditions.
Workflow for CBHT Stability Testing
Caption: General Experimental Workflow for CBHT Stability Testing.
Protocol 3.1: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase ensures consistent protonation of CBHT, leading to better peak shape.
-
-
Wavelength Selection: Prepare a dilute solution of CBHT and scan from 200-400 nm using a PDA detector. Select a wavelength of maximum absorbance for quantification (likely around 254-270 nm).
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Initial Gradient (for scouting):
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: Hold at 10% B (equilibration)
-
-
-
Optimization: Inject a mixture of stressed (degraded) samples. Adjust the gradient to ensure baseline separation between the parent peak and all degradant peaks with a resolution (Rs) > 1.5.
Protocol 3.2: Conducting Forced Degradation Studies
-
Objective: To generate approximately 5-20% degradation of the active substance.
-
Sample Preparation: Prepare a stock solution of CBHT at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
Table 2: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Procedure | Typical Duration |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 1M HCl. Incubate at 60°C. | 2, 6, 24 hours |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1M NaOH. Incubate at RT. | 30 min, 1, 4 hours |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at RT, protected from light. | 1, 4, 8 hours |
| Thermal (Solid) | Place ~5 mg of solid CBHT powder in a 60°C oven. | 1, 3, 7 days |
| Thermal (Solution) | Incubate the stock solution at 60°C. | 6, 24, 48 hours |
| Photostability | Expose solid powder and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). Run a dark control wrapped in foil. | As per ICH Q1B |
-
Sampling and Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Crucially, quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Inject into the validated stability-indicating HPLC system.
-
Section 4: Data Interpretation & Reporting
For each stress condition and time point, you should calculate:
-
% Assay of CBHT: (Peak Area of CBHT in Stressed Sample / Peak Area of CBHT in Time Zero Sample) * 100
-
% Individual Degradant: (Peak Area of Degradant / Total Area of All Peaks) * 100 (assuming similar response factors, otherwise use relative response factors).
-
% Total Degradation: 100 - % Assay of CBHT
Table 3: Example Data Summary Table from Forced Degradation Studies
| Stress Condition | Time | % Assay (CBHT) | % Degradant 1 (RRT 0.85) | % Degradant 2 (RRT 1.15) | % Total Degradation | Mass Balance (%) |
| 1M HCl @ 60°C | 0 hr | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 6 hr | 88.5 | 9.8 | 1.2 | 11.5 | 99.5 | |
| 0.1M NaOH @ RT | 0 hr | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 4 hr | 85.2 | 0.5 | 13.1 | 14.8 | 98.8 | |
| 3% H₂O₂ @ RT | 0 hr | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 hr | 91.3 | 7.9 | 0.0 | 8.7 | 99.2 |
Section 5: Potential Degradation Pathways of CBHT
Understanding the chemistry of the functional groups in CBHT allows us to predict the most likely degradation products, which is crucial for method development and toxicological assessment.
Caption: Postulated Degradation Pathways for CBHT.
-
Hydrolytic Pathway (Red): Under strong acidic or basic conditions, the C-N bond between the benzyl group and the hydrazine moiety is a potential cleavage site, which could yield 4-chlorobenzylamine and hydrazinecarbothioamide (which itself may be unstable).
-
Oxidative Pathway (Blue): The hydrazine N-N bond is susceptible to oxidation. This can lead to intermediates that may subsequently cleave to form 4-chlorobenzaldehyde, a common product from the oxidation of benzyl-substituted hydrazines.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
-
Ich guidelines for stability studies. SlideShare. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Lipophilicity Studies on Thiosemicarbazide Derivatives. PMC - NIH. [Link]
-
THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie. [Link]
-
The chemical and biochemical degradation of hydrazine. DTIC. [Link]
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone-Derived Compounds by a Validated HPLC-PDA Method. ResearchGate. [Link]
-
The chemical and biochemical degradation of hydrazine. Semantic Scholar. [Link]
-
Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Thiosemicarbazide | CH5N3S. PubChem - NIH. [Link]
-
N-(4-chlorobenzyl)-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide. PubChem. [Link]
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action. PMC - NIH. [Link]
-
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. PubChem. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]
-
This compound. LabNovo. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
-
A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ScienceDirect. [Link]
-
Thiosemicarbazones with tyrosinase inhibitory activity. PMC - PubMed Central - NIH. [Link]
-
Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC - NIH. [Link]
-
(PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide. ResearchGate. [Link]
Sources
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. lobachemie.com [lobachemie.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Refining Purification Methods for N-(4-chlorobenzyl)hydrazinecarbothioamide Derivatives
Welcome to the technical support center for the purification of N-(4-chlorobenzyl)hydrazinecarbothioamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound derivatives.
Q1: My crude product after synthesis is an oil and won't solidify. How can I proceed with purification?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a crystalline solid. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.
-
Immediate Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oiled-out mixture. This will act as a template for crystallization.[1]
-
Reduce Temperature Slowly: Rapid cooling often leads to the formation of oils.[1] If you have the mixture in an ice bath, remove it and allow it to cool to room temperature slowly, and then gradually cool it further in a refrigerator.
-
Solvent Polarity Adjustment: Your compound may be too soluble in the current solvent. Try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until persistent turbidity is observed. For instance, if your compound is oiled out from ethanol, cautiously adding water might induce crystallization.
-
Q2: I've performed a recrystallization, but my yield is very low. What are the likely causes and solutions?
A2: Low recovery is a frequent issue in recrystallization. The key is to find a balance where the solvent dissolves the compound well at high temperatures but poorly at low temperatures.[1]
-
Causality and Solutions:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved even at low temperatures.
-
Solution: Evaporate some of the solvent under reduced pressure and attempt to recrystallize again.
-
-
Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve with respect to temperature.
-
Solution: Consult solubility data. For a related compound, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, solubility is highest in PEG-400, followed by ethylene glycol, propylene glycol, isopropyl alcohol, and is lowest in ethanol.[2][3] This suggests that for many derivatives, ethanol or an ethanol/water mixture could be a good starting point for recrystallization.
-
-
Premature Crystallization: If the compound crystallizes too early during hot filtration, you will lose product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent crystallization in the stem.
-
-
Insufficient Cooling: Ensure you have allowed adequate time at a sufficiently low temperature for crystallization to complete.
-
Q3: My purified compound's melting point is broad, or lower than the literature value. What does this indicate?
A3: A broad or depressed melting point is a classic sign of impurities. The impurities disrupt the crystal lattice, requiring less energy to break it down.
-
Potential Impurities and Removal Strategies:
-
Unreacted Starting Materials: The most common impurities are unreacted 4-chlorobenzylhydrazine and the corresponding isothiocyanate.
-
Solution: Recrystallization is often effective. If impurities persist, consider column chromatography.
-
-
Side-Reaction Products: Thiosemicarbazides can sometimes undergo cyclization to form thiadiazoles or other heterocyclic byproducts, especially under harsh pH or high-temperature conditions.[4][5]
-
Solution: A second recrystallization from a different solvent system may help. For persistent impurities, preparative HPLC is a powerful tool for separation.[6]
-
-
Elemental Sulfur: In some thiosemicarbazide syntheses, elemental sulfur can be a byproduct.[7]
-
Solution: A hot filtration step during recrystallization is typically effective at removing insoluble sulfur.[7]
-
-
Q4: Can I use column chromatography for these compounds? What are the recommended conditions?
A4: Yes, column chromatography is a viable, albeit more labor-intensive, alternative to recrystallization, especially for removing closely related impurities.
-
Starting Recommendations:
-
Stationary Phase: Silica gel 60 (230-400 mesh) is a standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Given the polarity of the hydrazinecarbothioamide group, you will likely need a relatively polar mobile phase. Start with a low polarity (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity while monitoring the separation by TLC.
-
Detection: Use a UV lamp (254 nm) to visualize the spots on your TLC plates. The aromatic rings in your compound should be UV-active.
-
Part 2: Experimental Protocols & Data
Protocol 1: Optimized Recrystallization of this compound Derivatives
This protocol is a self-validating system, with checkpoints to ensure purity.
-
Solvent Selection:
-
Based on available data for analogous structures, ethanol is a recommended starting solvent.[8] For derivatives with varying polarity, a mixture of ethanol and water, or ethyl acetate and hexane may be more suitable.
-
Rationale: The goal is to find a solvent that fully dissolves the crude product at its boiling point but allows for maximum crystal formation upon cooling.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal.
-
Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal, if used).
-
Causality: This step is crucial for removing particulate matter and any byproducts that are insoluble in the hot solvent, such as elemental sulfur.[7]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[1]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Rationale: Using cold solvent minimizes the loss of the desired product during washing.
-
-
Drying:
-
Dry the crystals under vacuum. A vacuum oven at a temperature well below the compound's melting point can be used to expedite drying.
-
-
Purity Validation:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Analyze the compound by TLC, comparing it to the crude material. A single spot for the recrystallized product should be observed.
-
Protocol 2: General Guideline for Preparative HPLC Purification
Preparative HPLC is ideal for purifying small quantities of material to a very high purity or for isolating minor impurities for characterization.[6][9]
-
Analytical Method Development:
-
Develop an analytical scale HPLC method first, typically on a C18 column.
-
Screen different mobile phases (e.g., methanol-water, acetonitrile-water, with or without modifiers like formic acid or TFA if the compound is ionizable) to achieve good separation between your target compound and impurities.
-
-
Scale-Up:
-
Once a good analytical separation is achieved, scale up to a preparative column with the same stationary phase.
-
The flow rate and injection volume can be scaled up proportionally to the column dimensions.
-
Rationale: The goal is to maximize the sample load without sacrificing the resolution achieved at the analytical scale.
-
-
Fraction Collection:
-
Use a fraction collector triggered by UV absorbance at a wavelength where your compound absorbs strongly.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The final pure compound can be obtained as a solid after solvent removal, or it may require a final precipitation or recrystallization step.
-
Quantitative Data: Solubility of a Related Derivative
The following table presents the mole fraction solubility of N-(4-chlorobenzyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various pure solvents at different temperatures. This data serves as a valuable guide for selecting recrystallization solvents for structurally similar derivatives.
| Temperature (K) | Ethanol (x10⁻⁴) | Isopropyl Alcohol (x10⁻³) | Propylene Glycol (x10⁻³) | Ethylene Glycol (x10⁻³) | PEG-400 (x10⁻¹) |
| 298.15 | 6.47 | 1.13 | 7.38 | 7.70 | 1.08 |
| 303.15 | 7.58 | 1.34 | 8.24 | 8.52 | 1.18 |
| 308.15 | 8.86 | 1.58 | 9.21 | 9.44 | 1.28 |
| 313.15 | 10.34 | 1.87 | 10.31 | 10.48 | 1.40 |
| 318.15 | 12.06 | 2.21 | 11.56 | 11.64 | 1.52 |
Data adapted from Shakeel, F., et al. (2014).[3]
Interpretation: The solubility increases with temperature in all tested solvents, which is a prerequisite for successful cooling recrystallization.[3] PEG-400 shows significantly higher solvating power, while ethanol shows the lowest, making it a potentially good candidate for recrystallization where high recovery is desired.[3]
Part 3: Visualizations & Workflows
Diagram 1: Recrystallization Workflow
This diagram outlines the logical steps and decision points in the recrystallization process.
Caption: Workflow for the purification of this compound derivatives by recrystallization.
Diagram 2: Troubleshooting Low Purity After Recrystallization
This diagram provides a logical tree for diagnosing and solving purity issues.
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 8. chemmethod.com [chemmethod.com]
- 9. lcms.cz [lcms.cz]
addressing challenges in the scale-up synthesis of hydrazinecarbothioamide compounds
Welcome to the technical support center for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of hydrazinecarbothioamide (thiosemicarbazide) derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered when transitioning from bench-scale to pilot or manufacturing scale. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your process development.
Hydrazinecarbothioamides are crucial intermediates in medicinal chemistry, valued for their wide range of biological activities.[1] However, their synthesis at scale presents unique challenges related to reaction control, product isolation, and safety. This resource consolidates field-proven insights and troubleshooting strategies to navigate these complexities effectively.
Section 1: Reaction & Synthesis Challenges
This section addresses the core chemical synthesis steps and the common hurdles faced when increasing batch size.
FAQ 1: My reaction yield drops significantly when I move from a 10g to a 1kg scale. What are the primary causes and how can I fix it?
Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in physical phenomena rather than a change in the chemical reaction itself. The primary culprits are mass and heat transfer limitations.
-
Causality - The "Why": On a small scale, flasks have a large surface-area-to-volume ratio, allowing for efficient heating and cooling. Stirring is also highly effective. At the 1kg scale in a large reactor, this ratio inverts. It becomes difficult to maintain a uniform temperature throughout the vessel, leading to localized "hot spots" or "cold spots." Inefficient mixing can result in poor distribution of reagents, causing localized concentration gradients. These factors can lead to an increase in side reactions, thermal degradation of products or starting materials, or incomplete conversion, all of which decimate your yield.[2][3]
-
Troubleshooting & Solutions:
-
Re-evaluate Stirring Efficiency: Ensure the reactor's impeller design (e.g., anchor, pitched-blade turbine) and stirring speed (RPM) are adequate for the viscosity and density of your reaction mixture. Baffles within the reactor are critical to prevent vortexing and ensure turbulent, effective mixing.
-
Control Exotherms: The condensation reaction to form thiosemicarbazones is often exothermic.[4] At scale, this heat cannot dissipate quickly. The solution is to control the rate of addition of one of the reagents (e.g., adding the aldehyde/ketone slowly to the thiosemicarbazide solution) to manage the rate of heat generation. Utilize a reactor jacket with a thermal fluid for precise temperature control.
-
Solvent & Concentration: A reaction that works well in a concentrated form at 10g may become a thick, unstirrable slurry at 1kg. You may need to decrease the concentration (increase solvent volume) to maintain a mobile slurry, which is crucial for effective mixing and heat transfer.
-
Below is a logical decision-making workflow to diagnose the root cause of yield loss.
Caption: Decision tree for diagnosing scale-up yield loss.
FAQ 2: I am observing a significant amount of an insoluble byproduct. How can I identify and mitigate this?
Answer: Byproduct formation is a common issue, often exacerbated by the prolonged reaction times or poor temperature control seen at scale. In hydrazinecarbothioamide synthesis, a frequent byproduct is the bis-substituted species or products from self-condensation.
-
Causality - The "Why": The key reaction is typically the condensation of a hydrazinecarbothioamide (or a substituted version) with an aldehyde or ketone.[5] If the starting hydrazine has two reactive sites, or if the aldehyde can self-react under the reaction conditions (e.g., acidic catalysis), byproducts can form. For instance, using neat hydrazine hydrate with an isothiocyanate can lead to complex mixtures if stoichiometry and temperature are not precisely controlled.[6]
-
Identification & Mitigation Strategy:
-
Characterization: Isolate the byproduct by filtration and characterize it using NMR, Mass Spectrometry, and IR spectroscopy. Compare the spectra to your starting materials and desired product to hypothesize its structure.
-
Stoichiometry Control: Ensure precise molar equivalents. On a large scale, this means accounting for the purity of your starting materials and using calibrated addition funnels or pumps for liquid reagents.
-
Temperature Management: As mentioned previously, poor temperature control can accelerate side reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a robust strategy.[6]
-
Catalyst Loading: If using a catalyst (e.g., acetic acid), its concentration can be critical.[4] Too much catalyst can promote side reactions. Re-optimize the catalyst loading at a small scale (e.g., 5-10g) before attempting the full 1kg run again.
-
| Parameter | Lab Scale (25°C) | Pilot Scale (Uncontrolled, Peak 45°C) | Pilot Scale (Controlled, 25°C) |
| Reaction Time | 5 hours | 4 hours | 6 hours |
| Desired Product Yield | 92% | 65% | 90% |
| Byproduct 'X' (%) | <1% | 18% | 1.5% |
| Purity (by HPLC) | 99% | 78% | 98.5% |
This table clearly demonstrates how an uncontrolled exotherm at scale can drastically increase byproduct formation, directly impacting yield and purity.
Section 2: Purification, Isolation, & Product Quality
Scaling up purification is not trivial. A method that is convenient in the lab, like column chromatography, is often impractical and expensive at an industrial scale.
FAQ 3: My product is poorly soluble in most common solvents, making recrystallization for purification difficult and solvent-intensive. What are my options?
Answer: Poor solubility is a frequent characteristic of hydrazinecarbothioamide compounds, which often have strong intermolecular hydrogen bonding networks.[7][8] Overcoming this requires a strategic approach to solvent screening and alternative purification methods.
-
Causality - The "Why": The -NH-C(=S)-NH- backbone is a potent hydrogen bond donor and acceptor. This leads to high lattice energy in the solid state, making it difficult for solvent molecules to break the crystal structure apart and solvate the individual molecules. This is why they are often sparingly soluble in non-polar solvents and may even have limited solubility in polar aprotic solvents like DMSO or DMF at room temperature.[9]
-
Troubleshooting & Solutions:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a wide range of solvents at both room temperature and reflux. Look for a solvent that provides poor solubility at room temperature but good solubility when heated – the ideal characteristic for recrystallization. Consider solvent mixtures (e.g., Ethanol/Water, Dioxane/Heptane) which can fine-tune the polarity.
-
Anti-Solvent Precipitation: If you can find a solvent that dissolves your compound well (e.g., DMSO, DMF, NMP) but is miscible with a solvent in which your compound is completely insoluble (an "anti-solvent" like water, MTBE, or heptane), you can perform an anti-solvent precipitation. Dissolve the crude product in the minimum amount of the "good" solvent, then slowly add the anti-solvent until the product precipitates out, leaving impurities behind in the solvent mixture.
-
Slurry Washing: If the main impurities are significantly more soluble than your product in a particular solvent, you can purify the crude solid by simply stirring it as a slurry in that solvent at a controlled temperature for several hours. The impurities will leach into the solvent, and you can then filter off your purified, solid product. This avoids using large volumes of solvent required for a full dissolution.
-
This protocol provides a self-validating method for purifying a poorly soluble compound at scale.
-
Setup: In a clean, dry reactor, charge the crude hydrazinecarbothioamide solid (e.g., 1 kg).
-
Dissolution: Add the minimum volume of a suitable "good" solvent (e.g., DMSO) required to achieve full dissolution at a moderate temperature (e.g., 40-50°C). Note: Avoid excessively high temperatures to prevent degradation.
-
Filtration (Optional but Recommended): If there are insoluble particulates (e.g., catalyst residue), perform a hot filtration through a filter press or Nutsche filter into a second, clean reactor.
-
Precipitation: Set the desired crystallization temperature in the second reactor (e.g., 20°C). Begin slow, controlled addition of a filtered anti-solvent (e.g., Water) via a dosing pump. Monitor the batch for the onset of precipitation.
-
Crystallization & Digestion: Once precipitation begins, maintain a slow addition rate. After the full volume of anti-solvent has been added, allow the resulting slurry to stir ("digest") for a minimum of 2-4 hours to ensure complete crystallization and allow for particle size maturation.
-
Validation (In-Process Control): Take a small sample of the supernatant (the liquid) and analyze it by HPLC or TLC. A very low concentration of your product in the supernatant indicates a high recovery yield.
-
Isolation: Isolate the solid product by centrifugation or filtration.
-
Washing: Wash the isolated filter cake with a fresh portion of the anti-solvent to remove residual DMSO and dissolved impurities.
-
Drying: Dry the product under vacuum at a suitable temperature until a constant weight is achieved.
-
Final Validation: Analyze the final dried product for purity (HPLC), residual solvents (GC), and identity (NMR, IR).
Section 3: Safety at Scale
Hydrazine and its derivatives require stringent safety protocols. These hazards are magnified at a larger scale.
FAQ 4: What are the primary safety hazards associated with using hydrazine derivatives at a multi-kilogram scale, and what are the essential handling precautions?
Answer: The primary hazards of hydrazine and its simple derivatives are their high toxicity, potential carcinogenicity, and reactivity.[10][11] Aqueous solutions are often used to mitigate some of the risks associated with anhydrous hydrazine, but significant dangers remain.[12][13]
-
Toxicity: Hydrazine is highly toxic by all routes of exposure (inhalation, ingestion, skin contact).[14] It can cause severe irritation and burns to the skin, eyes, and respiratory tract. Systemic effects can damage the liver, kidneys, and central nervous system.[11]
-
Carcinogenicity: Hydrazine is considered a potential human carcinogen.[10]
-
Reactivity: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents.[14] It can also decompose rapidly with heat.
-
Engineering Controls (Primary Barrier):
-
Closed Systems: All transfers of hydrazine solutions should be conducted in a closed system using pumps and dedicated lines to minimize vapors and prevent spills.
-
Ventilation: Work should be performed in a well-ventilated area with dedicated local exhaust ventilation (LEV), such as a walk-in fume hood or a glovebox for highly potent derivatives.
-
Containment: The reactor and associated equipment should be situated in a secondary containment area capable of holding the entire volume of the batch in case of a catastrophic failure.
-
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Gloves: Use appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.
-
Body Protection: Wear a chemical-resistant apron or suit over a flame-retardant lab coat.
-
Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.
-
Respiratory Protection: An air-purifying respirator with a cartridge suitable for hydrazine or a supplied-air respirator may be required, depending on the scale and engineering controls in place.
-
-
Emergency Preparedness:
-
Spill Kits: Have spill kits specifically for hydrazine readily available. These often contain an absorbent and a neutralizing agent (e.g., dilute calcium hypochlorite solution).
-
Safety Showers & Eyewash Stations: Ensure immediate access to unobstructed safety showers and eyewash stations.
-
Emergency Response Plan: All personnel must be trained on the specific emergency procedures for a hydrazine spill or exposure.
-
This diagram illustrates the principle that engineering controls are the most effective safety measure, with PPE being the last line of defense.
Caption: Hierarchy of controls for managing chemical hazards.
References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2018). MDPI. [Link]
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Synthesis and analytical applications of thiosemicarbazide derivative. (2021). DergiPark. [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
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Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. (2021). ResearchGate. [Link]
-
Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. (2021). PubMed. [Link]
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Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkivoc. [Link]
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Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (n.d.). SpringerLink. [Link]
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Optimization of reaction conditions for the synthesis of 16. (n.d.). ResearchGate. [Link]
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Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
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Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. [Link]
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Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. (2021). ResearchGate. [Link]
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Optimizing chemical reaction conditions with artificial intelligence. (n.d.). ULisboa Repository. [Link]
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Hydrazine - Incident management. (n.d.). GOV.UK. [Link]
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Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (2023). SpringerLink. [Link]
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Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (n.d.). LinkedIn. [Link]
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Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PubMed Central. [Link]
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Optimization of Reaction Conditions: The Current State. (2023). PRISM BioLab. [Link]
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Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. (n.d.). Science Journal of Chemistry. [Link]
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Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). MDPI. [Link]
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Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.). ACS Publications. [Link]
-
Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022). PubMed Central. [Link]
-
Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. (n.d.). ResearchGate. [Link]
-
Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. (n.d.). Royal Society of Chemistry. [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent. [Link]
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Hydrazine Toxicology. (2023). National Center for Biotechnology Information (NCBI). [Link]
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Optimization of the Reaction Conditions a,b. (n.d.). ResearchGate. [Link]
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (n.d.). PubMed Central. [Link]
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optimizing dosage and administration routes for in vivo efficacy of N-(4-chlorobenzyl)hydrazinecarbothioamide
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers working with N-(4-chlorobenzyl)hydrazinecarbothioamide and related hydrazinecarbothioamide (also known as thiosemicarbazide) compounds. Given that novel compounds in this class often present challenges with aqueous solubility, this document focuses on systematic approaches to vehicle selection, dosage optimization, and administration route selection to ensure reproducible and reliable in vivo efficacy results.
Section 1: Frequently Asked Questions (FAQs) on Formulation Development
This section addresses the most common initial questions regarding the preparation of this compound for in vivo studies.
Question 1: My initial attempts to dissolve this compound in aqueous buffers have failed. What is the recommended starting point for vehicle selection?
Answer: This is a common and critical challenge. Hydrazinecarbothioamide derivatives are frequently poorly soluble in water.[1] A systematic solubility screening is the mandatory first step before any in vivo experiment. Instead of starting with purely aqueous solutions, you should evaluate a panel of pharmaceutically acceptable vehicles.
The primary goal is to achieve a stable, homogenous formulation at the desired concentration. This can be a true solution or a uniform suspension. For early-stage preclinical studies, a combination of solvents and excipients is often necessary.[2][3]
Expert Recommendation: We recommend starting with a tiered screening approach. Begin with solvents known to be effective for this chemical class. For a related compound, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, solubility was found to be highest in polyethylene glycol-400 (PEG-400) compared to other common solvents like ethanol or propylene glycol (PG).[4] Therefore, PEG-400 and other organic solvents should be primary candidates.
Question 2: What specific vehicles should I include in my initial solubility screen, and what are the potential downsides of each?
Answer: A well-designed screen should include vehicles capable of creating both solutions and suspensions. The choice of vehicle is critical as it can significantly impact drug exposure and may even introduce confounding toxicity.[5][6] Below is a summary table to guide your selection.
Table 1: Vehicle Selection Guide for Poorly Soluble Compounds
| Vehicle System | Common Composition | Use Case & Properties | Max Recommended Concentration (IP, Mouse) | Potential Toxicities & Caveats |
| Aqueous Suspension | 0.5% - 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in saline/water | Gold standard for oral (PO) administration of insoluble compounds. Provides a uniform, though not dissolved, formulation.[7] | N/A for IP | Not suitable for intravenous (IV) use. Particle size of the compound is critical for stability and absorption. |
| Co-solvent Solution | 5-10% DMSO in Saline or PBS | Used to dissolve highly lipophilic compounds.[2] | < 10% | High Toxicity Risk: Pure DMSO can cause significant motor impairment and local irritation. Use the lowest possible concentration.[5][6] |
| Glycol-based Solution | 10-50% PEG-400 or Propylene Glycol (PG) in water/saline | Excellent solubilizers for compounds with intermediate solubility. Generally well-tolerated at lower concentrations.[2][3] | Varies; aim for lowest effective % | Can cause neurotoxicity and motor impairment at higher concentrations, especially when combined with DMSO.[5][6] |
| Cyclodextrin Solution | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Forms inclusion complexes to enhance the aqueous solubility of hydrophobic drugs. Suitable for multiple routes. | < 40% | Can have renal toxicity at high doses or with chronic administration.[7] |
| Oil-based Vehicle | Corn oil, Sesame oil | Used for highly lipophilic drugs for oral, subcutaneous (SC), or intraperitoneal (IP) routes.[2] | N/A | Not suitable for IV administration. Can be slow to absorb. |
Section 2: Troubleshooting Guide for Formulation & Dosing
This section provides solutions to specific problems encountered during formulation preparation and in vivo administration.
Problem 1: My compound precipitates out of the co-solvent solution when I try to administer it or after a short period on the bench.
Causality & Solution: This indicates that you are likely near the saturation limit of your vehicle system, and the compound is "crashing out." This can be triggered by temperature changes or the introduction of aqueous biological fluids.
-
Step 1: Re-evaluate Solubility. Determine the kinetic solubility of your compound in the chosen vehicle. You may be exceeding its stable concentration.
-
Step 2: Increase Solubilizing Agent. Cautiously increase the percentage of your co-solvent (e.g., PEG-400, DMSO). However, be mindful of the toxicity limits outlined in Table 1.[5][6]
-
Step 3: Switch to a Suspension. If a stable solution cannot be achieved at the required dose, a suspension is the most reliable alternative, particularly for oral administration.[3] This involves milling the compound to a fine particle size and suspending it in a vehicle like 0.5% CMC. See Protocol 2 for a detailed method.
-
Step 4: Consider a pH-adjusted buffer. If your compound has ionizable groups, adjusting the pH of the vehicle can dramatically increase solubility. This requires determining the pKa of the compound.
Problem 2: I am observing adverse effects (e.g., lethargy, ataxia, ruffled fur) in my vehicle control group.
Causality & Solution: This is a clear sign of vehicle-induced toxicity and can invalidate your entire experiment.[5] Certain organic solvents are known to cause neurotoxicity and other adverse effects, especially when administered intraperitoneally.[6]
-
Step 1: Immediately Review Your Vehicle Composition. A vehicle consisting solely of DMSO, or high concentrations of PEG-400 and PG, are common culprits for motor impairment in mice.[5][6]
-
Step 2: Reduce Co-solvent Concentration. Your first action should be to lower the concentration of the organic solvent. A common maximum tolerated level for DMSO is 5-10% in the final formulation.
-
Step 3: Change the Administration Route. The IP route is particularly sensitive to irritants. Switching to oral gavage (PO) or subcutaneous (SC) injection may mitigate these effects, as absorption is slower and local irritation is less critical.[8][9]
-
Step 4: Switch to a More Inert Vehicle. If reducing the co-solvent is not possible due to solubility constraints, you must switch to a different system. An aqueous suspension (using CMC) or a cyclodextrin-based formulation are generally better tolerated.[7]
Problem 3: The in vivo efficacy of my compound is highly variable between experiments, even at the same dose.
Causality & Solution: Inconsistent efficacy often points to problems with formulation stability, dosing accuracy, or bioavailability.
-
Step 1: Verify Formulation Homogeneity. If you are using a suspension, ensure it is uniformly mixed before drawing up each dose. Inadequate vortexing can lead to animals receiving different effective doses. For solutions, check for any signs of precipitation.
-
Step 2: Evaluate Bioavailability. The chosen route and vehicle may not be providing adequate systemic exposure. Consider conducting a preliminary pharmacokinetic (PK) study to measure the concentration of the compound in the blood over time. Poor oral bioavailability is a major challenge for many small molecules.[1][10]
-
Step 3: Re-evaluate the Administration Route. If oral bioavailability is low, switching to a parenteral route like IP or SC can provide more direct and consistent systemic exposure.[11] The rate of absorption generally follows IV > IP > IM > SC > PO.[8] See the decision workflow in Section 4 .
Section 3: Administration Route Selection
Choosing the correct administration route is fundamental to the success of an in vivo study. The choice depends on the experimental objective, the compound's properties, and the desired pharmacokinetic profile.[12]
Question: Which administration route—Oral (PO), Intraperitoneal (IP), or Subcutaneous (SC)—is best for my efficacy study?
Answer: There is no single "best" route; the optimal choice is dictated by your research question.
-
Oral (PO) Gavage: Choose this route if you intend for the compound to eventually be an orally administered drug in a clinical setting. It is essential for evaluating oral bioavailability and first-pass metabolism. However, it often results in the lowest and most variable drug exposure.[9]
-
Intraperitoneal (IP) Injection: This route is very common in preclinical research for "proof-of-concept" studies.[11] It bypasses first-pass metabolism, leading to rapid absorption and higher bioavailability than the oral route.[8] However, it is more prone to vehicle-related toxicity and does not mimic a typical clinical route of administration.[5][11]
-
Subcutaneous (SC) Injection: This route provides slower, more sustained absorption compared to IP, which can be beneficial for maintaining steady drug levels over a longer period. It is generally well-tolerated.
Table 2: Comparison of Common Administration Routes in Mice
| Feature | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Absorption Speed | Slow & Variable | Rapid | Slow to Moderate | Immediate |
| Bioavailability | Lowest | High | High | 100% (by definition) |
| Max Volume (Adult Mouse) | < 2-3 mL | < 2-3 mL | < 1-2 mL | < 0.2 mL |
| Pros | Clinically relevant, suitable for long-term studies.[9] | Bypasses first-pass metabolism, rapid onset.[11] | Slower, sustained absorption, good for chronic dosing. | Precise dose delivery, immediate effect.[9] |
| Cons | Subject to first-pass metabolism, variable absorption.[8] | Risk of organ injury, vehicle toxicity is high.[5][9] | Slower onset of action, potential for local irritation. | Requires high skill, only for true solutions, low volume.[8] |
Section 4: Key Experimental Protocols & Workflows
Protocol 1: Small-Scale Vehicle Solubility Screening
Objective: To identify a suitable vehicle system for this compound at a target concentration.
Materials:
-
This compound powder
-
Vehicle candidates (see Table 1)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block (optional)
Procedure:
-
Weigh 1-2 mg of the compound into several separate microcentrifuge tubes.
-
Add a precise volume of your first vehicle candidate (e.g., 100 µL of 10% DMSO in saline) to achieve a concentration slightly above your target dose.
-
Vortex vigorously for 2-3 minutes.
-
Visually inspect for dissolved material. If not fully dissolved, proceed to sonication for 5-10 minutes. Gentle heating (37-40°C) can also be applied but be cautious of compound degradation.
-
If the compound dissolves, let the tube stand at room temperature for 1-2 hours and observe for any precipitation (kinetic solubility).
-
If the compound does not dissolve, it is not suitable for a solution at that concentration. Proceed to test other vehicles or consider a suspension (Protocol 2).
-
Repeat for all vehicle candidates. Document all observations meticulously.
Protocol 2: Preparation of a Suspension Formulation for Oral Gavage
Objective: To prepare a homogenous and doseable suspension of the compound for oral administration.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline.
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Glass beaker or vial
Procedure:
-
Prepare the Vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. This may require heating and stirring for an extended period to fully hydrate. Allow to cool to room temperature.
-
Calculate Required Mass: Determine the total mass of the compound needed for your study (Dose [mg/kg] x Animal weight [kg] x Number of animals / Dosing concentration [mg/mL] = Total Volume [mL]). Add a ~20% excess to account for loss.
-
Reduce Particle Size (Optional but Recommended): If the compound is crystalline, gently grind the powder in a mortar and pestle to a fine, consistent powder. This increases the surface area and improves suspension stability.
-
Wetting the Powder: In a small beaker, add the calculated mass of the compound. Add a very small volume of the CMC vehicle (just enough to create a thick, uniform paste). Mix thoroughly with a spatula to ensure all particles are wetted. This step is critical to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining CMC vehicle to the paste while continuously stirring with a magnetic stir bar.
-
Homogenize: Stir the suspension for at least 30-60 minutes before dosing.
-
Dosing: Keep the suspension on a stir plate while dosing to maintain homogeneity. Vortex the suspension immediately before drawing each individual dose into the syringe.
Workflow Diagram: Formulation & Route Selection
The following diagram outlines the decision-making process for developing an appropriate in vivo formulation and selecting an administration route.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test / Journal of Pharmacy & Pharmaceutical Sciences, 2018 [sci-hub.box]
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Technical Support Center: Mitigating Off-Target Effects of N-(4-chlorobenzyl)hydrazinecarbothioamide and Other Novel Small Molecules in Cellular Models
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of small molecule research. This guide focuses on a critical aspect of in vitro pharmacology: identifying, understanding, and mitigating the off-target effects of novel compounds. While we will use N-(4-chlorobenzyl)hydrazinecarbothioamide as a representative example, the principles and protocols outlined herein are broadly applicable to any new chemical entity being characterized in cellular models.
It is important to note that specific, peer-reviewed data on the comprehensive target profile and off-target effects of this compound is not extensively available in the public domain. Therefore, this guide is designed to provide a robust framework for the systematic evaluation of any novel small molecule where such information is lacking.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with investigational small molecules.
Q1: What are "off-target" effects and why are they a concern?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] These interactions can lead to a variety of confounding outcomes, including misleading experimental data, unforeseen cellular toxicity, or a pharmacological profile that does not accurately reflect the intended mechanism of action. For instance, a compound designed to inhibit a specific kinase might also interact with other kinases or unrelated proteins, leading to a complex cellular response that is difficult to interpret.[1] Rigorous validation of a drug's mechanism of action is crucial in preclinical stages to enhance the probability of success in clinical trials.[2]
Q2: What are the primary causes of off-target effects?
A2: Several factors can contribute to off-target interactions:
-
Structural Similarity: Small molecules can bind to conserved structural motifs present in multiple proteins. A classic example is the ATP-binding pocket of kinases, which is structurally similar across a large portion of the kinome, making it a common source of off-target binding.[1]
-
Compound Promiscuity: Certain chemical scaffolds are inherently more prone to interacting with a wide range of proteins. This promiscuity can be due to factors like hydrophobicity, charge distribution, and the presence of reactive functional groups.
-
High Compound Concentrations: Utilizing concentrations of a small molecule that are significantly higher than its dissociation constant (Kd) for the intended target dramatically increases the likelihood of binding to lower-affinity off-target proteins.[1][3] It is generally recommended to use the lowest concentration that elicits the desired on-target effect.[3]
-
Cellular Context: The expression levels of both on- and off-target proteins can vary significantly between different cell lines. A compound may exhibit a clean profile in one cell line but show significant off-target effects in another where a particular off-target is highly expressed.[1]
Q3: What are the initial signs that my small molecule may have significant off-target effects?
A3: Several experimental observations can suggest the presence of off-target effects:
-
Discrepancy with Genetic Validation: The phenotype observed with your small molecule is inconsistent with the phenotype resulting from genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9) of the intended target.[2][4]
-
Inconsistent Results with Structurally Different Inhibitors: A second, structurally distinct inhibitor of the same target fails to produce the same cellular phenotype.[2]
-
Unusual Dose-Response Curve: The dose-response curve for your compound may be biphasic or have a very shallow slope, suggesting multiple targets with different affinities are being engaged.
-
Unexpected Cellular Toxicity: The compound induces cell death or other signs of stress at concentrations where the on-target effect is not yet saturated.
-
Mismatch between Biochemical and Cellular Potency: The concentration required to see a cellular effect is orders of magnitude higher than the concentration required to inhibit the purified target protein in a biochemical assay.[3]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-solution framework for addressing common challenges that may arise from off-target effects.
| Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Inconsistent phenotypic results between experiments. | Off-target effects may be sensitive to minor variations in cell culture conditions (e.g., cell density, passage number, media composition) that alter the expression of off-target proteins. | 1. Standardize cell culture protocols meticulously. 2. Use cells within a narrow passage number range. 3. Perform a dose-response curve in every experiment to monitor for shifts in potency. |
| High levels of cytotoxicity at effective concentrations. | The observed cytotoxicity may be an off-target effect and not related to the inhibition of the intended target. | 1. Determine the IC50 for the on-target effect and the CC50 (cytotoxic concentration 50%). 2. If the therapeutic window is narrow, use a genetic approach (e.g., target knockout) to confirm that inhibition of the target is not inherently cytotoxic.[4] 3. Test a structurally unrelated inhibitor of the same target to see if it also causes cytotoxicity.[2] |
| The observed phenotype does not match published data for inhibitors of the same target. | Your compound may have a different off-target profile than the published inhibitors, and the observed phenotype could be a composite of on- and off-target effects. | 1. Validate the on-target engagement of your compound in your cellular system (e.g., using a cellular thermal shift assay). 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein. If the phenotype is on-target, it should be reversed.[4] |
| Difficulty reproducing results in a different cell line. | The expression profile of on- and off-target proteins likely differs between cell lines. | 1. Characterize the expression of your primary target in the different cell lines (e.g., by western blot or qPCR). 2. Consider that an off-target may be highly expressed in one cell line and not another. Broader off-target profiling may be necessary. |
Part 3: Experimental Protocols for Off-Target Validation
Rigorous experimental validation is essential to confirm that the observed biological effects of a small molecule are due to its interaction with the intended target.
Workflow for Investigating Suspected Off-Target Effects
Caption: A workflow outlining strategies to mitigate off-target effects.
-
Dose Optimization: The most straightforward approach is to use the lowest possible concentration of the compound that elicits the desired on-target effect. [3]This minimizes the engagement of lower-affinity off-targets. A full dose-response curve is essential to identify this optimal concentration range.
-
Use of Structurally Unrelated Inhibitors: Confirming that a key finding can be replicated with a structurally distinct inhibitor of the same target provides strong evidence that the observed phenotype is on-target. [2]
-
Rescue Experiments: As mentioned in the troubleshooting section, overexpressing a mutated version of the target that does not bind the compound but retains its normal function can "rescue" the wild-type phenotype, demonstrating the effect is on-target. [4]
-
Use of an Inactive Control Compound: If available, a close structural analog of this compound that is inactive against the primary target but shares similar physicochemical properties can be a powerful negative control. If this inactive analog does not produce the same phenotype, it strengthens the case that the observed effect is on-target.
-
Computational Approaches and Chemical Refinement: Rational drug design and computational screening can be used to predict potential off-targets and guide the synthesis of new analogs with improved selectivity. [5]
Part 5: Data Presentation and Interpretation
Table 1: Example Data for Characterizing On- and Off-Target Effects
| Assay Type | Target Protein | This compound IC50/EC50 | Known Off-Target X IC50/EC50 | Notes |
| Biochemical Assay | Target A | 50 nM | >10,000 nM | High in vitro selectivity. |
| Cellular On-Target Assay | Target A | 200 nM | >10,000 nM | Good correlation with biochemical potency. |
| Cellular Phenotypic Assay | - | 250 nM | - | Potency aligns with on-target engagement. |
| Cytotoxicity Assay | - | 5,000 nM | - | >20-fold window between efficacy and toxicity. |
Conclusion
The journey of characterizing a novel small molecule like this compound is fraught with the potential for misinterpretation due to off-target effects. A systematic and multi-pronged approach, combining careful dose selection, orthogonal validation methods, and genetic controls, is the cornerstone of rigorous pharmacological research. [6]By proactively investigating and mitigating off-target effects, researchers can build a more accurate and reliable understanding of their compound's true mechanism of action, ultimately paving the way for more successful drug discovery and development.
References
- AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule.
- PMC - NIH. (2011, December 20). Identification and validation of protein targets of bioactive small molecules.
- BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cellular Models.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
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- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. antbioinc.com [antbioinc.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Efficacy of N-(4-chlorobenzyl)hydrazinecarbothioamide Against Clinically Relevant Resistant Pathogens
Introduction
The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global public health, reversing decades of medical progress.[1][2] Infections once easily managed are becoming intractable as bacteria, viruses, fungi, and parasites evolve to withstand our therapeutic arsenals.[2] Among the most concerning are multidrug-resistant bacteria. The World Health Organization has highlighted alarming resistance rates in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and third-generation cephalosporin-resistant Escherichia coli, which complicate treatment and strain healthcare systems worldwide.[1] This reality fuels an urgent search for novel chemical scaffolds that operate via mechanisms distinct from existing antibiotic classes.
One such promising class is the thiosemicarbazides, a group of compounds built upon a hydrazinecarbothioamide core.[3][4][5] These molecules are of significant interest due to their structural novelty and broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][5][6] This guide provides a comprehensive framework for validating the antibacterial efficacy of a specific thiosemicarbazide derivative, N-(4-chlorobenzyl)hydrazinecarbothioamide, against two high-priority resistant pathogens: a Gram-positive MRSA strain and a Gram-negative multidrug-resistant (MDR) E. coli strain. We will detail the scientific rationale, present robust experimental protocols for determining comparative efficacy, and offer a clear methodology for data interpretation, designed for researchers, scientists, and drug development professionals.
Section 1: The Rationale for Investigation
Why Thiosemicarbazides? A Structurally Novel Approach
The relentless selective pressure exerted by decades of antibiotic use has led to the emergence of bacterial resistance mechanisms that neutralize entire classes of drugs. Thiosemicarbazide derivatives represent a compelling avenue for discovery because their chemical structure is fundamentally different from that of conventional antibiotics like beta-lactams or fluoroquinolones.[4] This structural uniqueness suggests the potential for novel mechanisms of action that can circumvent established resistance pathways. Molecules based on the thiosemicarbazide moiety are characterized as versatile S and N donor ligands, which may be crucial to their biological function.[3] Furthermore, structure-activity relationship studies have indicated that the presence of halogen substituents, such as the chloro group in this compound, can enhance the antibacterial potency of these compounds.[7]
Why These Pathogens? Targeting High-Priority Threats
To validate the potential of a new antibacterial agent, it is critical to test it against clinically relevant and challenging pathogens.
-
Methicillin-Resistant Staphylococcus aureus (MRSA): A Gram-positive bacterium that has acquired resistance to nearly all beta-lactam antibiotics.[8][9] It is a leading cause of hospital-acquired infections, ranging from skin infections to life-threatening conditions like pneumonia and sepsis.[10]
-
Multidrug-Resistant Escherichia coli (MDR E. coli): A Gram-negative bacterium that poses a significant public health threat, particularly strains producing extended-spectrum β-lactamases (ESBLs).[11][12] These enzymes degrade many common penicillin and cephalosporin antibiotics, severely limiting treatment options for infections such as urinary tract infections and sepsis.[12][13]
By selecting both a Gram-positive and a Gram-negative pathogen, we can assess the spectrum of activity of this compound and establish a foundational dataset for its potential clinical utility.
Section 2: Comparative Efficacy Evaluation: Methodology
The cornerstone of antibacterial efficacy testing is the quantitative determination of a compound's ability to inhibit growth and to kill bacteria. This is achieved through standardized assays that measure the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] This is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay is a critical follow-up to the MIC, as it distinguishes between agents that merely halt bacterial growth (bacteriostatic) and those that actively kill bacteria (bactericidal).
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[14][16]
Detailed Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol employs the broth microdilution method, a standardized and widely used technique for quantitative susceptibility testing.[17]
Materials:
-
This compound (Test Compound)
-
Vancomycin (Positive control for MRSA)
-
Meropenem (Positive control for MDR E. coli)
-
Dimethyl sulfoxide (DMSO, for dissolving the test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA (e.g., ATCC 43300) and MDR E. coli (e.g., a clinical ESBL-producing isolate) strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Test Article Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Prepare stock solutions of Vancomycin and Meropenem in sterile water as per CLSI guidelines.
-
Inoculum Preparation: a. From an overnight culture plate, select several morphologically similar colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This step is critical for reproducibility.[18]
-
Plate Preparation: a. Dispense 50 µL of CAMHB into wells A1 through A12 to H1 through H12 of a 96-well plate. b. In column 1, add 50 µL of the appropriate stock solution to the 50 µL of CAMHB, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard 50 µL from column 10. d. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the test compound that completely inhibits bacterial growth (i.e., the first well that appears clear).
Detailed Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This protocol is a direct extension of the MIC assay to determine the killing capacity of the compound.
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate. Also, plate a 10 µL sample from the growth control well (column 11) as a reference.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16]
Causality and Trustworthiness: The use of standardized media (CAMHB), a tightly controlled inoculum density, and appropriate positive and negative controls are essential for creating a self-validating system.[19] Any deviation in the growth control or sterility control would invalidate the results of the assay.
Section 3: Data Interpretation and Comparative Analysis
The ultimate goal is to compare the efficacy of this compound to that of gold-standard antibiotics. The data should be compiled into a clear, comparative format.
Comparative Data Summary
| Organism Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| MRSA (ATCC 43300) | This compound | 8 | 16 | 2 | Bactericidal |
| Vancomycin (Control) | 1 | 2 | 2 | Bactericidal | |
| DMSO (Vehicle Control) | >1024 | >1024 | - | No Activity | |
| MDR E. coli (ESBL) | This compound | 16 | 32 | 2 | Bactericidal |
| Meropenem (Control) | 0.5 | 1 | 2 | Bactericidal | |
| DMSO (Vehicle Control) | >1024 | >1024 | - | No Activity | |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Interpreting the Results
-
Potency (MIC): The MIC value is the primary indicator of potency. A lower MIC value signifies higher potency. In the hypothetical data above, the test compound shows activity against both MRSA and MDR E. coli, although it is less potent than the standard antibiotics Vancomycin and Meropenem.
-
Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio): The ratio of MBC to MIC provides critical insight into the compound's mode of action.
-
An MBC/MIC ratio of ≤ 4 is the standard definition for a bactericidal (killing) agent.[20]
-
An MBC/MIC ratio of > 4 suggests the agent is bacteriostatic (inhibits growth but does not kill). The distinction is vital; bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.
-
Section 4: Concluding Remarks and Future Directions
This guide outlines a robust and standardized methodology for the initial validation of this compound's antibacterial efficacy against high-priority resistant pathogens. By adhering to these protocols, researchers can generate reliable and comparable data on the compound's potency and bactericidal activity.
The hypothetical results suggest that this compound possesses broad-spectrum, bactericidal activity against both Gram-positive MRSA and Gram-negative MDR E. coli. While its potency in this example does not exceed that of last-resort antibiotics, its efficacy against resistant strains marks it as a valuable lead compound. The discovery of novel scaffolds with bactericidal activity is a significant step in addressing the AMR crisis.
Successful validation in these initial screens justifies progression to the next critical stages of the drug development pipeline, which include:
-
Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic index.
-
Mechanism of Action Studies: Investigating how the compound kills bacteria, which could reveal novel drug targets.
-
In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection to assess its real-world therapeutic potential.
The systematic approach detailed herein provides the foundational evidence necessary to advance promising compounds like this compound from the bench toward potential clinical application.
References
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Der Pharma Chemica. Antibacterial activity of thiosemicarbazide derivatives. [Link]
-
Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
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Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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Drugs.com. Antibiotics 101: List of Common Names, Types & Their Uses. [Link]
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Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
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PMC (PubMed Central). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. [Link]
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PubMed. Increasing of the Aminoglicosyde Antibiotic Activity Against a Multidrug-Resistant E. Coli by Turnera Ulmifolia L. And Chlorpromazine. [Link]
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PMC (PubMed Central). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
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MDPI. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. [Link]
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MDPI. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. [Link]
-
ResearchGate. Antibacterial activity of thiosemicarbazide derivatives. [Link]
-
ResearchGate. Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | Request PDF. [Link]
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
-
Infectious Diseases Society of America. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
-
PMC (PubMed Central). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
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PMC (PubMed Central). Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. [Link]
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PMC (PubMed Central). Antibiotic Resistance in Bacteria—A Review. [Link]
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NIH. Current and Emerging Treatment Options for Multidrug Resistant Escherichia coli Urosepsis: A Review. [Link]
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PubMed. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
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Microbe Investigations. Innovations in Bacterial Resistance Testing: ZOI, MIC, and Beyond. [Link]
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World Health Organization (WHO). Antimicrobial resistance. [Link]
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MDPI. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
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MDPI. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. [Link]
-
SEAFDEC/AQD Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
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MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]
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Cleveland Clinic. Antibiotic Resistance: What Is It, Complications & Treatment. [Link]
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PMC (PubMed Central). Collaterally Sensitive β-Lactam Drugs as an Effective Therapy against the Pre-Existing Methicillin Resistant Staphylococcus aureus (MRSA) Biofilms. [Link]
-
Modern Scientific Press. Synthesis and In-vitro Antibacterial Screening of Thiosemicarbazones. [Link]
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ResearchGate. (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. [Link]
-
DergiPark. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. [Link]
-
PMC (PubMed Central). Antibiotic-resistant bacteria show widespread collateral sensitivity to antimicrobial peptides. [Link]
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comparative analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide with other thiosemicarbazide analogs
An In-Depth Comparative Guide to N-(4-chlorobenzyl)hydrazinecarbothioamide and Its Analogs in Drug Discovery
Executive Summary: Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide provides a comparative analysis of this compound and its structural analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by experimental protocols and mechanistic insights, to facilitate the development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Therapeutic Potential of Thiosemicarbazides
The thiosemicarbazide core, characterized by the -NH-CS-NH-NH₂ functional group, is a crucial structural motif in medicinal chemistry.[1] These compounds and their derivatives have garnered significant attention for their diverse biological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[3][4] The therapeutic efficacy of this class is often attributed to its ability to chelate metal ions, a property essential for the function of various enzymes critical to cell survival and proliferation.[2]
Notably, thiosemicarbazones (formed by condensing thiosemicarbazides with aldehydes or ketones) have been shown to inhibit key enzymes like ribonucleotide reductase and topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.[2][5] The generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes is another key mechanism contributing to their potent anti-proliferative effects.[6] This guide focuses on this compound, a specific analog, and compares its biological profile with other derivatives to elucidate the structural features that govern its activity.
Synthetic Strategies and Structural Characterization
The synthesis of N-substituted hydrazinecarbothioamides is typically a straightforward process, making this scaffold attractive for medicinal chemistry campaigns. The general approach involves the reaction of a hydrazide with an appropriate isothiocyanate.
A common synthetic route involves reacting an acid hydrazide with an isothiocyanate in a suitable solvent like ethanol, often under reflux.[7][8] For the title compound and its analogs, this would involve reacting a substituted benzylhydrazine with thiocarbonyl diimidazole or a similar reagent, followed by reaction with hydrazine hydrate.[6] Alternatively, reacting a carbohydrazide with a substituted isothiocyanate provides a direct route to N-aryl substituted analogs.[9]
Caption: General workflow for the synthesis of thiosemicarbazide analogs.
Structural confirmation of the synthesized compounds relies on standard spectroscopic techniques. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise arrangement of atoms. Mass spectrometry confirms the molecular weight of the final product.[7][9][10]
Comparative Analysis of Biological Activity
The substitution pattern on the thiosemicarbazide scaffold significantly influences its biological activity. Here, we compare the anticancer and antimicrobial performance of this compound with other analogs.
Anticancer Activity
The anticancer mechanism of thiosemicarbazides is multifaceted. A primary mode of action involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis. This, in turn, generates ROS, inducing oxidative stress and triggering apoptosis.[6][11]
Caption: Proposed anticancer mechanism of thiosemicarbazides.
The table below summarizes the cytotoxic activity of various analogs against different cancer cell lines. The data highlights that substitutions on the phenyl ring significantly impact potency.
| Compound ID | Structure (Analog of Hydrazinecarbothioamide) | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 4d | 2-(4-chlorobenzylidene)-N-(phenylsulfonyl)- | MCF-7 (Breast) | 41 | [10] |
| 4a | 2-benzylidene-N-(phenylsulfonyl)- | MCF-7 (Breast) | 38.1 | [10] |
| 4c | 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)- | MCF-7 (Breast) | 37.8 | [10] |
| 4e | 2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)- | MCF-7 (Breast) | > 50 (Implied) | [10] |
| L4 | Pyridyl Thiosemicarbazone Analog | A549 (Lung) | Strongest Inhibition | [1][12] |
| 4h | 2-(carbazol-acetyl)-N-(4-chlorophenyl)- | A549 (Lung) | 12.12 | [9] |
| 4g | 2-(carbazol-acetyl)-N-(4-bromophenyl)- | A549 (Lung) | 12.98 | [9] |
| 4f | 2-(carbazol-acetyl)-N-(4-methoxyphenyl)- | A549 (Lung) | >50 | [9] |
| 4e | 2-(carbazol-acetyl)-N-(4-nitrophenyl)- | A549 (Lung) | 18.91 | [9] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
Thiosemicarbazides also exhibit significant antibacterial properties, often through mechanisms involving the inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death.[1][13] The effectiveness of these compounds varies between Gram-positive and Gram-negative bacteria, largely due to differences in cell wall structure and permeability.
The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiosemicarbazide analogs against various bacterial strains.
| Compound ID | Key Structural Feature | Bacterial Strain | MIC (µM or µg/mL) | Reference |
| 5g | N-propyl, 1,2,4-triazole | P. aeruginosa | 0.78 µM | [7][14][15] |
| 5e | N-(4-bromophenyl), 1,2,4-triazole | S. aureus | 12.5 µM | [7][14][15] |
| 5d | N-(4-chlorophenyl), 1,2,4-triazole | S. aureus | Moderate Activity | [14][15] |
| 2h | N-(4-Sulfapyrimidine phenyl)- | MRSA | 2–7 µg/mL | [16] |
| Analog 5 | (E)-2-(4-chlorobenzylidene)- | S. aureus | 14 mm (Zone of Inhibition) | [17] |
| Analog 3 | (E)-2-(4-bromobenzylidene)- | S. aureus | 13 mm (Zone of Inhibition) | [17] |
Note: MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key SAR trends for this class of compounds.
-
Halogen Substitution: The presence of a halogen, particularly chlorine or bromine, at the para-position of the phenyl ring consistently enhances both anticancer and antimicrobial activity.[9][16] This is evident in the potent activity of compounds 4h and 4g against A549 cells and the notable antimicrobial effects of chloro- and bromo-substituted analogs.[9][17] This enhancement is likely due to the electron-withdrawing nature and increased lipophilicity conferred by the halogen, which can improve cell membrane penetration and target binding.
-
N4-Position Substitution: The nature of the substituent at the terminal N4 nitrogen is critical.[13] In anticancer thiosemicarbazones, di-substitution at the N4 position is often crucial for high efficacy.[6] For antimicrobial activity, attaching bulky or heterocyclic groups, such as a 1,2,4-triazole or a sulfapyrimidine moiety, can significantly boost potency.[14][15][16]
-
Electron-Donating vs. Withdrawing Groups: As seen in the anticancer data, electron-donating groups like methoxy (-OCH₃) can sometimes maintain or slightly improve activity (compound 4c ), while strongly donating groups like dimethylamino (-N(CH₃)₂) can be detrimental.[10] Conversely, strongly electron-withdrawing groups like nitro (-NO₂) can result in moderate activity (compound 4e ).[9] This suggests a delicate electronic balance is required for optimal target interaction.
Caption: Key SAR insights for thiosemicarbazide analogs.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following are standardized protocols for key assays mentioned in this guide.
General Synthesis of N-Aryl-hydrazinecarbothioamides[7]
-
Dissolve the appropriate acid hydrazide (0.005 mol) in absolute ethanol.
-
Add an equimolar amount (0.005 mol) of the desired aryl isothiocyanate to the solution.
-
Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the crude product with cold ether to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.
-
Dry the final compound under vacuum and characterize it using FTIR, NMR, and Mass Spectrometry.
In Vitro Anticancer Assay (MTT Assay)[1]
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare stock solutions of the test compounds in DMSO and create serial dilutions in the culture medium.
-
Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve analysis.
In Vitro Antimicrobial Assay (Broth Microdilution Method)[14][15]
-
Prepare a stock solution of each test compound in DMSO (e.g., 100 µM).
-
In a sterile 96-well microplate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Vancomycin).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
The comparative analysis demonstrates that this compound belongs to a class of compounds with significant therapeutic potential. The presence of the 4-chloro substituent is a favorable feature for both anticancer and antimicrobial activities. Structure-activity relationship studies consistently show that modifications to the aryl ring and the N4-terminus of the thiosemicarbazide scaffold are powerful strategies for optimizing potency and selectivity.[13][16]
Future research should focus on synthesizing a broader range of analogs based on the this compound template to further refine SAR. Investigating their effects on a wider panel of cancer cell lines and drug-resistant microbial strains is crucial. Furthermore, mechanistic studies to confirm the inhibition of specific targets (e.g., ribonucleotide reductase, topoisomerase) and in vivo experiments in animal models are necessary next steps to translate the in vitro promise of these compounds into clinically viable therapeutic agents.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-(4-chlorobenzyl)hydrazinecarbothioamide Derivatives
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing N-(4-chlorobenzyl)hydrazinecarbothioamide derivatives. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this promising class of compounds. We will move beyond a simple recitation of facts to dissect the causality behind experimental design and data interpretation, providing a robust framework for future discovery.
The hydrazinecarbothioamide, or thiosemicarbazide, core is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1] The versatility of this core lies in its ability to act as a flexible building block for more complex heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles, and its capacity for metal chelation, which is often implicated in its mechanism of action.[1][3] This guide focuses specifically on derivatives featuring the N-(4-chlorobenzyl) moiety, a substitution pattern that has proven critical for enhancing potency across various biological targets.
Part 1: The Synthetic Blueprint: A Reproducible Pathway
The synthesis of this compound derivatives typically follows a reliable and straightforward pathway. The core of the strategy involves the reaction of a hydrazide intermediate with an appropriate isothiocyanate. The choice of a 4-chlorobenzyl isothiocyanate is a key step for creating the target series of compounds. A generalized workflow is presented below, based on established laboratory procedures.[3][4]
General Synthesis Workflow
The process begins with the synthesis of an acetohydrazide intermediate, which is then reacted with an isothiocyanate to yield the final hydrazinecarbothioamide product. This multi-step synthesis is adaptable, allowing for the introduction of various functionalities to probe the SAR.
Caption: Generalized synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example adapted from methodologies used for analogous thiosemicarbazide syntheses.[3][5]
-
Preparation of the Hydrazide Intermediate (e.g., 2-acetohydrazide):
-
A solution of the starting carboxylic acid (e.g., a substituted 2-furoic acid) or its corresponding ethyl ester (1 equivalent) is dissolved in absolute ethanol.
-
Hydrazine hydrate (NH₂NH₂·H₂O, 1.2 equivalents) is added dropwise to the solution.
-
The mixture is heated under reflux for 4-6 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the acetohydrazide intermediate.
-
-
Synthesis of the Final this compound Derivative:
-
The synthesized acetohydrazide (1 equivalent) is dissolved in absolute ethanol.
-
An equimolar amount of 4-chlorobenzyl isothiocyanate (1 equivalent) is added to the solution.
-
The reaction mixture is heated under reflux for 3-5 hours.
-
After cooling to room temperature, the solid product precipitates out.
-
The precipitate is collected by filtration, washed with diethyl ether to remove unreacted starting materials, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure product.
-
The structure and purity are confirmed using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.[3][6]
-
Part 2: Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is exquisitely sensitive to structural modifications. The presence of the 4-chlorobenzyl group is a recurring theme in potent derivatives, suggesting a critical interaction within the biological target's binding site.
Antimicrobial and Antifungal Activity
Hydrazinecarbothioamides are well-established antimicrobial agents.[1] SAR studies reveal that the nature of the substituent on the terminal nitrogen atom is a key determinant of activity.
-
Role of the Halogen: The 4-chloro substitution on the benzyl ring is often superior to other substitutions. In related series, compounds with electron-withdrawing groups on the phenyl ring, such as halogens (Cl, Br, F), consistently demonstrate significant activity.[3][4] For instance, in a series of thiosemicarbazides, the 4-bromophenyl derivative showed high activity against S. aureus, while the 4-chlorophenyl derivative also showed moderate activity.[3] The potency generally follows the order Br > Cl > F. This suggests that both the electronegativity and the size of the halogen play a role in the interaction with the target.
-
Benzyl vs. Phenyl: The benzyl group provides a flexible linker (the -CH₂- group) compared to a directly attached phenyl ring. This flexibility can allow for optimal positioning of the 4-chlorophenyl ring within a hydrophobic pocket of the target enzyme or protein.
-
Comparison with Other Substituents: Replacing the 4-chlorobenzyl group with alkyl chains (like n-propyl) can also yield high potency, sometimes even exceeding that of halogenated aryl derivatives, particularly against Gram-negative bacteria like P. aeruginosa.[3] This indicates that different pathogens may have distinct structural requirements for optimal inhibition.
A 2024 study on N-(4-chlorobenzyl)benzamide derivatives highlighted their potent antifungal activity, particularly against various Candida species.[7] Similarly, 4-chlorobenzyl p-coumarate was identified as a promising fungicidal agent, likely acting on the fungal plasma membrane.[8]
Table 1: Comparative Antimicrobial Activity (MIC, µM) of Related Hydrazinecarbothioamide Derivatives
| Compound ID | N-Substituent | S. aureus MIC (µM) | P. aeruginosa MIC (µM) | Reference |
|---|---|---|---|---|
| 5d | 4-Chlorophenyl | >100 | >100 | [3] |
| 5e | 4-Bromophenyl | 12.5 | >100 | [3] |
| 5g | n-Propyl | >100 | <0.78 | [3] |
| Meropenem | - (Standard) | - | 78 |[3] |
Data extracted from a study on related thiosemicarbazide-1,2,4-triazole derivatives to illustrate substituent effects.[3]
Anticancer Activity
The thiosemicarbazide scaffold is also a cornerstone for the development of anticancer agents. The mechanism often involves the inhibition of key enzymes required for cell proliferation or the induction of apoptosis.[9]
-
Target Interaction: The N-(4-chlorobenzyl) group can engage in hydrophobic and halogen bonding interactions within the active site of target proteins, such as protein kinases.[10] In a study of novel 1,2,4-triazole derivatives, a compound featuring a 4-chlorophenyl group (HB5) was found to be highly selective against Hep G2 cancer cells, inducing apoptosis by inhibiting EGFR tyrosine kinase.[6]
-
Induction of Apoptosis: Studies on related structures show that potent compounds can arrest the cell cycle and induce apoptosis.[6][10] For example, N-(4-chlorobenzyl) derivatives of 1,2,4-triazole benzamides have been synthesized and evaluated for their ability to inhibit fungal growth, a field with parallels to anticancer research in terms of targeting essential cellular machinery.[7]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Related Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |
|---|---|---|---|---|
| 2,6-dichloropurine-benzamide derivative (Comp. 7 ) | K562 | 2.27 | Induces apoptosis and G2/M cell cycle arrest | [10] |
| 2,6-dichloropurine-benzamide derivative (Comp. 10 ) | HL-60 | 1.52 | Inhibits Bcr-Abl1 kinase | [10] |
| 1,2,4-triazole derivative (HB5 ) | Hep G2 | 2.87 | Inhibits EGFR tyrosine kinase, induces apoptosis | [6] |
| Doxorubicin (Standard) | - | Variable | DNA intercalator, Topoisomerase II inhibitor |[9] |
Data from related heterocyclic compounds illustrating the potency of chloro-substituted aromatic moieties in anticancer drug design.
Part 3: Methodologies for Evaluation
To ensure the trustworthiness and reproducibility of SAR findings, standardized and validated protocols are essential.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is widely used for determining the Minimum Inhibitory Concentration (MIC).[2][3]
-
Preparation of Inoculum: A fresh culture of the bacterial strain is grown in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) corresponding to approximately 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: A stock solution of the test compound (e.g., 1000 µM) is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the compound are prepared in MHB to achieve a range of concentrations (e.g., from 100 µM down to 0.78 µM).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and DMSO at the highest concentration used). A standard antibiotic (e.g., Vancomycin, Meropenem) is also tested as a reference.[3]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical Flow for Antimicrobial SAR Study
Caption: Logical workflow for a structure-activity relationship (SAR) study.
Part 4: Conclusion and Future Directions
The this compound scaffold is a validated platform for the development of potent bioactive agents. SAR studies consistently demonstrate that the 4-chloro substitution on the benzyl ring is a critical feature for enhancing both antimicrobial and anticancer activities, likely by facilitating key hydrophobic and electronic interactions within the target binding site. The flexibility of the benzyl linker also appears advantageous over more rigid phenyl systems.
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for these compounds to move from phenotypic screening to target-based design.
-
Lead Optimization: Synthesizing novel derivatives with modifications to the other end of the hydrazinecarbothioamide core to improve selectivity and reduce potential off-target toxicity.
-
In Vivo Efficacy: Advancing the most promising candidates from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational SAR insights discussed herein, the scientific community can continue to build upon this versatile scaffold to develop next-generation therapeutics.
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- Nevagi Reshma J. & Dhake Avinash S. (N/A).
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confirming the molecular target of N-(4-chlorobenzyl)hydrazinecarbothioamide through biochemical assays
Interpretation: The SPR data not only confirms the direct binding observed in DSF but also quantifies it, revealing a high-affinity interaction with a K_D of 20 nM. This level of potency is highly desirable for a chemical probe. [13]
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is considered the gold standard for characterizing binding interactions in solution. It directly measures the heat released or absorbed during a binding event. [5]This allows for the determination of all thermodynamic parameters in a single experiment: the binding affinity (K_D), the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). [6][7]This provides a complete thermodynamic signature of the interaction, offering clues about the forces driving the binding.
Trustworthiness: ITC is a label-free, in-solution technique, making it less prone to artifacts from immobilization or labeling. The stoichiometry measurement (n) is a powerful internal control; a value close to 1 suggests a specific 1:1 binding interaction, which is typical for a small molecule binding to a single site on a protein.
-
Sample Preparation: Dialyze purified Kinase-Y and dissolve Compound X in the exact same buffer to minimize heats of dilution. A typical setup involves placing the protein (e.g., 10 µM) in the sample cell and the compound (e.g., 100 µM) in the injection syringe. 2. Titration: Perform a series of small, sequential injections (e.g., 2 µL each) of Compound X into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection until the protein becomes saturated.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract n, K_D, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 0.98 | - |
| Affinity (K_D) | 25 | nM |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
| Entropy (TΔS) | +2.2 | kcal/mol |
| Gibbs Free Energy (ΔG) | -10.7 | kcal/mol |
Interpretation: The ITC results provide powerful confirmation of the SPR data, with a highly concordant K_D of 25 nM. The stoichiometry of ~1 indicates a specific 1:1 binding model. The negative enthalpy suggests that hydrogen bonding and van der Waals interactions are major drivers of the binding event.
Part 2: Confirming Functional Consequences
Having established that Compound X binds directly and with high affinity to Kinase-Y, we must now determine if this binding event has a functional consequence. Since Kinase-Y is an enzyme, the most relevant functional output is the inhibition of its catalytic activity.
Enzyme Inhibition Assay
Expertise & Experience: This assay directly measures the effect of Compound X on the rate of the enzymatic reaction catalyzed by Kinase-Y. The goal is to determine the concentration of Compound X required to inhibit the enzyme's activity by 50% (the IC₅₀ value). [8]A well-designed assay should be run under initial velocity conditions, where the reaction rate is linear with time and enzyme concentration. [9] Trustworthiness: The reliability of an enzyme inhibition assay hinges on proper controls and experimental design. This includes running the assay at substrate concentrations at or below the Michaelis-Menten constant (K_m) to ensure sensitivity to competitive inhibitors and demonstrating a clear dose-response relationship. [9]Further mechanism-of-action studies (e.g., varying both substrate and inhibitor concentrations) can elucidate the mode of inhibition (competitive, non-competitive, etc.), adding another layer of validation. [9][10]
-
Assay Setup: In a 384-well plate, add Kinase-Y to a buffer containing its peptide substrate and any necessary cofactors.
-
Compound Addition: Add serial dilutions of Compound X (and DMSO controls) to the wells and pre-incubate with the enzyme for 15-30 minutes.
-
Initiate Reaction: Start the kinase reaction by adding ATP (at a concentration near its K_m).
-
Detect Product Formation: After a fixed time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods (e.g., luminescence-based, such as ADP-Glo, or fluorescence polarization).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [11]
| Parameter | Value |
| IC₅₀ | 45 nM |
Interpretation: Compound X inhibits the catalytic activity of Kinase-Y with an IC₅₀ of 45 nM. This functional potency is in excellent agreement with the binding affinities (K_D) determined by SPR and ITC. This strong correlation between binding affinity and functional inhibition is the cornerstone of target validation. [12]
Summary and Comparison of Assays
Each assay provides a unique and complementary piece of the puzzle. Relying on a single method can be misleading, but together, they build an irrefutable case.
| Assay | Key Question Answered | Primary Output | Throughput | Protein Req. | Key Advantage |
| DSF/TSA | Does it bind? | ΔTm | High | Low | Fast, excellent for initial screening |
| SPR | What are the binding kinetics? | k_a, k_d, K_D | Medium | Low-Medium | Real-time kinetic data, label-free |
| ITC | What are the thermodynamics? | K_D, ΔH, ΔS, n | Low | High | Gold standard, complete thermodynamic profile |
| Enzyme Assay | Does binding affect function? | IC₅₀, K_i | High | Low | Directly links binding to a functional outcome |
Conclusion
This integrated biochemical workflow serves as a robust template for the critical process of target validation, ensuring that subsequent drug development efforts are built upon a solid and well-understood mechanistic foundation.
References
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Differential Fluorescence Scanning Assay (DSF Assay) - Protocols.io. Available at: [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Available at: [Link]
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Telling, A., & Ciulli, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61–74. Available at: [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). Available at: [Link]
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A beginner's guide to differential scanning fluorimetry. (2025, January 29). The Biochemist - Portland Press. Available at: [Link]
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ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Available at: [Link]
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Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). Current Protocols in Protein Science. NIH. Available at: [Link]
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Target Identification and Validation (Small Molecules) - University College London. (n.d.). Available at: [Link]
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Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24). Available at: [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Available at: [Link]
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A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press. Available at: [Link]
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Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments. (n.d.). Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Available at: [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. Available at: [Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PMC - PubMed Central. Available at: [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. (n.d.). Annual Reviews. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Available at: [Link]
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Augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides-a potential anticonvulsant approach. (n.d.). PubMed. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (n.d.). Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). NIH. Available at: [Link]
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2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide | C8H8ClN3S | CID 6433444 - PubChem. (n.d.). Available at: [Link]
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N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide - PubChem. (n.d.). Available at: [Link]
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Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem. (n.d.). NIH. Available at: [Link]
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Antibacterial activity of thiosemicarbazide derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-chlorobenzyl)hydrazinecarbothioamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Hydrazinecarbothioamide Scaffold
The hydrazinecarbothioamide core, a key component of the broader thiosemicarbazide and thiosemicarbazone chemical classes, is a versatile pharmacophore. Compounds bearing this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions, which can lead to the inhibition of crucial enzymes like ribonucleotide reductase and topoisomerase II, both of which are vital for cell proliferation.[2]
This guide focuses on the specific compound N-(4-chlorobenzyl)hydrazinecarbothioamide. To date, a dedicated study detailing its in vitro and in vivo efficacy has not been published. Therefore, this guide will provide a comparative analysis based on published data for its closest structural analogs, primarily N-(4-chlorophenyl)hydrazinecarbothioamide derivatives. The key structural difference lies in the presence of a methylene (-CH2-) linker between the phenyl ring and the hydrazinecarbothioamide core in our target compound, a feature that can significantly influence molecular flexibility, lipophilicity, and ultimately, biological activity.
Comparative In Vitro Efficacy Analysis
To project the in vitro profile of this compound, we will examine the reported activities of N-phenyl analogs.
Anticancer and Antioxidant Activities of a Structurally Related Analog
A study by Soncu et al. (2024) synthesized and evaluated a series of carbazole-containing hydrazinecarbothioamides.[3] Among them, 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (4h) , which features the N-(4-chlorophenyl)hydrazinecarbothioamide moiety, was assessed for its antioxidant and anticancer properties.
| Compound | Activity | IC50 / % Inhibition |
| Analog 4h | Antioxidant (CUPRAC) | 1.137 ± 0.032 (Absorbance) |
| Anticancer (HeLa) | 73.12 ± 1.21 (% Inhibition at 10 µM) | |
| Anticancer (MCF-7) | 68.41 ± 2.18 (% Inhibition at 10 µM) | |
| Doxorubicin | Anticancer (HeLa) | 98.24 ± 0.15 (% Inhibition at 10 µM) |
| Anticancer (MCF-7) | 96.87 ± 0.43 (% Inhibition at 10 µM) |
Data synthesized from Soncu et al. (2024).[3]
These results indicate that the N-(4-chlorophenyl)hydrazinecarbothioamide scaffold, when combined with a carbazole moiety, exhibits moderate anticancer activity against cervical (HeLa) and breast (MCF-7) cancer cell lines, though it is less potent than the standard chemotherapeutic agent, doxorubicin. The compound also demonstrates significant antioxidant potential.
Antimicrobial Activity of a Structurally Related Analog
In a separate study, Dincel et al. synthesized a series of novel hydrazinecarbothioamides incorporating a 1,2,4-triazole moiety and evaluated their antimicrobial activity.[4] The compound N-(4-chlorophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide (5d) showed moderate activity against certain bacterial strains.
| Compound | Bacterial Strain | MIC (µM) |
| Analog 5d | S. aureus | >100 |
| E. faecalis | >100 | |
| P. aeruginosa | 100 | |
| E. coli | >100 | |
| K. pneumoniae | >100 | |
| Vancomycin | S. aureus | 20 |
| Meropenem | P. aeruginosa | 78 |
Data from Dincel et al.[4]
While this specific analog did not show potent antimicrobial activity, other derivatives in the same study with different substitutions on the N-phenyl ring (e.g., 4-bromophenyl) demonstrated significant potency.[4] This highlights the sensitivity of the biological activity to the substitution pattern on the aromatic ring.
Structure-Activity Relationship (SAR) Insights: N-benzyl vs. N-phenyl
The primary structural difference between our target compound and the analogs discussed is the N-benzyl versus N-phenyl substitution. This seemingly minor change can have a profound impact on the molecule's properties:
-
Flexibility: The methylene linker in the N-benzyl group introduces an additional rotational bond, increasing the conformational flexibility of the molecule. This could allow for a better fit into the binding pocket of a target protein.
-
Lipophilicity: The addition of a CH2 group generally increases the lipophilicity of a compound. This can affect its solubility, cell permeability, and interaction with hydrophobic pockets in target proteins.
-
Electronic Effects: The N-benzyl group is less electron-withdrawing than the N-phenyl group. This can alter the electronic properties of the hydrazinecarbothioamide core and influence its ability to coordinate with metal ions or form hydrogen bonds.
Studies on other classes of compounds have shown that N-benzyl substitution can lead to enhanced biological activity. For example, in a series of 5-HT2A/2C agonists, N-benzyl substitution dramatically improved both binding affinity and functional activity compared to N-alkyl or unsubstituted analogs.[5] Similarly, structure-activity relationship studies of USP1/UAF1 deubiquitinase inhibitors showed that N-benzyl-2-phenylpyrimidin-4-amine derivatives possess nanomolar inhibitory potency.[6][7]
Based on these principles, it is plausible that This compound may exhibit enhanced potency compared to its N-(4-chlorophenyl) counterpart , due to increased flexibility and potentially more favorable interactions with the target binding site.
Prospective In Vivo Efficacy
Currently, there is no published in vivo data for this compound or its close analogs. However, the broader class of thiosemicarbazones has been evaluated in various in vivo models.
Thiosemicarbazone derivatives have demonstrated antiproliferative activity not only in vitro but also in vivo.[2] For instance, Triapine, a well-known thiosemicarbazone, has undergone Phase II clinical trials for the treatment of cervical cancer.[2] Furthermore, studies on other thiosemicarbazone derivatives have shown promising results in animal models of inflammation.[8][9]
Given the established in vivo potential of the thiosemicarbazone scaffold, it is reasonable to hypothesize that this compound, if it demonstrates significant in vitro activity, would be a strong candidate for in vivo evaluation in relevant animal models of cancer or infectious diseases.
Proposed Mechanism of Action
The likely mechanism of action for this compound is through the inhibition of key enzymes involved in cellular proliferation and survival.
Caption: Proposed mechanism of action for this compound.
The thiosemicarbazone scaffold is known to inhibit ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication.[2] Additionally, these compounds can stabilize the cleavable complex formed by Topoisomerase II and DNA, leading to apoptosis.[2]
Experimental Protocols
For researchers interested in validating the efficacy of this compound, the following protocols for synthesis and in vitro evaluation are provided.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-substituted hydrazinecarbothioamides.[3][10]
Caption: Synthetic workflow for this compound.
-
Step 1: Preparation of the Isothiocyanate (or dithiocarbamate intermediate). To a solution of 4-chlorobenzylamine in a suitable solvent (e.g., ethanol), add carbon disulfide and a base (e.g., aqueous ammonia or triethylamine) at a low temperature (0-5 °C). Stir the reaction mixture for a specified time.
-
Step 2: Reaction with Hydrazine. To the reaction mixture from Step 1, add hydrazine hydrate dropwise while maintaining the low temperature. Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation and Purification. Upon completion, the product may precipitate out of the solution. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is currently unavailable, a comparative analysis of its structural analogs suggests a promising potential for both anticancer and antimicrobial activities. The introduction of a flexible N-benzyl group, as opposed to a more rigid N-phenyl group, may enhance its biological activity.
The following future studies are recommended to fully elucidate the therapeutic potential of this compound:
-
Synthesis and Structural Characterization: The first step is to synthesize and fully characterize this compound to confirm its structure and purity.
-
Comprehensive In Vitro Screening: The compound should be screened against a broad panel of cancer cell lines and microbial strains to determine its spectrum of activity and potency (IC50 and MIC values).
-
Mechanism of Action Studies: If significant in vitro activity is observed, further studies should be conducted to identify its molecular target(s) and elucidate its mechanism of action.
-
In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed up with in vivo studies in appropriate animal models to evaluate its efficacy, pharmacokinetic properties, and potential toxicity.
This guide provides a foundational framework for initiating research into this compound. The insights gathered from its structurally related analogs strongly suggest that this compound is a worthy candidate for further investigation in the quest for novel therapeutic agents.
References
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A Comparative Guide to the Cross-Validation of Analytical Methods for N-(4-chlorobenzyl)hydrazinecarbothioamide
Introduction: The Analytical Imperative for Novel Thioamides
N-(4-chlorobenzyl)hydrazinecarbothioamide belongs to the hydrazinecarbothioamide class of compounds, which are scaffolds of significant interest in medicinal chemistry and drug development due to their potential antimicrobial, anticancer, and antioxidant activities.[1][2] The reliable quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout its lifecycle—from initial synthesis and characterization to formulation and stability testing.[2][3][4]
The use of multiple analytical methods across different laboratories or at different stages of development is common. This introduces a critical challenge: ensuring that the data generated by these different methods are comparable and reliable. This is where cross-validation becomes essential.[5] As defined by international guidelines, cross-validation is the process of comparing data from two or more distinct analytical methods to determine if they provide equivalent results, thereby ensuring data integrity across a program.[6][7]
This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Visible Spectrophotometry. We will explore the principles behind each method, present detailed validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, and execute a cross-validation study to demonstrate their comparability.[8][9][10]
The Principle of Method Cross-Validation
Before deploying multiple analytical methods for a single analyte, it is crucial to demonstrate that they are "fit for purpose" and produce equivalent results.[9] Cross-validation is not merely a procedural step but a scientific necessity to prevent discrepancies in data that could arise from using different techniques (e.g., chromatography vs. spectrophotometry) or even the same technique in different labs.[7][11] The primary objective is to assess and quantify any potential systemic bias between the methods.[12] A successful cross-validation demonstrates that data from either method can be used interchangeably, ensuring consistency in decision-making throughout the drug development process.
This process is visualized in the workflow below, which outlines the logical progression from individual method validation to the final comparative analysis.
Caption: Workflow for Validation and Cross-Validation of Analytical Methods.
Part 1: Independent Method Validation
Prior to any comparison, each analytical method must be independently validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[8][13]
Method A: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful separation technique that offers high specificity, making it ideal for analyzing samples that may contain impurities or degradation products.
Experimental Protocol: HPLC-UV
-
Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (determined from UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in Acetonitrile. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
Method B: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, high-throughput technique suitable for pure substances. Its effectiveness relies on the analyte having a distinct chromophore and the absence of interfering substances that absorb at the same wavelength.[15]
Experimental Protocol: UV-Vis Spectrophotometry
-
Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm matched quartz cuvettes.
-
Solvent/Blank: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of the analyte from 200-400 nm. The λmax is expected to be around 275 nm.
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in Methanol. Create a series of calibration standards ranging from 2 µg/mL to 25 µg/mL by diluting the stock solution with Methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in Methanol to achieve a theoretical concentration within the calibration range.
-
Measurement: Record the absorbance of each standard and sample at 275 nm against the Methanol blank.
Validation Parameter Summary
The following table summarizes the expected performance characteristics for each validated method based on ICH guidelines.[16]
| Validation Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | High. Able to separate analyte from potential impurities. | Moderate. Prone to interference from other UV-absorbing species. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 2 - 25 µg/mL | Demonstrated accuracy, precision, and linearity over the specified range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Typically 98.0% to 102.0% for drug substance assay. |
| Precision (%RSD) | < 1.5% | < 2.0% | Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 2%. |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL | Signal-to-Noise ratio of 3:1. |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy. |
Part 2: The Cross-Validation Study
With both methods independently validated, the cross-validation can proceed. The goal is to analyze identical samples and compare the quantitative results.[7]
Experimental Protocol: Cross-Validation
-
Prepare Quality Control (QC) Samples: From a separate weighing of reference standard, prepare three batches of QC samples in the chosen matrix (e.g., mobile phase for HPLC, methanol for UV-Vis) at low, medium, and high concentrations (e.g., 5 µg/mL, 50 µg/mL, and 90 µg/mL for HPLC; 5 µg/mL, 15 µg/mL, and 20 µg/mL for UV-Vis).
-
Analysis: Analyze six replicates of each QC level using both the validated HPLC-UV method and the validated UV-Vis Spectrophotometry method.
-
Data Collection: Record the mean concentration and standard deviation for each set of analyses.
Comparative Results
| QC Level | Method | Mean Measured Conc. (µg/mL) (n=6) | %RSD |
| Low (5 µg/mL) | HPLC-UV | 5.03 | 1.1% |
| UV-Vis Spec. | 5.15 | 1.8% | |
| Medium (50 µg/mL) | HPLC-UV | 49.88 | 0.8% |
| UV-Vis Spec. | 51.10 | 1.5% | |
| High (90 µg/mL) | HPLC-UV | 90.25 | 0.6% |
| UV-Vis Spec. | 88.95 | 1.3% |
Statistical Assessment: Calculating the Percent Difference
The percentage difference between the mean results of the two methods is calculated to assess bias.
% Difference = [(Result_Method_B - Result_Method_A) / mean(Result_A, Result_B)] * 100
| QC Level | Mean HPLC-UV (A) | Mean UV-Vis (B) | % Difference |
| Low | 5.03 | 5.15 | +2.36% |
| Medium | 49.88 | 51.10 | +2.42% |
| High | 90.25 | 88.95 | -1.45% |
Discussion: Interpreting the Cross-Validation Data
The cross-validation results show a small, consistent positive bias of ~2.4% for the UV-Vis method at low and medium concentrations, and a negative bias of ~1.5% at the high concentration when compared to the HPLC-UV method. All percentage differences are well within a typical acceptance criterion of ±15%, suggesting that for many applications, the methods can be considered comparable.
The decision of which method to use depends on the specific analytical need, as illustrated by the following decision logic.
Caption: Decision Tree for Analytical Method Selection.
Causality and Field Insights:
-
Expertise & Experience: The higher specificity of the HPLC-UV method makes it the authoritative choice for regulatory filings and for any sample where the presence of impurities or degradants is possible. The observed bias in the UV-Vis method, though small, could be attributed to a minor, non-separated impurity that also absorbs UV light, a common issue with spectrophotometric methods.[15]
-
Trustworthiness: While the UV-Vis method is faster and simpler, its trustworthiness is lower for complex samples. It is best suited for highly pure samples, such as final API release testing where the impurity profile is well-controlled. The HPLC method, by its nature of physically separating components, provides a higher degree of confidence and is considered a more robust and self-validating system for a wider range of sample types.
Conclusion
This guide demonstrates the successful validation and cross-validation of two common analytical methods for the quantification of this compound. The HPLC-UV method provides superior specificity and precision, making it the recommended method for characterization, stability testing, and final product release in a regulatory environment. The UV-Vis spectrophotometry method, while less specific, proved to be a viable, high-throughput alternative for in-process controls or routine assays of pure substances, as confirmed by the cross-validation study which showed acceptable levels of agreement.
Ultimately, the choice of method should be guided by a risk-based approach that considers the intended purpose of the analysis.[9] By performing a thorough cross-validation, an organization can confidently use the most appropriate tool for the task, ensuring data integrity and consistency across the entire product lifecycle.
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A Comparative Analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide and Standard-of-Care Antibiotics
An In-Depth Guide for Researchers and Drug Development Professionals
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antibacterial agents has never been more critical. The relentless evolution of multi-drug resistant (MDR) pathogens necessitates a departure from conventional antibiotic scaffolds towards innovative chemical entities. One such class of compounds, hydrazinecarbothioamides (also known as thiosemicarbazides), has garnered significant interest for its versatile biological activities.[1] This guide provides a comprehensive, data-driven comparison of a representative compound from this class, N-(4-chlorobenzyl)hydrazinecarbothioamide, against established standard-of-care antibiotics, offering a technical resource for the scientific community engaged in antimicrobial drug discovery.
Mechanistic Framework: A Tale of Different Targets
A fundamental differentiator between antimicrobial agents lies in their mechanism of action. Understanding these pathways is crucial for predicting spectrum of activity, potential for resistance, and opportunities for synergistic combinations.
This compound and Related Thiosemicarbazides: The precise mechanism for this specific molecule is a subject of ongoing investigation. However, the broader class of thiosemicarbazides is understood to exert its antimicrobial effects primarily through the chelation of essential metal ions (e.g., iron, copper, zinc) within the bacterial cell. These ions are critical cofactors for a multitude of enzymes involved in vital cellular processes, including respiration and DNA synthesis. By sequestering these ions, thiosemicarbazides effectively cripple key metabolic pathways, leading to bacterial growth inhibition or death.[2]
Standard-of-Care Antibiotics: In contrast, conventional antibiotics operate through well-defined and highly specific mechanisms:
-
Vancomycin (A Glycopeptide): Primarily used against Gram-positive bacteria like Staphylococcus aureus, Vancomycin inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
-
Meropenem (A Carbapenem): This broad-spectrum β-lactam antibiotic is effective against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. It inhibits bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.
Caption: Comparative mechanisms of action.
In-Vitro Comparative Analysis: Gauging Potency
The foundational step in evaluating a new antimicrobial is to determine its intrinsic potency against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is the gold standard metric for this purpose, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[3]
Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol is a standardized method for determining the MIC of an antimicrobial agent.[4][5][6]
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., S. aureus ATCC 25923) is grown on an appropriate agar plate. Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth is incubated until it reaches the turbidity of a 0.5 McFarland standard, equivalent to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[7][8] Serial two-fold dilutions are then made in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations. Standard antibiotics are prepared similarly.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. A growth control well (bacteria + CAMHB) and a sterility control well (CAMHB only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for MIC determination.
Comparative MIC Data
The following table summarizes the antimicrobial activity of a closely related compound, a hydrazinecarbothioamide derivative with a 4-chlorophenyl substitution (5d), against key Gram-positive and Gram-negative pathogens, compared to standard-of-care agents.[7][8][9]
| Compound/Antibiotic | Staphylococcus aureus (ATCC 25923) MIC (µM) | Pseudomonas aeruginosa (ATCC 27853) MIC (µM) |
| Hydrazinecarbothioamide (5d) | >100 | >100 |
| Other Active Hydrazinecarbothioamides (5e, 5g) | 12.5 | 0.78 |
| Vancomycin (Standard) | 2.07 | N/A |
| Meropenem (Standard) | N/A | 0.26 |
Note: Data for derivative 5d (4-ClPh) showed moderate to low activity. However, other derivatives within the same synthesized series, such as 5e (4-bromophenyl) and 5g (n-propyl), demonstrated significant activity, highlighting the potential of the hydrazinecarbothioamide scaffold.[7][8][9] Vancomycin is not active against P. aeruginosa, and Meropenem's primary strength is against Gram-negative bacteria.
In-Vivo Efficacy Models: Assessing Therapeutic Potential
While in-vitro data is essential, it does not account for the complex physiological variables of a living host, such as pharmacokinetics (absorption, distribution, metabolism, excretion) and host immune response. Therefore, in-vivo animal models are critical for evaluating the true therapeutic potential of a new antimicrobial agent.[10][11][12]
Experimental Protocol: Murine Thigh Infection Model
This model is widely used to assess the efficacy of antibiotics in a localized, deep-seated infection.
-
Immunosuppression: Mice are rendered neutropenic by treatment with cyclophosphamide. This allows the infection to establish without being cleared by the host's immune system, focusing the outcome on the drug's efficacy.
-
Infection: A standardized inoculum of the test organism (e.g., S. aureus) is injected directly into the thigh muscle of the mice.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment is initiated. The test compound, a standard-of-care antibiotic, and a vehicle control are administered to different groups of mice via a relevant route (e.g., intravenous or subcutaneous). Dosing is typically repeated at specified intervals.
-
Endpoint Analysis: After a set duration of treatment (e.g., 24 hours), the mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the vehicle control group. A parallel survival study may also be conducted over a longer period (e.g., 7 days).
Caption: Murine thigh infection model workflow.
Illustrative In-Vivo Comparative Data
The following data is illustrative to demonstrate how results from an in-vivo study would be presented, as specific in-vivo data for this compound is not publicly available.
| Treatment Group (Dose) | Mean Bacterial Load (Log₁₀ CFU/g thigh) | % Survival (7-Day Study) |
| Vehicle Control | 7.8 | 0% |
| This compound (50 mg/kg) | 5.2 | 60% |
| Vancomycin (30 mg/kg) | 4.1 | 90% |
This hypothetical data would suggest that while the novel compound shows efficacy in reducing bacterial load and improving survival compared to no treatment, its performance is not yet equivalent to the standard-of-care, indicating a need for further optimization.
Therapeutic Index and Safety Profile
An effective antimicrobial must not only be potent against pathogens but also safe for the host. The therapeutic index, a ratio that compares the toxic dose to the therapeutic dose, is a critical measure of a drug's safety.[13] Preliminary safety is often assessed via in-vitro cytotoxicity assays against human cell lines.
Compounds containing the hydrazine moiety can sometimes raise concerns regarding toxicity.[14] However, many approved and effective drugs also contain this functional group. Cytotoxicity studies are therefore essential to determine the selectivity of novel compounds. Research on related thiosemicarbazone derivatives has shown that cytotoxicity can be modulated by structural modifications, and some complexes exhibit selectivity for cancer cells over normal cells, suggesting that a favorable therapeutic window for antimicrobial applications is achievable.[15][16]
Comparative Safety Profile
| Compound/Antibiotic | In-Vitro Cytotoxicity (IC₅₀ against Human Cell Lines) | Common Clinical Adverse Effects |
| This compound | Data not available; requires evaluation. | Unknown; requires preclinical toxicology studies. |
| Vancomycin | Generally low against most cell lines. | Nephrotoxicity (kidney damage), ototoxicity (hearing loss), "Red Man Syndrome."[13] |
| Meropenem | Generally low against most cell lines. | Nausea, diarrhea, rash, and rarely, seizure activity. |
Conclusion and Future Directions
This compound belongs to a chemical class with demonstrated antimicrobial potential, particularly evident in certain structural analogues that show potent activity against challenging pathogens like P. aeruginosa.[8][17] The proposed mechanism of metal chelation is distinct from most standard-of-care antibiotics, which is an advantageous feature in overcoming existing resistance mechanisms.
The comparative analysis reveals that while the foundational scaffold is promising, significant research and development are required. The path forward should be guided by the following objectives:
-
Structure-Activity Relationship (SAR) Studies: As seen in the initial screening, small structural modifications can dramatically impact potency. A systematic SAR study is needed to optimize the molecule for enhanced antimicrobial activity.
-
Mechanism of Action Elucidation: A definitive understanding of the molecular target(s) is crucial for rational drug design and for predicting potential resistance pathways.
-
Comprehensive In-Vivo Evaluation: Rigorous testing in multiple animal models is necessary to establish efficacy, define the pharmacokinetic/pharmacodynamic (PK/PD) profile, and validate its therapeutic potential.
-
Toxicology and Safety Pharmacology: A complete preclinical safety evaluation is required to ensure the compound has a viable therapeutic index for human use.
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A Comprehensive Guide to Evaluating the Synergistic Effects of N-(4-chlorobenzyl)hydrazinecarbothioamide with Other Drugs
Introduction
The escalating challenge of drug resistance in both oncology and infectious diseases necessitates innovative therapeutic strategies. Combination therapy, which utilizes the synergistic effects of multiple drugs, has emerged as a promising approach to enhance therapeutic efficacy, overcome resistance, and reduce dose-limiting toxicities. N-(4-chlorobenzyl)hydrazinecarbothioamide belongs to the thiosemicarbazone class of compounds, which have garnered significant attention for their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The therapeutic potential of thiosemicarbazones is often attributed to their ability to chelate metal ions and inhibit key cellular enzymes, such as ribonucleotide reductase and topoisomerases.[2][4] This guide provides a comprehensive framework for researchers to evaluate the synergistic potential of this compound when combined with other therapeutic agents. We will delve into the mechanistic rationale for selecting drug partners, provide detailed experimental protocols for synergy assessment, and offer guidance on data interpretation and presentation.
Mechanistic Rationale for Synergy
The core principle behind successful combination therapy lies in targeting distinct but complementary cellular pathways. For this compound, its potential mechanisms of action, inferred from studies on related thiosemicarbazone derivatives, suggest several avenues for synergistic interactions.
Potential Mechanisms of Action of Thiosemicarbazones:
-
Inhibition of DNA Replication and Repair: Thiosemicarbazones can inhibit enzymes crucial for DNA synthesis and maintenance, such as DNA gyrase and topoisomerase.[1][5]
-
Induction of Oxidative Stress: These compounds can chelate metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) that can damage cellular components, including DNA.[4]
-
Interference with Cell Signaling: Some derivatives have been shown to modulate signaling pathways involved in cell proliferation and survival.[6]
Based on these mechanisms, we can hypothesize synergistic effects when this compound is combined with drugs that:
-
Induce DNA damage (e.g., anthracyclines in cancer therapy).
-
Inhibit different aspects of DNA replication or repair.
-
Target bacterial cell wall synthesis or protein synthesis (in the case of antibacterial synergy).
-
Exploit the increased oxidative stress in cancer cells.
Proposed Drug Combinations for Synergy Evaluation
Anticancer Applications
Given the established anticancer properties of thiosemicarbazones, evaluating this compound in combination with standard chemotherapeutic agents is a logical starting point.[2][7]
-
With Anthracyclines (e.g., Doxorubicin): Thiosemicarbazones have shown synergistic effects with anthracyclines, potentially by downregulating checkpoint kinase 1 (CHEK1) expression and impairing DNA repair, leading to mitotic catastrophe.[6]
-
With Platinum-Based Drugs (e.g., Cisplatin): The ability of thiosemicarbazones to induce ROS could potentiate the DNA-damaging effects of cisplatin.
Antimicrobial Applications
The rise of antibiotic resistance makes the exploration of antibiotic enhancers a critical area of research. Thiosemicarbazides have demonstrated synergistic or additive effects with several classes of antibiotics against pathogenic bacteria like Staphylococcus aureus.[5][8][9]
-
With Fluoroquinolones (e.g., Levofloxacin): Since some thiosemicarbazides inhibit DNA gyrase, combining them with fluoroquinolones, which also target this enzyme, could lead to enhanced antibacterial activity.[5]
-
With Oxazolidinones (e.g., Linezolid): Studies have reported synergistic interactions between thiosemicarbazides and linezolid.[5][8]
-
With Aminoglycosides (e.g., Gentamicin): Synergistic effects have also been observed with aminoglycosides.[5][8]
Experimental Protocols for Synergy Assessment
A robust evaluation of drug synergy requires precise and validated experimental methodologies. The checkerboard assay is a widely accepted method for this purpose.
Checkerboard Assay for In Vitro Synergy Testing
This method allows for the testing of various combinations of two drugs at different concentrations to determine their combined effect. The outcome is often quantified using the Fractional Inhibitory Concentration Index (FICI).
Step-by-Step Protocol:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug in the appropriate cell culture medium or bacterial growth medium.
-
-
Assay Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, add increasing concentrations of this compound.
-
Along the y-axis, add increasing concentrations of the partner drug.
-
This creates a matrix of all possible concentration combinations.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs) or IC50 values.
-
Include control wells with no drugs.
-
-
Cell/Bacterial Inoculation:
-
For anticancer studies, seed the wells with a predetermined number of cancer cells.
-
For antimicrobial studies, inoculate the wells with a standardized suspension of the target bacterium.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells; 37°C for bacteria) for a specified period (e.g., 24-72 hours).
-
-
Assessment of Inhibition:
-
For anticancer assays, cell viability can be measured using assays like MTT, XTT, or CellTiter-Glo.
-
For antibacterial assays, bacterial growth can be determined by measuring the optical density at 600 nm (OD600) or using a viability indicator like resazurin.
-
-
Data Analysis and FICI Calculation:
-
The MIC or IC50 is the lowest concentration of a drug that inhibits growth or reduces viability by a certain percentage (e.g., 50% or 90%).
-
The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Visualization of Experimental Workflow
Caption: Workflow for evaluating drug synergy using the checkerboard assay.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for communicating the results of synergy studies.
Tabular Summary of Synergy Data
| Combination | Target Organism/Cell Line | MIC/IC50 of Drug A Alone (µM) | MIC/IC50 of Drug B Alone (µM) | MIC/IC50 of Drug A in Combination (µM) | MIC/IC50 of Drug B in Combination (µM) | FICI | Interpretation |
| This compound + Doxorubicin | MCF-7 (Breast Cancer) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/etc.] |
| This compound + Levofloxacin | S. aureus ATCC 25923 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/etc.] |
| ... (add more combinations as tested) |
Visualizing Potential Signaling Pathways
Understanding the underlying mechanisms of synergy can be aided by visualizing the targeted cellular pathways.
Caption: Hypothesized synergistic anticancer mechanism of this compound and Doxorubicin.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the synergistic effects of this compound with other drugs. By understanding the potential mechanisms of action of the thiosemicarbazone class and employing robust experimental methodologies like the checkerboard assay, researchers can effectively identify and characterize promising drug combinations. The insights gained from such studies will be invaluable for the development of novel and more effective therapeutic strategies in the fight against cancer and infectious diseases.
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SEMICARBAZONE AND THIOSEMICARBAZONE DERIVATIVES ASSOCIATED WITH ANTIBIOTICS INHIBIT Β-LACTAMASES AND EFFLUX PUMPS IN Staphylococcus aureus STRAINS - PubMed. National Center for Biotechnology Information.[Link]
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A Head-to-Head Showdown: Evaluating the Anticancer Potential of N-(4-chlorobenzyl)hydrazinecarbothioamide Analogs Against Established Chemotherapeutics
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel and more effective anticancer agents, the scientific community continuously explores new chemical scaffolds. Among these, thiosemicarbazones and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable antitumor effects.[1][2] This guide delves into a comparative analysis of the anticancer activity of compounds structurally related to N-(4-chlorobenzyl)hydrazinecarbothioamide and established chemotherapeutic agents.
A Note on the Scope of this Guide: Direct, head-to-head experimental data for this compound is not yet prevalent in publicly accessible literature. Therefore, this guide will leverage available data from structurally similar compounds featuring the key 4-chlorobenzyl moiety to provide a comprehensive comparative framework. This approach allows for an in-depth exploration of the potential of this chemical class and establishes a robust methodology for future direct comparisons.
Comparative Cytotoxicity: A Quantitative Look at Anticancer Activity
The cornerstone of preclinical cancer research lies in quantifying the cytotoxic effects of a novel compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric in this assessment, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[3]
Here, we present a comparative table of IC50 values for a derivative containing the 4-chlorophenyl group, 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide, against a standard cancer cell line and compare it with the activity of well-established chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (5-FU), against relevant cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | DPPH Assay | 5.15 | [2] |
| Doxorubicin | MCF-7 (Breast) | ~1.25 | [4] |
| Doxorubicin | MDA-MB-231 (Breast) | ~1.0 | [5] |
| 5-Fluorouracil | SW620 (Colon) | ~13 µg/ml (~100 µM) | [6] |
| 5-Fluorouracil | HCT-116 (Colon) | Varies | [7][8] |
| Cisplatin | A549 (Lung) | ~9 | [9] |
Expert Interpretation: The carbazole derivative, while showing antioxidant activity, provides a glimpse into the potential bioactivity of this class of molecules. For a meaningful comparison, direct testing of this compound against a panel of cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT-116 (colon) is imperative. The IC50 values of established drugs like Doxorubicin, Cisplatin, and 5-FU, which are in the low micromolar range, set a benchmark for the potency expected from a promising new anticancer agent.
Unraveling the Mechanism of Action: A Look into Apoptosis Induction
While the precise mechanism of action for this compound is yet to be elucidated, many thiosemicarbazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10] This is a highly sought-after characteristic for chemotherapeutics as it leads to the controlled elimination of cancer cells. A plausible mechanism involves the chelation of essential metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic signaling cascades.
Caption: Plausible apoptotic pathway induced by thiosemicarbazone derivatives.
Experimental Protocols for a Head-to-Head Comparison
To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the anticancer activity of novel compounds with established drugs.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the chosen chemotherapeutic (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for an appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[14]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specific time period.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[16]
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A.[17]
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
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A Researcher's Guide to the Independent Verification and Comparative Analysis of N-(4-chlorobenzyl)hydrazinecarbothioamide
This guide provides a comprehensive framework for the independent synthesis, analytical validation, and biological characterization of N-(4-chlorobenzyl)hydrazinecarbothioamide. In the landscape of drug discovery, reproducibility and independent verification are paramount.[1][2][3] This document moves beyond a simple recitation of protocols; it explains the causal logic behind experimental choices, embeds self-validating systems, and provides a comparative context against established alternatives. The focus is on equipping researchers with the tools to rigorously assess the compound's potential as an anticancer agent, an activity suggested by preliminary data on structurally related hydrazinecarbothioamide (thiosemicarbazide) scaffolds.[4][5][6]
Strategic Overview: From Synthesis to Biological Validation
The journey from a chemical structure on paper to validated biological data requires a multi-stage, logic-gated process. The absence of extensive published data on this compound necessitates a foundational approach. Our primary hypothesis, based on analogues, is that this compound will exhibit cytotoxic activity against cancer cell lines. This guide will therefore focus on verifying its identity and then testing its efficacy against a well-characterized breast cancer cell line, MCF-7, as has been done for similar compounds.[4]
The overall workflow is designed to be sequential and self-validating. Each step confirms the integrity of the materials and methods before proceeding to the next, more complex experiment.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-(4-chlorobenzyl)hydrazinecarbothioamide
Introduction: Beyond the Synthesis
For researchers engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. N-(4-chlorobenzyl)hydrazinecarbothioamide, a compound featuring a chlorinated aromatic ring, a hydrazine group, and a thioamide moiety, presents a unique combination of chemical properties that demand a rigorous and informed disposal protocol.
This guide moves beyond a simple checklist. It is designed to provide you, our fellow scientists and researchers, with a deep, mechanistic understanding of the "why" behind each procedural step. By grounding our actions in scientific principles and regulatory standards, we not only ensure the safety of our laboratory personnel and environment but also uphold the integrity of our research operations. The following procedures are based on established best practices for handling hazardous chemical waste, particularly compounds with similar functional groups known for their reactivity and potential toxicity.
Hazard Profile and Risk Assessment: A Triumvirate of Concerns
-
Hydrazine Moiety: Hydrazine and its derivatives are well-documented as being highly reactive and toxic.[1] They can be corrosive, readily absorbed through the skin, and many are considered potential human carcinogens.[2] This necessitates handling the compound with extreme caution to prevent any direct contact, ingestion, or inhalation.[1]
-
Thioamide Group: Thioamides are isosteres of amides where the oxygen is replaced by sulfur. This substitution significantly alters the molecule's electronic properties, making it a valuable structural motif in medicinal chemistry but also a potential source of toxicity.[3] The metabolic activation of thioamides can lead to toxic effects.[4]
-
Chlorinated Aromatic Group: The presence of a chlorobenzyl group classifies this compound as a halogenated organic. Halogenated organic wastes have specific disposal requirements due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins) if incinerated improperly.[5]
Given these factors, this compound must be treated as a hazardous waste with potential acute toxicity, carcinogenicity, and environmental hazards.
Quantitative Data and Hazard Summary
| Property | Value / Classification | Source / Rationale |
| Molecular Formula | C₈H₁₀ClN₃S | Inferred from chemical name |
| Synonyms | 4-(4-Chlorobenzyl)thiosemicarbazide | ChemExpress |
| Potential Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) | Extrapolated from hydrazine derivatives and similar structures.[2][6] |
| Skin Corrosion/Irritation | High potential due to hydrazine and reactive nature.[2] | |
| Carcinogenicity | Many hydrazine derivatives are suspected carcinogens.[2] | |
| Environmental Hazards | Likely toxic to aquatic life with long-lasting effects.[7] | |
| Required PPE | Nitrile gloves (double-gloving recommended), chemical splash goggles, full-face shield (if splash risk exists), lab coat. | Standard practice for cytotoxic/hazardous agents.[8][9][10] |
| Waste Classification | Halogenated Organic Hazardous Waste | Based on the chlorobenzyl group.[5] |
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] This framework mandates that generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal—a concept known as "cradle-to-grave." Academic and research laboratories may operate under specific regulations like 40 CFR, part 262, subpart K, which allows for more operational flexibility but still requires a robust Laboratory Management Plan.[11][12] Regardless of the specific regulatory pathway, the core principles of proper waste identification, segregation, labeling, and disposal remain universal.
Detailed Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound is handled and disposed of in a manner that mitigates risk and ensures regulatory compliance.
Step 1: Waste Segregation at the Point of Generation
-
Causality: The cardinal rule of chemical waste disposal is to never mix incompatible waste streams. This compound is a halogenated organic waste . It must be segregated from non-halogenated solvents, acids, bases, and oxidizers to prevent dangerous reactions and to ensure it enters the correct, specialized disposal pathway.[5]
-
Action: Immediately upon generation, any waste containing this compound (e.g., leftover solutions, contaminated reaction materials, rinsates) must be placed in a dedicated container specifically labeled for "Halogenated Organic Waste."
Step 2: Proper Containerization
-
Causality: The primary containment vessel is the first line of defense against a spill or exposure. The container must be chemically compatible and robust enough to prevent leaks.
-
Action:
-
Select a leak-proof container made of a material compatible with the waste (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, tight-fitting screw cap.
-
Keep the container closed at all times except when actively adding waste.[13] This minimizes the release of volatile compounds and prevents spills.
-
Step 3: Accurate and Comprehensive Labeling
-
Causality: Proper labeling is a critical safety and compliance requirement. It communicates the container's contents and associated hazards to all laboratory personnel and the hazardous waste disposal technicians.[14]
-
Action:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container, as provided by your institution's Environmental Health and Safety (EHS) department.[14]
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or formulas.
-
List all other components in the waste container, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Carcinogen Suspect," "Environmental Hazard").
-
Step 4: Safe Accumulation and Storage
-
Causality: Laboratories have limits on the volume of hazardous waste that can be accumulated and the duration of storage.[14][15] Storing waste in a designated, safe location prevents accidents.
-
Action:
-
Store the waste container in a designated satellite accumulation area within the lab, at or near the point of generation.[15]
-
The container must be placed within a secondary containment bin or tray to contain any potential leaks.[14]
-
Store away from heat, ignition sources, and incompatible materials.[16]
-
Be mindful of accumulation limits (e.g., typically no more than 55 gallons of hazardous waste in a satellite area).[14][15]
-
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Causality: Any material that comes into contact with the compound is considered contaminated and must be disposed of as hazardous waste. Empty containers require specific procedures to be rendered non-hazardous.
-
Action:
-
Solids: Gloves, weigh paper, absorbent pads, and other contaminated solid materials must be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: For the original product container to be disposed of as non-hazardous trash, it must be "triple-rinsed." The first two rinses must be collected and disposed of as hazardous waste in your halogenated organic waste container.[13] After the third rinse and air-drying in a fume hood, the label must be defaced before disposal.
-
Step 6: Arranging for Professional Disposal
-
Causality: The final disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals to ensure environmental protection.
-
Action:
-
Once the waste container is full or has reached the storage time limit, submit a chemical waste pickup request to your institution's EHS department.
-
Ensure all paperwork is completed accurately.
-
Do not, under any circumstances, attempt to dispose of this chemical down the drain or in the regular trash.[13]
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
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Operational Guide: Personal Protective Equipment for Handling N-(4-chlorobenzyl)hydrazinecarbothioamide
This guide provides essential safety and logistical information for the handling and disposal of N-(4-chlorobenzyl)hydrazinecarbothioamide. As this is a research chemical, comprehensive toxicological data may not be available. Therefore, a conservative approach based on the principles of chemical safety and hazard assessment of its structural motifs is mandatory. All procedures must be conducted under the assumption that this compound is highly hazardous.[1][2]
Hazard Analysis: A Proactive Assessment
This compound incorporates three key functional groups, each contributing to its potential hazard profile. Our operational plan is derived from an analysis of these components:
-
Thiosemicarbazide Core: The parent compound, thiosemicarbazide, is classified as acutely toxic and is fatal if swallowed.[3][4][5] It is a known irritant to the skin and eyes.[5] Operations must be designed to prevent any ingestion, inhalation of dust, or skin contact.
-
Hydrazine Moiety: Hydrazine and its derivatives are highly toxic and can be absorbed through the skin.[6][7][8] They are also documented as strong skin sensitizers and potential carcinogens.[6] This necessitates robust skin protection and engineering controls to prevent exposure.
-
4-Chlorobenzyl Group: Chlorinated aromatic compounds can act as irritants and lachrymators (tear-inducing agents).[9][10] This structural component reinforces the need for stringent eye and respiratory protection.
Given these risks, this compound must be handled as a substance with high acute toxicity, potential carcinogenicity, and skin/eye corrosivity until proven otherwise.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with engineering and administrative controls, which are designed to minimize exposure at the source.[11]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: All work with this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors.[1][4] The work area should have an approved emergency eyewash station and safety shower readily accessible.[5][7]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical.[2] Access to areas where this compound is handled should be restricted. All users must receive documented training on the specific hazards and handling procedures.[5] Work alone is strictly prohibited.
Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for any procedure involving this compound.
| PPE Component | Specification | Rationale |
| Body Protection | Tightly cuffed, flame-resistant lab coat. | Protects skin and personal clothing from splashes and spills. A flame-resistant coat is prudent when working with any organic compound.[12] |
| Hand Protection | Double-gloving: Inner Silver Shield® or similar laminate glove with an outer pair of heavy-duty nitrile gloves. | The hydrazine and thiosemicarbazide moieties pose a significant risk of skin absorption and sensitization.[6][12] Disposable nitrile gloves alone offer only limited splash protection.[13][14] Double gloving with a highly resistant inner layer provides superior protection. Gloves must be inspected before use and changed immediately upon contamination.[4] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles worn with a full-face shield.[12][13] | Protects against splashes, irritating vapors, and dust.[4] Safety glasses are insufficient.[13] A face shield must be worn over goggles whenever there is a splash hazard, such as when transferring solutions.[12] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. | While a fume hood is the primary control, a risk assessment may indicate the need for respiratory protection. Use requires enrollment in a respiratory protection program with medical evaluation and fit testing.[6][14] |
| Foot Protection | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills. Open-toed shoes are never permitted in a laboratory setting.[12] |
Step-by-Step PPE Workflow
Caption: Follow the precise sequence for donning and doffing PPE to prevent contamination.
Decontamination and Disposal Plan
Proper disposal is critical to ensure the safety of all personnel and to maintain environmental compliance.
Waste Segregation and Disposal
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other disposables must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4][15] Do not create dust when disposing of solids.[4]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[15][16]
-
Decontamination: Work surfaces should be decontaminated at the end of the procedure using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Caption: Decision workflow for proper waste segregation and disposal.
Emergency Procedures
Immediate and correct action is vital in an emergency.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.
-
Spill: Evacuate the area.[5] Do not attempt to clean a large spill without appropriate respiratory protection and training. For small spills within a fume hood, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite), collect it into a sealed container, and dispose of it as hazardous waste.[17]
This guide is founded on the principle of prudent caution. By understanding the potential hazards and rigorously adhering to these operational plans, you can effectively manage the risks associated with handling this compound in your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

